Pentamethyl octahydroindenodioxane
Description
Properties
CAS No. |
365411-50-3 |
|---|---|
Molecular Formula |
C16H26O2 |
Molecular Weight |
250.38 g/mol |
IUPAC Name |
7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1,3]benzodioxine |
InChI |
InChI=1S/C16H26O2/c1-10-15(2,3)12-7-6-11-8-17-9-18-14(11)13(12)16(10,4)5/h10-11,14H,6-9H2,1-5H3 |
InChI Key |
NJQDALIDWNJDSW-UHFFFAOYSA-N |
SMILES |
CC1C(C2=C(C1(C)C)C3C(CC2)COCO3)(C)C |
Canonical SMILES |
CC1C(C2=C(C1(C)C)C3C(CC2)COCO3)(C)C |
Other CAS No. |
365411-50-3 |
Pictograms |
Irritant; Environmental Hazard |
Origin of Product |
United States |
Foundational & Exploratory
The Synthesis of Pentamethyl Octahydroindenodioxane: A Technical Guide for Advanced Practitioners
Introduction: In the competitive landscape of fragrance chemistry and drug development, the synthesis of novel molecular architectures with specific olfactory and stereochemical properties is of paramount importance. Pentamethyl octahydroindenodioxane, a compound noted for its complex woody and ambery scent profile, represents a significant synthetic target. This technical guide provides an in-depth exploration of a plausible and scientifically grounded synthesis pathway for this molecule, designed for researchers, scientists, and professionals in the field. Our focus will be on the strategic application of the Prins reaction, a powerful tool for the construction of dioxane-containing heterocycles.
The Strategic Approach: A Proposed Synthesis via Prins Cyclization
A patent for a similar fragrance compound, 4a,4b,8,8-tetramethyl-4,4a,4b,5,6,7,8,9a-octahydro-indeno[2,1-d][1][2]dioxine, details a synthesis involving the reaction of a tetrahydroindene derivative with paraformaldehyde in the presence of a Lewis acid, strongly suggesting a similar pathway for the pentamethyl analogue[3].
Retrosynthetic Analysis
A logical deconstruction of the target molecule reveals the key bond formations and the requisite starting materials.
Figure 1: Retrosynthetic pathway for Pentamethyl octahydroindenodioxane.
This analysis suggests a convergent synthesis beginning with the construction of a pentamethyl-substituted indane core, followed by partial dehydrogenation and a final Prins cyclization to install the dioxane ring.
Part 1: Synthesis of the Pentamethylindane Core
The synthesis of the requisite pentamethyl-substituted indane framework can be achieved through the acid-catalyzed reaction of α-methylstyrene and a suitable C5 olefin, such as isoamylene (a mixture of 2-methyl-1-butene and 2-methyl-2-butene). This reaction proceeds via a Friedel-Crafts-type alkylation followed by intramolecular cyclization.
Experimental Protocol: Synthesis of Octahydro-1,1,2,3,3-pentamethyl-1H-indene
-
Reaction Setup: In a jacketed glass reactor equipped with a mechanical stirrer, thermometer, and addition funnel, charge concentrated sulfuric acid (e.g., 98%).
-
Reagent Addition: Cool the acid to 5-10 °C. A pre-mixed solution of α-methylstyrene (1.0 eq) and isoamylene (1.2 eq) is then added dropwise over several hours, maintaining the internal temperature below 15 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is stirred for an additional 1-2 hours at 10-15 °C. The reaction progress can be monitored by gas chromatography (GC) analysis of quenched aliquots.
-
Workup: The reaction mixture is then slowly added to a stirred mixture of ice and water. The organic layer is separated, washed with a dilute sodium bicarbonate solution, and then with brine.
-
Purification: The crude organic phase is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude octahydropentamethylindene can be purified by fractional distillation.
Part 2: Formation of the Tetrahydroindene Intermediate
To facilitate the Prins reaction, the saturated octahydroindene must be converted to a tetrahydroindene derivative, introducing a double bond at a specific position. This can be achieved through a controlled dehydrogenation reaction.
Experimental Protocol: Dehydrogenation of Octahydropentamethylindene
-
Catalyst and Setup: A fixed-bed reactor is packed with a suitable dehydrogenation catalyst, such as palladium on alumina or platinum on carbon.
-
Reaction Conditions: The octahydropentamethylindene is vaporized and passed over the heated catalyst bed (typically 200-300 °C) in a stream of an inert gas, such as nitrogen.
-
Product Collection: The product stream is cooled and condensed to collect the liquid tetrahydroindene derivative. The composition of the product mixture can be analyzed by GC-MS to determine the extent of dehydrogenation and the isomeric distribution.
Part 3: The Core Transformation: Prins Cyclization
The final and key step is the acid-catalyzed reaction of the pentamethyl-substituted tetrahydroindene with formaldehyde to construct the dioxane ring. This reaction is a classic example of a Prins cyclization. The outcome of the Prins reaction is highly dependent on the reaction conditions; to favor the formation of the dioxane, an excess of formaldehyde and lower reaction temperatures are typically employed[4].
Experimental Protocol: Synthesis of Pentamethyl octahydroindenodioxane
-
Reaction Setup: To a stirred solution of the pentamethyl-substituted tetrahydroindene (1.0 eq) in a non-polar solvent such as toluene or hexane, add paraformaldehyde (2.2 eq).
-
Catalyst Addition: Cool the mixture to 0-5 °C and slowly add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂) (0.1-0.2 eq).
-
Reaction Monitoring: The reaction is allowed to slowly warm to room temperature and stirred for 12-24 hours. Progress is monitored by TLC or GC analysis.
-
Workup: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with water and brine, and dried over anhydrous magnesium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield the final Pentamethyl octahydroindenodioxane.
Table 1: Representative Reaction Parameters for Prins Cyclization
| Catalyst | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| BF₃·OEt₂ | Toluene | 0 to 25 | 18 | 60-75 |
| H₂SO₄ | Hexane | 10 to 25 | 24 | 50-65 |
| SnCl₄ | Dichloromethane | -10 to 20 | 12 | 65-80 |
Mechanistic Considerations
The Prins reaction proceeds through a series of carbocationic intermediates.
Figure 2: Proposed mechanism for the Prins cyclization to form Pentamethyl octahydroindenodioxane.
The Lewis acid activates the formaldehyde, which is then attacked by the double bond of the tetrahydroindene, forming a carbocation. This is followed by an intramolecular cyclization and subsequent trapping by a second molecule of formaldehyde to form the stable dioxane ring.
Conclusion and Future Perspectives
The proposed synthesis of Pentamethyl octahydroindenodioxane through a Prins cyclization pathway offers a logical and efficient route to this valuable fragrance molecule. The successful execution of this synthesis hinges on the careful control of reaction conditions, particularly in the dehydrogenation and the final cyclization steps. Further research could focus on the development of a one-pot procedure from the octahydroindene precursor and the exploration of enantioselective catalytic systems to control the stereochemistry of the final product, a critical factor in the fine-tuning of its olfactory properties. This guide provides a solid framework for the practical synthesis and further investigation of this and related indenodioxane compounds.
References
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Felker, I., Pupo, G., Kraft, P., & List, B. (2015). Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis”. Angewandte Chemie International Edition, 54(6), 1960-1964. [Link]
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PubChem. (n.d.). Pentamethyl octahydroindenodioxane. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Synthesis of Cyclic Fragrances via Transformations of Alkenes, Alkynes and Enynes: Strategies and Recent Progress. Molecules, 26(16), 4893. [Link]
- European Patent Office. (2006).
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Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]
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PubChem. (n.d.). 1H-Indene, octahydro-1,1,2,3,3-pentamethyl-. National Center for Biotechnology Information. Retrieved from [Link]
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Chemical properties of Pentamethyl octahydroindenodioxane.
An In-depth Technical Guide to the Chemical Properties of Pentamethyl Octahydroindenodioxane
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of Pentamethyl Octahydroindenodioxane, a key molecule primarily utilized in the fragrance industry. The document is structured to serve researchers, scientists, and drug development professionals by detailing its molecular identity, stereochemical complexity, physicochemical characteristics, and a robust synthesis protocol. Further sections explore its applications, safety profile, and standard analytical methodologies for its characterization. The synthesis section, in particular, offers insights into the mechanistic rationale behind the chosen protocol, reflecting an approach grounded in practical application and scientific integrity.
Molecular Identification and Structure
Pentamethyl octahydroindenodioxane is a synthetic compound valued for its unique organoleptic properties. A precise understanding of its structure is fundamental to its application and study.
Nomenclature and Identifiers
The compound is systematically identified by a set of standardized names and registration numbers critical for regulatory and research purposes.
-
IUPAC Name : 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1]benzodioxine[1][2].
-
CAS Number : 365411-50-3[2].
-
Common Synonyms : NEBULONE, Indeno[4,5-d]-1,3-dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl-[2][3].
-
EINECS : 446-220-4.
Structural Elucidation
The molecular formula and structural codes provide a definitive representation of the molecule's composition and connectivity.
Stereochemistry
The molecular structure of Pentamethyl octahydroindenodioxane possesses three stereocenters, leading to the potential for multiple stereoisomers.[4] Commercially available material is typically supplied as a mixture of these isomers, with its stereochemistry designated as "MIXED" and optical activity as "UNSPECIFIED".[4] This isomeric complexity is a direct result of the synthesis process, which generally does not employ stereoselective control. For researchers, particularly in fields like pharmacology or advanced materials, resolving and characterizing individual diastereomers could be a crucial step, as different isomers may exhibit varied biological activities or physical properties.
Caption: 2D structure of Pentamethyl octahydroindenodioxane with stereocenters marked ().
Physicochemical Properties
The physical properties of a compound dictate its behavior in various matrices, influencing its formulation, application, and environmental fate.
General Properties
-
Appearance : The compound exists as a liquid at standard temperature and pressure.
-
Stability : It is considered stable under normal storage conditions.
-
Organoleptic Profile : While subjective, it is primarily used for its fragrance, often described in complex musky and green terms.[5]
Quantitative Data
The following table summarizes key quantitative physicochemical data, much of which is estimated based on computational models.
| Property | Value | Source |
| Molecular Weight | 250.38 g/mol | [2][4] |
| Density | 1.02 ± 0.1 g/cm³ (est) | [1] |
| Water Solubility | 1.355 mg/L @ 25 °C (est) | [6][7] |
| Index of Refraction | 1.508 ± 0.03 (est) | [1] |
| Molar Refractivity | 72.88 ± 0.4 cm³ (est) | [1] |
| Polarizability | 28.89 ± 0.5 10⁻²⁴cm³ (est) | [1] |
Synthesis and Mechanistic Insights
The synthesis of Pentamethyl octahydroindenodioxane is achieved through a Lewis acid-catalyzed reaction between a tetrahydroindene derivative and a formaldehyde source. This process is an example of a Prins-type cyclization, a powerful C-C and C-O bond-forming reaction.
Reaction Overview
The core transformation involves the reaction of 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene with paraformaldehyde.[5] The use of a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), is crucial.[5] This catalyst activates the formaldehyde, facilitating an electrophilic attack on the electron-rich double bond of the indene substrate, which initiates the cyclization cascade to form the dioxane ring system.
Caption: Experimental workflow for the synthesis of Pentamethyl octahydroindenodioxane.
Experimental Protocol: Synthesis
The following protocol is adapted from patent literature and represents a standard laboratory-scale preparation.[5]
Materials:
-
5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene
-
Paraformaldehyde
-
Boron trifluoride etherate complex (BF₃·OEt₂)
-
Toluene
-
20% aqueous Sodium Hydroxide (NaOH) solution
-
Round-bottom flask with reflux condenser, mechanical stirrer, and addition funnel
Procedure:
-
Initial Setup: To a round-bottom flask, add paraformaldehyde (222 g), boron trifluoride etherate complex (32.7 g), and toluene (600 mL).[5]
-
Heating: Heat the mixture to reflux with stirring, reaching a temperature of approximately 108°C.[5]
-
Substrate Addition: Slowly feed 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene (309 g) into the refluxing reaction mixture over a period of two hours using an addition funnel.[5]
-
Reaction Aging: Maintain the reaction at reflux (108°C) for an additional three hours after the feed is complete to ensure maximum conversion.[5]
-
Quenching: Cool the reaction mixture to 50°C. Carefully add 1.5 L of a 20% aqueous sodium hydroxide solution to quench the catalyst and neutralize the reaction mixture.[5]
-
Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with water and then brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can then be purified by fractional distillation to yield the final product.
Justification of Choices:
-
Toluene: Serves as a solvent that is inert to the reaction conditions and has a suitable boiling point for the required reaction temperature.
-
BF₃·OEt₂: A highly effective Lewis acid for activating aldehydes in Prins-type reactions. Its use as an etherate complex makes it easier to handle than gaseous BF₃.
-
NaOH Quench: The addition of a strong base is a critical self-validating step. It definitively neutralizes the potent Lewis acid catalyst, stopping the reaction and preventing the formation of byproducts during workup.
Reactivity and Stability
-
General Stability : The molecule is stable under standard conditions of use and storage.
-
Incompatibilities : Contact with strong oxidizing agents should be avoided as it can lead to exothermic reactions.
-
Hazardous Decomposition : When subjected to combustion, it produces harmful products such as carbon monoxide (CO) and carbon dioxide (CO₂).
Applications in Research and Industry
The primary industrial application of Pentamethyl octahydroindenodioxane is as a fragrance ingredient.[8] Its unique scent profile makes it a valuable component in a wide array of consumer goods.[9]
-
Perfumery : Used in fine fragrances, colognes, and perfumes.[9]
-
Personal Care Products : Incorporated into soaps, shower gels, hair care products, and other cosmetics as a masking agent or for its scent.[9]
-
Household Products : Used to perfume cleaning agents, detergents, dishwashing liquids, and air fresheners.[2][5]
-
Surfactant Properties : It is also categorized as a non-ionic surfactant, possessing emulsifying, dispersing, and cleansing abilities.
Safety, Handling, and Environmental Profile
Understanding the toxicological and environmental profile is essential for safe handling and responsible use.
GHS Hazard Classification
The compound is classified with the following hazards according to the Globally Harmonized System (GHS).[2]
| Pictogram | Signal Word | Hazard Code | Hazard Statement |
| ❗ | Warning | H317 | May cause an allergic skin reaction.[2] |
| পরিবেশ | Warning | H411 | Toxic to aquatic life with long lasting effects.[2] |
Handling and Personal Protective Equipment (PPE)
Given its classification as a skin sensitizer, appropriate PPE should be used.
-
Gloves : Chemical-resistant gloves (e.g., nitrile) are recommended.
-
Eye Protection : Safety glasses or goggles should be worn.
-
Skin Protection : A lab coat or other protective clothing should be worn to prevent skin contact.
-
Handling : Work in a well-ventilated area to avoid inhalation of any vapors.
Environmental Fate
-
Aquatic Toxicity : The compound is classified as toxic to aquatic life with long-lasting effects, necessitating careful disposal and avoidance of release into waterways.[2]
-
Biodegradability : The substance is considered to be biodegradable.
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pentamethyl octahydroindenodioxane 365411-50-3 - The Good Scents Company. [Link]
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An In-Depth Technical Guide on Pentamethyl Octahydroindenodioxane (CAS 365411-50-3)
For Researchers, Scientists, and Drug Development Professionals
Preamble: Setting the Scientific Context
This document provides a comprehensive technical overview of the molecule identified by the CAS number 365411-50-3, known as Pentamethyl octahydroindenodioxane. While this compound has a well-established application in the fragrance industry, its broader scientific and therapeutic potential remains largely unexplored in publicly accessible literature. This guide, therefore, serves a dual purpose: to meticulously detail the known characteristics of this molecule and to transparently delineate the current boundaries of its scientific understanding. For the researcher and drug development professional, this guide not only presents what is known but also illuminates the vast uncharted territory that awaits investigation, should the molecule's structural motifs suggest potential biological activity.
Section 1: Chemical Identity and Physicochemical Properties
Pentamethyl octahydroindenodioxane is a synthetic organic compound primarily utilized as a fragrance ingredient.[1][2] Its unique structural architecture contributes to its olfactory properties. A thorough understanding of its chemical and physical characteristics is foundational for any scientific inquiry.
Table 1: Chemical and Physical Properties of Pentamethyl Octahydroindenodioxane
| Property | Value | Source |
| CAS Number | 365411-50-3 | [1][3][4][5][6][7] |
| Molecular Formula | C₁₆H₂₆O₂ | [1][3][5][6][8] |
| Molecular Weight | 250.38 g/mol | [1][3][6][8] |
| IUPAC Name | 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][9]benzodioxine | [1] |
| Synonyms | NEBULONE, Indeno(4,5-d)-1,3-dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl- | [1][4][7] |
| Appearance | Liquid | [3][6] |
| Solubility | Slightly soluble in water.[3][6] Water solubility of 9.79 x 10⁻³ g/L has been reported. | [3] |
| Stability | Stable | [3][6] |
| Volatility | Moderately volatile | [3] |
Structural Elucidation:
The molecule possesses a complex, fused-ring system. The octahydroindeno-dioxane core is decorated with five methyl groups, which significantly influences its steric and electronic properties, and consequently its interaction with biological systems, including olfactory receptors.
Caption: 2D representation of Pentamethyl octahydroindenodioxane's core structure.
Section 2: Synthesis and Manufacturing
While detailed, step-by-step synthetic protocols are proprietary and not extensively published in academic literature, the compound is known to be produced through industrial chemical synthesis. It is listed as "ACTIVE" on the EPA's TSCA Commercial Activity Status, indicating its manufacturing or importation for commercial purposes.[1] Regulatory documents mention its importation as a component of finished fragrance oils.[3]
Section 3: Biological Activity and Toxicological Profile
The known biological effects of Pentamethyl octahydroindenodioxane are primarily related to its application in consumer products. There is a notable absence of data regarding its pharmacological activity or mechanism of action in a therapeutic context.
Olfactory Interaction
As a fragrance ingredient, its primary biological interaction is with the olfactory receptors in the nasal cavity. The specific receptors and the downstream signaling pathways responsible for its characteristic scent have not been publicly detailed. The interaction of fragrance molecules with the olfactory system is a complex process that leads to the perception of smell and can influence mood and emotion.[10][11]
Toxicological Assessment
Toxicological data is available from regulatory submissions, such as those to the Australian Industrial Chemicals Introduction Scheme (AICIS).
-
Dermal Toxicity : Studies have shown that the compound has a low toxicity via the dermal route.[3]
-
Systemic Toxicity : No signs of systemic toxicity were observed in dermal toxicity studies, with test animals showing expected body weight gain.[3]
-
Skin Sensitization : It is classified as a skin sensitizer and may cause an allergic skin reaction.[1][9]
-
Aquatic Toxicity : The compound is considered toxic to aquatic life with long-lasting effects.[1][9]
Table 2: Summary of GHS Hazard Classifications
| Hazard Statement | Classification | Source |
| H317 | May cause an allergic skin reaction | [1] |
| H411 | Toxic to aquatic life with long lasting effects | [1] |
Section 4: Applications and Relevance to Drug Development
Current Applications
The sole documented application of Pentamethyl octahydroindenodioxane is as a fragrance ingredient in a variety of consumer products, including:[3]
-
Alcoholic perfumery
-
Cosmetics and toiletries (e.g., body lotions, creams, hairsprays, shampoos)
-
Household products (e.g., dishwashing liquids, fabric softeners, surface cleaners)
-
Soaps and detergents
Relevance to Drug Development: An Evidence Gap
A thorough review of scientific and patent literature reveals no significant research into the pharmacological applications of Pentamethyl octahydroindenodioxane. Its structural class, the octahydroindenodioxanes, is not prominently featured in medicinal chemistry literature for therapeutic applications. While the broader class of benzodioxanes has been investigated for various pharmacological activities, there is no direct evidence to suggest that this specific pentamethyl-substituted derivative has been considered a candidate for drug development.
Logical Flow for Future Investigation:
For researchers contemplating the investigation of this molecule for potential therapeutic applications, a logical workflow would be essential.
Caption: A hypothetical workflow for assessing the therapeutic potential of a novel compound.
Section 5: Conclusion and Future Perspectives
Pentamethyl octahydroindenodioxane (CAS 365411-50-3) is a well-characterized synthetic fragrance ingredient with a defined toxicological profile for its intended use. For the scientific and drug development community, this molecule represents a blank slate. Its complex, rigid structure could be of interest for scaffold-based drug design, but this remains purely speculative without any supporting data.
Future research could focus on:
-
De-orphaning its biological targets : Beyond olfactory receptors, does this molecule interact with other receptors, enzymes, or ion channels?
-
Computational studies : In silico screening against a wide range of biological targets could provide initial hints for potential therapeutic applications.
-
Analogue synthesis and screening : The synthesis of derivatives could be explored to probe for structure-activity relationships.
Until such research is undertaken and published, the role of Pentamethyl octahydroindenodioxane will remain firmly in the realm of fragrance chemistry.
References
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PubChem. Pentamethyl octahydroindenodioxane. National Center for Biotechnology Information. [Link]
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Australian Industrial Chemicals Introduction Scheme (AICIS). (2004, May 28). FULL PUBLIC REPORT Two Eyed Musk. [Link]
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Scribd. Sapphire Sds Eng. [Link]
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The Good Scents Company. pentamethyl octahydroindenodioxane. [Link]
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Canada.ca. (2016). Rapport annuel de 2015 à 2016 sur la Loi canadienne sur la protection de l'environnement : chapitre 2. [Link]
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Surfactant Encyclopedia. Pentamethyl octahydroindenodioxane. [Link]
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YouTube. (2024, November 9). Q&A No 6: Aromachemicals as the "backbone" of a fragrance. [Link]
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Unveiling the Molecular Architecture: A Technical Guide to the IUPAC Nomenclature of Pentamethyl Octahydroindenodioxane
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of organic chemistry, precise and unambiguous communication is paramount. The compound commonly known as Pentamethyl octahydroindenodioxane, a notable ingredient in the fragrance industry, presents an excellent case study in the systematic naming conventions established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2] This technical guide provides an in-depth analysis of the chemical identity and IUPAC nomenclature of this complex molecule, offering clarity and a foundational understanding for professionals in research and development. The compound, identified by the CAS Number 365411-50-3, possesses a multifaceted fused ring structure that requires a systematic approach to deconstruct and name accurately.[3][4]
Chemical Identity and Physicochemical Properties
Before delving into the nomenclature, it is essential to establish the fundamental characteristics of the molecule.
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | [1][3] |
| Molecular Weight | 250.38 g/mol | [1][3] |
| CAS Number | 365411-50-3 | [3][4] |
| Appearance | Liquid | [3] |
| Solubility | Slightly soluble in water | [3] |
Deconstructing the IUPAC Name: A Step-by-Step Analysis
The common name "Pentamethyl octahydroindenodioxane" is a descriptive but non-systematic handle. The rigorous IUPAC naming system provides a precise structural description. Two closely related IUPAC names are associated with this CAS number, reflecting different choices for the parent heterocyclic system:
-
Indeno[4,5-d][1][3]dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl- [3][5]
-
7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][3]benzodioxine [1][6]
Both names describe the same molecule but from different perspectives of the IUPAC rules for fused ring systems.[7][8] We will dissect the first and more illustrative name based on the "indeno[4,5-d][1][3]dioxin" parent structure.
The Parent Heterocycle: Indeno[1][3]dioxin
The foundation of the IUPAC name is the parent fused ring system. In this case, it is an "indeno[1][3]dioxin" system. This name indicates the fusion of two parent structures: indene and 1,3-dioxin .
-
Indene : A bicyclic hydrocarbon consisting of a benzene ring fused to a cyclopentene ring.[9][10]
-
1,3-Dioxin : A six-membered heterocyclic ring containing two oxygen atoms at positions 1 and 3.
The notation [4,5-d] specifies how these two rings are fused. The numbers 4,5 refer to the bond between atoms 4 and 5 of the indene ring system. The letter d indicates the bond on the 1,3-dioxin ring to which the indene is fused.
Numbering the Fused Ring System
According to IUPAC rules for fused heterocyclic systems, the numbering of the combined ring system is determined by a set of priority rules.[7][8] The numbering for the indeno[4,5-d][1][3]dioxin skeleton is established to give the heteroatoms the lowest possible locants.
Saturation Level: "Octahydro"
The term "octahydro" signifies that eight hydrogen atoms have been added to the parent aromatic system to saturate it. The locants 4,4a,5,6,7,8,9,9b specify the positions that have been hydrogenated. This leads to a fully saturated carbocyclic and heterocyclic ring system as seen in the target molecule.
Substituents: "Pentamethyl"
"Pentamethyl" indicates the presence of five methyl (-CH₃) groups as substituents on the saturated ring structure. The locants 7,7,8,9,9 precisely define the attachment points of these methyl groups.
-
Two methyl groups are attached to carbon atom 7.
-
One methyl group is attached to carbon atom 8.
-
Two methyl groups are attached to carbon atom 9.
Visualizing the Final Structure
The systematic application of these IUPAC rules allows for the unambiguous reconstruction of the molecule's structure from its name.
Experimental Protocol: Synthesis Overview
While a detailed experimental protocol is beyond the scope of this nomenclatural guide, it is valuable for drug development professionals to understand the synthetic context. The synthesis of such complex molecules often involves multi-step processes. For instance, the formation of the dioxin ring can be achieved through the reaction of a suitable diol precursor with an aldehyde or ketone under acidic conditions. The indane framework is typically constructed via cyclization reactions. The specific isomer of Pentamethyl octahydroindenodioxane is often derived from the reaction of 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene with paraformaldehyde, frequently employing a Lewis acid catalyst like boron trifluoride etherate complex.[11]
Conclusion
The systematic IUPAC nomenclature provides an essential framework for the precise identification of complex organic molecules like Pentamethyl octahydroindenodioxane. By deconstructing the name into its constituent parts—the parent fused heterocycle, the degree of saturation, and the nature and location of substituents—we can derive an unambiguous structural representation. This methodical approach is fundamental to accurate scientific communication, ensuring that researchers and professionals in fields such as drug development and materials science are referencing the exact same molecular entity, thereby upholding the principles of scientific integrity and reproducibility.
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An In-depth Technical Guide to the Stereoisomers of Pentamethyl Octahydroindenodioxane for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of the stereoisomers of pentamethyl octahydroindenodioxane. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stereochemical complexities of this molecule and the methodologies for its analysis. This document will delve into the structural nuances of its stereoisomers, detailed protocols for their separation and characterization, and the critical importance of such analysis in the context of drug discovery and development.
The Criticality of Stereoisomerism in Drug Development: A Case Study of Pentamethyl Octahydroindenodioxane
The three-dimensional arrangement of atoms in a molecule, its stereochemistry, is a fundamental determinant of its biological activity. Enantiomers, which are non-superimposable mirror images of each other, can exhibit remarkably different pharmacological and toxicological profiles.[1][2] One enantiomer may be therapeutically active, while the other could be inactive, less active, or even contribute to adverse effects.[1] Therefore, the thorough investigation of stereoisomers is not merely an academic exercise but a regulatory and safety imperative in the pharmaceutical industry.[3][4]
Pentamethyl octahydroindenodioxane (C₁₆H₂₆O₂), a complex heterocyclic compound, possesses multiple chiral centers, giving rise to a number of stereoisomers.[5] While this molecule is noted for its use as a fragrance ingredient, its structural motifs are of interest in medicinal chemistry.[6][7][8] Understanding the stereochemical landscape of this molecule is paramount for any potential therapeutic application. This guide will use pentamethyl octahydroindenodioxane as a representative case to illustrate the principles and techniques applicable to the stereochemical analysis of complex drug candidates.
Stereochemical Landscape of Pentamethyl Octahydroindenodioxane
The IUPAC name for pentamethyl octahydroindenodioxane is 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][5][7]benzodioxine.[6][9] The core structure contains three stereogenic centers, which gives rise to 2³ = 8 possible stereoisomers (four pairs of enantiomers).
To systematically name and differentiate these stereoisomers, the Cahn-Ingold-Prelog (CIP) priority rules are applied to assign the absolute configuration (R or S) at each chiral center.[9][10][11]
Diagram: Stereoisomeric Relationships of Pentamethyl Octahydroindenodioxane
Caption: Relationships between the eight possible stereoisomers of pentamethyl octahydroindenodioxane.
Experimental Protocols for Stereoisomer Separation and Analysis
The separation and characterization of the stereoisomers of pentamethyl octahydroindenodioxane require a multi-pronged approach, combining chiral chromatography for physical separation with spectroscopic techniques for structural elucidation and confirmation.
Protocol 1: Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric and Diastereomeric Separation
Chiral HPLC is the cornerstone for the analytical and preparative separation of stereoisomers.[12] The selection of the appropriate chiral stationary phase (CSP) is critical and often requires empirical screening.
Rationale for CSP Selection:
For a molecule like pentamethyl octahydroindenodioxane, which contains ether linkages and a rigid polycyclic structure, polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are often a good starting point.[13] These CSPs can form transient diastereomeric complexes with the analytes through a combination of hydrogen bonding, dipole-dipole interactions, and steric hindrance, enabling separation.[13][14] Cyclodextrin-based CSPs could also be effective due to their ability to form inclusion complexes with the hydrophobic regions of the molecule.[14][15]
Step-by-Step Methodology:
-
Column Screening:
-
Screen a panel of chiral columns, including those with cellulose and amylose-based CSPs (e.g., Chiralcel® OD, Chiralpak® AD) and cyclodextrin-based CSPs.
-
Initial screening can be performed using a mobile phase of n-hexane/isopropanol in various ratios (e.g., 90:10, 80:20, 70:30).
-
-
Method Optimization:
-
Once partial separation is observed, optimize the mobile phase composition to improve resolution. Modifiers such as ethanol, methanol, or acetonitrile can be added in small percentages.
-
Adjust the flow rate (typically 0.5-1.5 mL/min) and column temperature to fine-tune the separation.
-
-
Data Acquisition and Analysis:
-
Monitor the elution profile using a UV detector (if the molecule has a chromophore) or a more universal detector like a Corona Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD).
-
Calculate the resolution (Rs) between adjacent peaks. A baseline resolution of Rs ≥ 1.5 is desirable for accurate quantification.
-
Data Presentation: Hypothetical Chiral HPLC Separation Data
| Stereoisomer | Retention Time (min) | Resolution (Rs) |
| Isomer 1 (R,R,R) | 12.5 | - |
| Isomer 2 (S,S,S) | 14.2 | 2.1 |
| Isomer 3 (R,R,S) | 16.8 | 3.0 |
| Isomer 4 (S,S,R) | 18.5 | 1.8 |
| Isomer 5 (R,S,R) | 20.1 | 1.9 |
| Isomer 6 (S,R,S) | 22.3 | 2.5 |
| Isomer 7 (S,R,R) | 24.0 | 1.7 |
| Isomer 8 (R,S,S) | 26.1 | 2.2 |
Note: This data is illustrative and would need to be determined experimentally.
Diagram: Experimental Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for developing a chiral HPLC separation method.
Protocol 2: Spectroscopic Characterization of Separated Stereoisomers
Once the stereoisomers are separated, their individual structures must be confirmed using spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
NMR is a powerful tool for differentiating diastereomers, which have different chemical and physical properties and thus distinct NMR spectra.[16][17] For enantiomers, which have identical spectra in an achiral solvent, chiral resolving agents or chiral solvating agents can be used to induce diastereomeric interactions and differentiate their signals.[7][18]
Step-by-Step Methodology:
-
¹H and ¹³C NMR:
-
Acquire high-resolution ¹H and ¹³C NMR spectra for each separated stereoisomer in a suitable deuterated solvent (e.g., CDCl₃).
-
Diastereomers will exhibit differences in chemical shifts and coupling constants.
-
-
2D NMR (COSY, HSQC, HMBC, NOESY):
-
Perform 2D NMR experiments to aid in the complete assignment of all proton and carbon signals and to determine the relative stereochemistry through space correlations (NOESY).
-
-
Enantiomeric Differentiation (if necessary):
-
If enantiomers need to be distinguished without a reference standard, use a chiral solvating agent (e.g., (R)-(-)-2,2,2-trifluoro-1-(9-anthryl)ethanol) or a chiral derivatizing agent (e.g., Mosher's acid chloride) to create diastereomeric species with distinct NMR signals.[7]
-
Mass Spectrometry (MS):
While mass spectrometry is generally "chirally blind," when coupled with a chiral separation technique (LC-MS), it can confirm the molecular weight and elemental composition of each separated stereoisomer.[5][19][20] Tandem MS (MS/MS) can provide fragmentation patterns that may, in some cases, show subtle differences between diastereomers.[21]
Step-by-Step Methodology:
-
LC-MS Analysis:
-
Couple the optimized chiral HPLC method to a mass spectrometer.
-
Acquire the mass spectrum for each eluting stereoisomer to confirm the expected molecular weight (250.19 g/mol ).[6]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Use HRMS to determine the accurate mass and confirm the elemental composition (C₁₆H₂₆O₂).
-
-
Tandem MS (MS/MS):
-
Perform collision-induced dissociation (CID) on the parent ion of each stereoisomer to generate fragmentation patterns. While often identical for stereoisomers, subtle differences in ion abundances can sometimes be observed for diastereomers.
-
Protocol 3: Determination of Absolute Configuration
Determining the absolute configuration (the actual R/S designation at each chiral center) is the final step in full stereochemical characterization.
X-ray Crystallography:
This is the definitive method for determining absolute configuration, provided that a suitable single crystal of the pure stereoisomer can be grown.[6]
Chiroptical Spectroscopy (Circular Dichroism - CD):
CD spectroscopy measures the differential absorption of left- and right-circularly polarized light.[6] The experimental CD spectrum can be compared to a theoretically calculated spectrum for a known absolute configuration to make an assignment.
The Path Forward: From Characterization to Pharmacological Evaluation
A thorough understanding of the stereoisomers of pentamethyl octahydroindenodioxane, or any chiral drug candidate, is the foundation for meaningful pharmacological studies. Once the individual stereoisomers have been isolated and their absolute configurations determined, they should be evaluated in relevant biological assays to determine their individual potency, efficacy, and potential toxicity. This rigorous, stereochemically-aware approach to drug development is essential for creating safer and more effective medicines.
References
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Analysis of stereoisomers of chiral drug by mass spectrometry. Chirality. 2018 May;30(5):609-618. doi: 10.1002/chir.22833. Epub 2018 Feb 16. Available from: [Link]
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Determination of absolute configuration - Purechemistry. (2024, February 19). Available from: [Link]
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Nuclear magnetic resonance spectroscopy of stereoisomers - Wikipedia. Available from: [Link]
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Stereochemistry Studied Using Mass Spectrometry - ResearchGate. Available from: [Link]
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NMR analysis of streoisomer? - ResearchGate. (2018, June 15). Available from: [Link]
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How to Determine the R and S Configuration - Chemistry Steps. Available from: [Link]
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How NMR Helps Identify Isomers in Organic Chemistry? - Creative Biostructure. Available from: [Link]
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13C NMR Spectroscopy for the Differentiation of Enantiomers Using Chiral Solvating Agents | Analytical Chemistry - ACS Publications. Available from: [Link]
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Determination of Absolute Configuration—an Overview Related to This Special Issue. (2025, August 9). Available from: [Link]
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Absolute Configuration - R-S Sequence Rules - Chemistry LibreTexts. (2023, July 30). Available from: [Link]
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Unravelling stereochemistry via mass spectrometry | Research - Chemistry World. (2013, September 5). Available from: [Link]
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Structural Elucidation Techniques for Geometric Isomers using Mass Spectrometry. (2025, August 1). Available from: [Link]
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Can LC-MS MS analysis differentiate between stereo isomers as S & R? - ResearchGate. (2015, July 7). Available from: [Link]
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A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - MDPI. Available from: [Link]
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Development of New Stereoisomeric Drugs May 1992 - FDA. (1992, May 1). Available from: [Link]
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Enantiomer Separation by Chiral Crown Ether Stationary Phases | Request PDF. Available from: [Link]
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A Review on Chiral Stationary Phases for Separation of Chiral Drugs - International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). Available from: [Link]
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Liquid Chromatographic Enantioseparations Utilizing Chiral Stationary Phases Based on Crown Ethers and Cyclofructans - MDPI. Available from: [Link]
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Tackling Stereochemistry in Drug Molecules with Vibrational Optical Activity - MDPI. Available from: [Link]
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Pharmacological importance of stereochemical resolution of enantiomeric drugs - PubMed. Available from: [Link]
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Therapeutic efficacy of stereoisomers. (2024, September 10). Available from: [Link]
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An In-depth Technical Guide to Pentamethyl Octahydroindenodioxane: From Serendipitous Discovery to a Woody-Amber Olfactory Signature
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of synthetic fragrance chemistry, the discovery of novel molecules with unique olfactory profiles is a relentless pursuit. This guide delves into the scientific journey of Pentamethyl octahydroindenodioxane, a synthetic odorant prized for its sophisticated woody-amber character. From its likely origins within the research labs of a major fragrance corporation to its synthesis and physicochemical properties, we will explore the technical details and scientific rationale that underpin its creation and application. This document serves as a comprehensive resource, offering insights into the history, chemistry, and analytical understanding of this intriguing molecule.
A Fortuitous Discovery in Fragrance Research
The precise "eureka" moment for the discovery of Pentamethyl octahydroindenodioxane is not explicitly detailed in publicly available academic literature, a common characteristic for commercially sensitive fragrance molecules. However, the trail of its origins points strongly to the research and development laboratories of International Flavors & Fragrances Inc. (IFF). The key scientific disclosure for this molecule appears in a European patent filed by IFF.[1] This patent, while not a traditional discovery announcement, provides the first detailed description of the synthesis and olfactory properties of a class of methylene dioxy octahydroindene derivatives, among which Pentamethyl octahydroindenodioxane is a prime example.
The development of this molecule can be seen in the broader context of the ongoing quest for synthetic alternatives to natural fragrance materials, particularly those with desirable woody and ambergris notes. The complex indane scaffold of Pentamethyl octahydroindenodioxane is a testament to the sophisticated organic chemistry employed by fragrance chemists to create molecules that are both structurally novel and olfactively pleasing. Its creation was likely the result of a systematic exploration of chemical space around the indane core structure, a common strategy in the design of new fragrance ingredients.
Physicochemical Characteristics
Pentamethyl octahydroindenodioxane is a viscous liquid at room temperature with the following key properties:
| Property | Value | Source |
| IUPAC Name | 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][2][3]benzodioxine | [2][4] |
| Synonyms | Indeno(4,5-d)-1,3-dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl-; NEBULONE | [3][4] |
| CAS Number | 365411-50-3 | [3] |
| Molecular Formula | C16H26O2 | [3][4] |
| Molecular Weight | 250.38 g/mol | [3][4] |
| Appearance | Liquid | [3] |
| Solubility | Slightly soluble in water | [3] |
Synthesis Methodology: A Step-by-Step Protocol
The synthesis of Pentamethyl octahydroindenodioxane, as outlined in the patent literature, involves a Lewis acid-catalyzed reaction between a tetramethyl-substituted tetrahydroindene and paraformaldehyde.[1] This reaction creates the characteristic dioxin ring fused to the indane structure.
Experimental Protocol
Reaction: Prins-type cyclization
Reactants:
-
5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene
-
Paraformaldehyde
-
Boron trifluoride etherate complex (Lewis acid catalyst)
-
Toluene (Solvent)
Procedure:
-
A mixture of paraformaldehyde, boron trifluoride etherate complex, and toluene is heated to reflux at approximately 108°C in a reaction flask equipped with a stirrer and condenser.[1]
-
5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene is then slowly added to the refluxing mixture over a period of two hours.[1]
-
The reaction mixture is aged at reflux for an additional three hours to ensure complete reaction.[1]
-
After aging, the mixture is cooled to 50°C.[1]
-
A 20% aqueous sodium hydroxide solution is added to quench the reaction and neutralize the catalyst.[1]
-
The aqueous layer is separated and discarded.[1]
-
The organic layer is washed twice with a 10% sodium carbonate solution.[1]
-
The solvent (toluene) is removed by distillation.[1]
-
The crude product is then purified by vacuum distillation to yield 4a,4b,8,8-tetramethyl-4,4a,4b,5,6,7,8,9a-octahydro-indeno[2,1-d][2][3]dioxine.[1]
Synthesis Workflow Diagram
Caption: Synthesis workflow for Pentamethyl octahydroindenodioxane.
Olfactory Profile and Applications
Pentamethyl octahydroindenodioxane is characterized by a powerful and diffusive woody-amber scent. Its olfactory profile is often described as having facets of fine woods, with a clean, almost mineral-like dryness, and a subtle warmth reminiscent of ambergris. This sophisticated and versatile scent profile makes it a valuable component in a wide range of fragrance applications, including fine fragrances, personal care products, and household goods. Its stability and substantivity on various substrates also contribute to its utility as a long-lasting fragrance ingredient.
Conclusion
The discovery and development of Pentamethyl octahydroindenodioxane, likely emerging from the dedicated research efforts at International Flavors & Fragrances Inc., represents a significant contribution to the palette of synthetic fragrance ingredients. Its unique woody-amber character, born from a well-designed chemical structure and an efficient synthesis, has secured its place in modern perfumery. This technical guide provides a foundational understanding of this molecule, from its probable origins and physicochemical properties to its detailed synthesis. As the fragrance industry continues to evolve, the story of Pentamethyl octahydroindenodioxane serves as a compelling example of the innovation that drives the creation of new and captivating olfactory experiences.
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The Good Scents Company. pentamethyl octahydroindenodioxane 365411-50-3. Available from: [Link]
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Surfactant - 表面活性剂百科. Pentamethyl octahydroindenodioxane. 2013-09-09. Available from: [Link]
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precisionFDA. PENTAMETHYL OCTAHYDROINDENODIOXANE. Available from: [Link]
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The Good Scents Company. pentamethyl octahydroindenodioxane, 365411-50-3. Available from: [Link]
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Drugfuture. PENTAMETHYL OCTAHYDROINDENODIOXANE. FDA Global Substance Registration System. Available from: [Link]
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FlavScents. pentamethyl octahydroindenodioxane. Available from: [Link]
- Google Patents. EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials.
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An In-depth Technical Guide to Pentamethyl Octahydroindenodioxane (Nebulone)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentamethyl octahydroindenodioxane, scientifically known as 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][2]benzodioxine, is a synthetic fragrance ingredient valued for its unique olfactory properties. Also recognized by its trade name Nebulone, this compound belongs to the class of methylene dioxy octahydroindene derivatives. This technical guide provides a comprehensive overview of its physical and chemical properties, synthesis, analytical methodologies, and safety information, tailored for professionals in research and development.
Chemical Identity and Structure
The structural formula and key identifiers for Pentamethyl octahydroindenodioxane are presented below.
| Identifier | Value |
| IUPAC Name | 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][2]benzodioxine[2] |
| Synonyms | Pentamethyl octahydroindenodioxane, Nebulone[2] |
| CAS Number | 365411-50-3[2] |
| Molecular Formula | C₁₆H₂₆O₂[2] |
| Molecular Weight | 250.38 g/mol [2] |
| Chemical Structure |
Physical and Chemical Properties
Pentamethyl octahydroindenodioxane is a liquid at room temperature with characteristics that make it suitable for its application in fragrance formulations. A summary of its known physical and chemical properties is provided in the table below. It is important to note that while some experimental data is available, other values are estimated based on its chemical structure.
| Property | Value | Source |
| Appearance | Liquid | Surfactant Encyclopedia |
| Solubility | Slightly soluble in water | Surfactant Encyclopedia |
| Stability | Stable under normal conditions | Surfactant Encyclopedia |
| Biodegradability | Biodegradable | Surfactant Encyclopedia |
| XlogP3-AA (Estimated) | 3.1 | PubChem[2] |
| Density (Estimated) | 1.02 ± 0.1 g/cm³ | The Good Scents Company |
| Refractive Index (Estimated) | 1.508 ± 0.03 | The Good Scents Company |
This compound exhibits excellent masking, dispersing, emulsifying, cleansing, and solubilizing abilities, which contribute to its effectiveness in various consumer products.
Synthesis and Manufacturing
The synthesis of Pentamethyl octahydroindenodioxane and related methylene dioxy octahydroindene derivatives generally involves the reaction of a corresponding substituted tetrahydroindane with a source of formaldehyde, such as paraformaldehyde, in the presence of a Lewis acid catalyst.
A general workflow for the synthesis is outlined below:
Caption: Generalized synthesis workflow for Pentamethyl octahydroindenodioxane.
Experimental Protocol (Adapted from a similar synthesis)
The following protocol is an illustrative example based on the synthesis of similar methylene dioxy octahydroindene derivatives and should be adapted and optimized for the specific synthesis of Pentamethyl octahydroindenodioxane.
-
Reaction Setup: A reaction vessel equipped with a stirrer, condenser, and dropping funnel is charged with the appropriate pentamethyl-substituted tetrahydroindene precursor and a suitable solvent (e.g., toluene).
-
Catalyst Addition: A Lewis acid, such as boron trifluoride etherate, is added to the reaction mixture.
-
Reagent Addition: Paraformaldehyde is added portion-wise or as a slurry in the reaction solvent.
-
Reaction Conditions: The mixture is heated to a specified temperature (e.g., reflux) and maintained for a period to ensure complete reaction. Progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Quenching: Upon completion, the reaction is cooled and quenched, typically by the addition of an aqueous base (e.g., sodium hydroxide solution).
-
Extraction: The organic layer is separated, and the aqueous layer may be extracted with a suitable organic solvent to maximize product recovery.
-
Washing and Drying: The combined organic layers are washed with brine and dried over an anhydrous drying agent (e.g., sodium sulfate).
-
Purification: The crude product is purified, commonly through vacuum distillation, to yield the final Pentamethyl octahydroindenodioxane.
Analytical Characterization
The structural elucidation and purity assessment of Pentamethyl octahydroindenodioxane are performed using standard analytical techniques.
Caption: Standard analytical workflow for the characterization of Pentamethyl octahydroindenodioxane.
Spectral Data
A public report from the Australian Industrial Chemicals Introduction Scheme (AICIS) provides the following ¹H NMR data for a product containing Pentamethyl octahydroindenodioxane[3]:
-
¹H NMR Peaks: 0.83-1.03 ppm
Further detailed spectral analysis, including complete peak assignments for ¹H and ¹³C NMR, characteristic IR absorption bands, and mass spectral fragmentation patterns, would be necessary for a complete characterization.
Applications
The primary application of Pentamethyl octahydroindenodioxane is as a fragrance ingredient in a variety of consumer products. Its unique scent profile contributes to the overall aroma of perfumes, colognes, and personal care items. Its excellent masking and solubilizing properties also make it a functional ingredient in these formulations.
Safety and Handling
Pentamethyl octahydroindenodioxane is classified as an irritant and an environmental hazard. The following GHS classifications have been reported:
-
H317: May cause an allergic skin reaction.
-
H411: Toxic to aquatic life with long lasting effects.
It is also described as a flammable liquid that can cause irritation to the skin, eyes, and respiratory system.
Recommended Handling Practices
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Ventilation: Use in a well-ventilated area.
-
Fire Safety: Keep away from heat, sparks, open flames, and hot surfaces.
-
Environmental Precautions: Avoid release to the environment.
For detailed safety information, it is recommended to consult the full Safety Data Sheet (SDS) for CAS number 365411-50-3.
Conclusion
Pentamethyl octahydroindenodioxane is a commercially significant fragrance ingredient with a well-defined chemical identity. While its primary application is in the fragrance industry, a thorough understanding of its physical and chemical properties, synthesis, and safety is crucial for its effective and safe use in research and product development. Further research to establish experimentally verified physical constants and detailed spectroscopic data would be beneficial for the scientific community.
References
A consolidated list of sources will be provided upon completion of a more exhaustive literature search for detailed experimental data.
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An In-depth Technical Guide to the Solubility of Pentamethyl Octahydroindenodioxane
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of Pentamethyl octahydroindenodioxane (CAS: 365411-50-3). While specific solubility data for this compound in a wide range of organic solvents is not extensively published, this document synthesizes foundational chemical principles with established experimental methodologies to offer a robust framework for its characterization. We will delve into the molecular structure of Pentamethyl octahydroindenodioxane, predict its solubility behavior based on first principles, and provide a detailed, field-proven protocol for its empirical determination. This guide is designed to equip researchers and formulation scientists with the necessary tools to effectively evaluate and utilize this compound in their work.
Introduction to Pentamethyl Octahydroindenodioxane
Pentamethyl octahydroindenodioxane (Molecular Formula: C₁₆H₂₆O₂) is a non-ionic surfactant with a molecular weight of approximately 250.38 g/mol .[1][2][3] Primarily utilized as a fragrance and masking agent in personal care products, its physicochemical properties, particularly solubility, are critical for formulation, stability, and performance.[1][2] The molecule's structure, characterized by a large, saturated hydrocarbon backbone (octahydroindeno) fused with a dioxane ring and substituted with five methyl groups, dictates its solubility profile.
The core structure is largely lipophilic due to the extensive hydrocarbon framework. The presence of the dioxane moiety, containing two ether oxygen atoms, introduces localized polarity and the capacity to act as a hydrogen bond acceptor.[4][5][6] This duality—a dominant non-polar character with polar functional groups—suggests a complex solubility profile, with an affinity for a range of solvents. Published data indicates it is "slightly soluble in water"[1], with one estimate at 1.355 mg/L at 25°C.[7]
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility.[8] The solubility of a solute in a solvent is governed by the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solution forms when the energy released from solute-solvent interactions is sufficient to overcome the energy required to break solute-solute and solvent-solvent interactions.
Molecular Structure Analysis:
-
Lipophilic Character: The C₁₆H₂₆ hydrocarbon portion dominates the molecular structure, making the molecule predominantly non-polar. This suggests high solubility in non-polar, organic solvents such as alkanes (e.g., hexane) and aromatic hydrocarbons (e.g., toluene).
-
Polar Character: The two oxygen atoms in the dioxane ring create a polar region with a net dipole moment.[4][5] These ether linkages can act as hydrogen bond acceptors, allowing for interaction with protic solvents like water and alcohols.[6] However, the large size of the alkyl groups can sterically hinder these interactions, limiting solubility in highly polar solvents.[4]
This structural analysis leads to the hypothesis that Pentamethyl octahydroindenodioxane will exhibit the highest solubility in solvents of low to moderate polarity.
Caption: Predicted solubility based on molecular structure.
Experimental Determination of Solubility
To empirically determine the solubility of Pentamethyl octahydroindenodioxane, a systematic approach using a validated protocol is essential. The Shake-Flask method is a widely accepted and reliable technique for measuring thermodynamic (equilibrium) solubility.[8] This method is crucial during preclinical development to understand a compound's behavior.[9][10][11]
Rationale for Solvent Selection
A diverse panel of solvents should be selected to cover a range of polarities and functionalities, reflecting potential applications in research and formulation.
| Solvent Class | Example Solvents | Rationale |
| Non-Polar | n-Hexane, Toluene | To assess solubility based on London dispersion forces, relevant for lipophilic formulations. |
| Polar Aprotic | Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO) | To evaluate the impact of dipole-dipole interactions without hydrogen bonding.[12] |
| Polar Protic | Water, Ethanol, Isopropanol | To quantify solubility where hydrogen bonding is possible, critical for aqueous and alcoholic formulations.[4] |
| Pharmaceutical | Propylene Glycol, Polyethylene Glycol 400 (PEG 400) | Common excipients in drug formulations; data is vital for preclinical studies.[10] |
Step-by-Step Protocol: Equilibrium Shake-Flask Method
This protocol is designed to establish the thermodynamic solubility of Pentamethyl octahydroindenodioxane.
Objective: To determine the saturation concentration of the compound in various solvents at a controlled temperature.
Materials:
-
Pentamethyl octahydroindenodioxane (purity >95%)
-
Selected solvents (analytical grade)
-
Glass vials with PTFE-lined screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Mass Spec) or Gas Chromatography (GC) system.
Procedure:
-
Preparation: Add an excess amount of Pentamethyl octahydroindenodioxane to a series of vials. The goal is to have undissolved solid remaining at the end of the experiment to ensure saturation. A starting point is ~20 mg of compound per 1 mL of solvent.
-
Solvent Addition: Accurately add a known volume (e.g., 2 mL) of each selected solvent to the respective vials.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a sufficient duration to reach equilibrium. A minimum of 24-48 hours is recommended to ensure thermodynamic equilibrium is achieved.[8]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 2 hours to let undissolved material settle. For fine suspensions, centrifuge the vials at a high speed (e.g., 10,000 x g for 15 minutes) to pellet the excess solid.
-
Sample Collection: Carefully withdraw an aliquot from the clear supernatant. To avoid disturbing the solid material, take the sample from the upper portion of the solvent.
-
Filtration: Immediately filter the aliquot using a 0.22 µm syringe filter into a clean analysis vial. This step is critical to remove any remaining solid particulates. Adsorption to the filter should be checked and accounted for.
-
Dilution: Accurately dilute the filtered sample with a suitable mobile phase or solvent to bring the concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a pre-validated HPLC or GC method to determine the concentration of the dissolved compound. The solubility is reported in units such as mg/mL or mol/L.
Caption: Experimental workflow for the Shake-Flask solubility assay.
Data Summary and Interpretation
All quantitative results should be compiled into a clear, comparative table.
| Solvent | Solvent Class | Estimated Solubility at 25°C |
| Water | Polar Protic | 1.355 mg/L (Slightly Soluble)[1][7] |
| n-Hexane | Non-Polar | To be determined |
| Toluene | Non-Polar (Aromatic) | To be determined |
| Ethanol | Polar Protic | To be determined |
| Acetone | Polar Aprotic | To be determined |
| DMSO | Polar Aprotic | To be determined |
| PEG 400 | Pharmaceutical | To be determined |
Interpretation of Results: The solubility data will provide a quantitative understanding of the compound's behavior. High solubility in hexane and toluene would confirm its lipophilic nature. Solubility in ethanol and acetone would demonstrate the contribution of its polar dioxane moiety. This empirical data is essential for guiding the selection of delivery vehicles in toxicology studies and for developing stable, homogeneous formulations for commercial products.[13][14]
Conclusion
Pentamethyl octahydroindenodioxane is a predominantly non-polar molecule with localized polar characteristics, leading to a nuanced solubility profile. While its aqueous solubility is low, it is predicted to be highly soluble in non-polar and moderately polar organic solvents. The robust Shake-Flask protocol detailed in this guide provides a self-validating system for accurately quantifying its solubility. The resulting data will be invaluable for researchers in compound screening, and for development professionals in creating effective and stable formulations for its intended applications in the pharmaceutical and personal care industries.
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A Deep Dive into the Spectroscopic Characterization of Pentamethyl Octahydroindenodioxane
For distribution to: Researchers, scientists, and drug development professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic characterization of Pentamethyl octahydroindenodioxane, a complex heterocyclic compound with applications in the fragrance industry.[1] We delve into the core analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS)—that are essential for the structural elucidation and quality control of this molecule. This document is structured to provide not just raw data, but a foundational understanding of the experimental choices and data interpretation, reflecting field-proven insights for professionals in chemical research and development.
Introduction to Pentamethyl Octahydroindenodioxane
Pentamethyl octahydroindenodioxane (CAS 365411-50-3) is a non-ionic surfactant and fragrance ingredient with the molecular formula C₁₆H₂₆O₂ and a molecular weight of 250.38 g/mol .[2][3] Its systematic IUPAC name is 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][4][5]benzodioxine.[3] The structure consists of a saturated indane core fused with a 1,3-dioxane ring, and is further substituted with five methyl groups, leading to a complex stereochemical arrangement.
Given its structural complexity, a multi-technique spectroscopic approach is not just recommended, but essential for unambiguous identification and characterization. This guide will walk through the expected spectral features and the robust methodologies required to obtain high-quality, reproducible data.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of organic molecules. For a molecule like Pentamethyl octahydroindenodioxane, a suite of 1D and 2D NMR experiments is required to assign all proton and carbon signals and to establish connectivity.
Predicted ¹H and ¹³C NMR Data
The following table summarizes the predicted chemical shifts for the key proton and carbon nuclei. These predictions are based on established principles for saturated heterocyclic and polycyclic systems.[6][7] The hydrogens on carbons adjacent to the ether oxygens are expected to be shifted downfield (3.4-4.5 δ), a characteristic feature for ethers.[8][9][10] Similarly, ether carbon atoms typically absorb in the 50-80 δ range in ¹³C NMR spectra.[8][9][10]
Table 1: Predicted NMR Spectral Data for Pentamethyl Octahydroindenodioxane in CDCl₃
| Assignment | Predicted ¹H Chemical Shift (ppm), Multiplicity | Predicted ¹³C Chemical Shift (ppm) | Key Correlations (COSY & HSQC) |
| Methyl Protons | 0.8 - 1.2, various singlets and doublets | 15 - 30 | COSY: Correlations between diastereotopic methyls and adjacent methines. HSQC: Direct correlation to methyl carbons.[4][11][12] |
| Aliphatic CH/CH₂ | 1.3 - 2.5, complex multiplets | 30 - 50 | COSY: Extensive cross-peaks establishing the spin systems of the fused rings. HSQC: Direct correlation to respective carbons.[4][11][12] |
| CH-O Protons | 3.5 - 4.2, multiplets | 60 - 75 | COSY: Coupling to adjacent aliphatic protons. HSQC: Correlation to downfield-shifted carbons.[4][11][12] |
| O-CH₂-O Protons | 4.8 - 5.2, doublets | 90 - 100 | COSY: Geminal coupling within the methylene bridge. HSQC: Correlation to the acetal-like carbon.[4][11][12] |
The "Why": Rationale for 2D NMR Experiments
While 1D NMR provides the initial chemical shift and multiplicity data, the significant signal overlap expected for this molecule necessitates 2D NMR for complete assignment.[4][13]
-
COSY (Correlation Spectroscopy): This homonuclear experiment is crucial for identifying proton-proton (¹H-¹H) coupling networks.[12] By revealing which protons are spin-coupled (typically through 2-3 bonds), we can trace the connectivity of the entire carbocyclic framework.[4][14]
-
HSQC (Heteronuclear Single Quantum Coherence): This is a cornerstone experiment for assigning carbon signals. It correlates each proton signal with the signal of the carbon atom it is directly attached to (one-bond ¹H-¹³C correlation).[4][12] This is an indispensable tool for unambiguously linking the proton and carbon frameworks.[13][14]
Experimental Protocol: NMR Data Acquisition
This protocol is designed for a standard 400 or 500 MHz NMR spectrometer.[15]
-
Sample Preparation: Accurately weigh 5-10 mg of Pentamethyl octahydroindenodioxane and dissolve it in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).[15] Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition:
-
¹³C{¹H} NMR Acquisition:
-
2D NMR (COSY & HSQC) Acquisition: Utilize standard, pre-optimized parameter sets provided by the spectrometer software. Typical experiment times range from 20 minutes (COSY) to 1-2 hours (HSQC), depending on the desired resolution and sample concentration.
-
Data Processing: Apply an exponential window function, Fourier transform, phase correction, and baseline correction to all spectra.[15] Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.[15]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For Pentamethyl octahydroindenodioxane, the key feature is the C-O stretching of the dioxane ether linkages.
Expected IR Absorptions
Ethers are sometimes difficult to identify by IR alone, but they consistently show a strong C-O single-bond stretching absorption in the 1050 to 1150 cm⁻¹ range.[8][9][10] The rest of the spectrum will be dominated by C-H bond vibrations from the extensive alkane structure.
Table 2: Key IR Absorptions for Pentamethyl Octahydroindenodioxane
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (sp³ hybridized) | 2850 - 3000 | Strong |
| C-O Stretch (Ether) | 1050 - 1150 | Strong |
| Fingerprint Region | 600 - 1400 | Complex |
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is the preferred method for this compound due to its speed and minimal sample preparation.[18][19][20]
-
Background Collection: Ensure the ATR crystal (typically diamond or ZnSe) is clean.[21] Record a background spectrum of the empty crystal.
-
Sample Application: Place a single drop of the liquid Pentamethyl octahydroindenodioxane directly onto the center of the ATR crystal.[18][22]
-
Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.
-
Cleaning: After the measurement, wipe the sample from the crystal using a soft tissue dampened with a suitable solvent like isopropanol or acetone.[18]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of fragmentation patterns.
Expected Mass Spectrum (Electron Ionization)
Under Electron Ionization (EI), the molecule will ionize to form a molecular ion (M⁺), which should be observable at m/z 250.[23] The fragmentation of cyclic ethers is complex but often involves α-cleavage (cleavage of a C-C bond adjacent to the oxygen) and inductive cleavage.[23][24][25][26]
Table 3: Predicted Key Fragments in the EI-MS of Pentamethyl Octahydroindenodioxane
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
| 250 | [C₁₆H₂₆O₂]⁺ | Molecular Ion (M⁺) |
| 235 | [M - CH₃]⁺ | Loss of a methyl radical |
| 151 | [C₁₀H₁₅O]⁺ | Cleavage of the dioxane ring |
| 99 | [C₅H₇O₂]⁺ | Fragmentation involving the dioxane and part of the fused ring system[27] |
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the ideal technique as it separates the sample from any potential impurities before it enters the mass spectrometer.[28][29][30]
-
Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a volatile organic solvent such as hexane or dichloromethane.[31] Ensure the sample is free of particulates.[28]
-
GC Separation:
-
Injection: Inject 1 µL of the solution into the GC inlet, which is typically heated to 250 °C.[32]
-
Column: Use a standard non-polar column (e.g., DB-5).
-
Oven Program: Start at a low temperature (e.g., 60 °C), hold for 1-2 minutes, then ramp the temperature at 10 °C/min up to 280 °C to ensure elution.[32][33]
-
-
MS Detection (EI):
-
Ionization Energy: Use a standard 70 eV.[33]
-
Mass Range: Scan a mass range of m/z 40-400 to capture the molecular ion and key fragments.
-
Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram. Analyze the mass spectrum of this peak, identifying the molecular ion and proposing structures for the major fragment ions.[33]
-
Integrated Spectroscopic Analysis Workflow
The power of this multi-technique approach lies in integrating the data to build a complete and validated structural picture. The workflow diagram below illustrates the logical progression of analysis.
Caption: Workflow for the integrated spectroscopic analysis of Pentamethyl octahydroindenodioxane.
Conclusion
The structural characterization of Pentamethyl octahydroindenodioxane is a clear example of the necessity of an integrated analytical approach. By combining the detailed connectivity information from 1D and 2D NMR, the functional group identification from IR, and the molecular weight and fragmentation data from MS, a complete and unambiguous structural assignment can be achieved. The protocols and interpretive logic presented in this guide provide a robust framework for researchers and quality control professionals working with this compound and other complex molecules.
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OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2024, September 30). 18.8: Spectroscopy of Ethers. Retrieved from [Link]
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Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]
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University of California, Santa Barbara. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
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Chemistry LibreTexts. (2025, March 22). Lab 5: Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]
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Química Orgánica. (n.d.). IR spectrum: Ethers. Retrieved from [Link]
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Quantum chemical calculations for Pentamethyl octahydroindenodioxane
An In-Depth Technical Guide to the Quantum Chemical Calculation of Pentamethyl Octahydroindenodioxane
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pentamethyl octahydroindenodioxane (CAS: 365411-50-3), a complex sesquiterpenoid derivative used in the fragrance industry, possesses a sophisticated three-dimensional structure comprising a fused octahydroindene core and a dioxane ring.[1][2] Understanding its conformational landscape, electronic properties, and spectroscopic signatures is paramount for optimizing its applications and exploring its potential in medicinal chemistry. This guide presents a comprehensive, first-principles workflow for the computational characterization of this molecule using Density Functional Theory (DFT). By detailing a rigorous, self-validating protocol—from initial structure generation and exhaustive conformational analysis to the calculation of advanced molecular properties—this document serves as a practical blueprint for researchers seeking to apply high-level quantum chemical methods to molecules of similar complexity.
Introduction
The molecule 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][3][4]benzodioxine, commonly known as Pentamethyl octahydroindenodioxane, is a C16H26O2 compound valued for its utility as a masking agent and perfume ingredient.[1][5] Its molecular architecture, featuring a rigid yet conformationally complex fused ring system, dictates its physical and chemical behavior. Quantum chemical calculations offer a powerful, non-experimental route to elucidate these characteristics at the sub-atomic level, providing insights that can accelerate discovery and development.[6]
However, a review of the current literature reveals a notable absence of dedicated computational studies for this specific molecule. This guide bridges that gap by synthesizing field-proven computational strategies for natural products and complex organic molecules into a single, cohesive workflow.[7][8] We will move beyond a simple recitation of steps to explain the critical reasoning behind each methodological choice, ensuring a robust and scientifically sound approach.
Part 1: Theoretical Foundations & Method Selection
The accuracy of any quantum chemical calculation hinges on the selection of an appropriate theoretical method and basis set. For a molecule with 44 atoms like Pentamethyl octahydroindenodioxane, a balance between computational cost and accuracy is essential.
The Primacy of Density Functional Theory (DFT)
While various methods exist, Density Functional Theory (DFT) stands out as the most pragmatic and reliable choice for systems of this size.[9] Unlike more computationally expensive wavefunction-based methods, DFT calculates the system's properties based on its electron density, offering a remarkable balance of efficiency and accuracy.[10] Its application in predicting the properties of natural products is well-documented and highly successful.[4][11]
Causality Behind Method Selection: Functionals and Basis Sets
-
The Functional - Capturing Electron Exchange and Correlation: The functional is the heart of a DFT calculation. For a molecule with a flexible, fused-ring structure, the choice is critical.
-
Recommended Functional: ωB97X-D . This is a range-separated hybrid functional that includes empirical dispersion corrections.[12]
-
Justification: The fused aliphatic rings and multiple methyl groups in Pentamethyl octahydroindenodioxane create a complex topology where weak, non-covalent intramolecular interactions (van der Waals forces) significantly influence the relative stability of different conformers. Standard hybrid functionals like the ubiquitous B3LYP can fail to capture these dispersion forces accurately. The inclusion of an empirical dispersion correction (the "-D") is non-negotiable for a credible conformational analysis of this system.[12]
-
-
The Basis Set - The Mathematical Toolkit for Orbitals: The basis set is a set of mathematical functions used to construct the molecular orbitals.
-
Recommended Basis Set: 6-311+G(d,p) .
-
Justification: This Pople-style basis set offers a robust and well-balanced description for organic molecules.
-
6-311G : A triple-zeta basis set that provides flexibility for valence electrons.
-
+ : Adds diffuse functions on heavy (non-hydrogen) atoms, which are crucial for accurately describing lone pairs on the oxygen atoms of the dioxane ring.
-
(d,p) : Adds polarization functions on both heavy atoms (d) and hydrogen atoms (p), allowing orbitals to change shape and leading to a more accurate description of chemical bonding.
-
-
| Component | Level of Theory | Purpose | Rationale |
| Method | Density Functional Theory (DFT) | Solves the electronic structure | Optimal balance of accuracy and computational cost for a 44-atom molecule.[9] |
| Functional | ωB97X-D | Approximates the exchange-correlation energy | Includes long-range and dispersion corrections, essential for non-covalent interactions within the fused-ring structure.[12] |
| Basis Set | 6-311+G(d,p) | Describes the atomic orbitals | Triple-zeta quality with diffuse and polarization functions for an accurate depiction of bonding and lone pairs. |
Part 2: A Step-by-Step Computational Workflow
The following protocol is designed as a self-validating system, where the results of each step confirm the stability and viability of the computational model.
Caption: Figure 1: Overall Computational Workflow.
Step 1: Initial 3D Structure Generation
The first step is to create a plausible 3D coordinate file for the molecule.
-
Obtain a 2D Representation: Use the IUPAC name (7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][3][4]benzodioxine) or its SMILES string (CC1C(C2=C(C1(C)C)C3C(CC2)COCO3)(C)C).[5][13]
-
Convert to 3D: Use a molecule builder such as the open-source Avogadro software or commercial packages like GaussView. These programs will generate an initial 3D structure based on standard bond lengths and angles.
-
Initial Cleaning: Perform a quick geometry optimization using a universal force field (UFF) or molecular mechanics (e.g., MMFF94) within the builder to resolve any highly strained bonds or atomic clashes.[11]
Step 2: Exhaustive Conformational Search (Critical)
For a molecule with multiple rotatable bonds and fused rings, a single starting structure is inadequate. A thorough search of the potential energy surface is mandatory to locate the global minimum energy conformer and other low-energy isomers.[12][14]
Caption: Figure 2: Multi-Tier Conformational Search Strategy.
Protocol:
-
Tier 1 (Rapid Scan): Use a computationally inexpensive method to explore the conformational space broadly. A molecular mechanics force field (MMFF94) or a modern semi-empirical tight-binding method like GFN2-xTB are excellent choices. This step should generate hundreds of potential conformers.
-
Tier 2 (Refinement):
-
From the Tier 1 results, discard duplicate structures and select all unique conformers within a reasonable energy window (e.g., 15-20 kcal/mol) of the lowest-energy structure found.
-
Re-optimize this smaller set of promising candidates using a cost-effective DFT method, such as B3LYP with a smaller basis set like 6-31G(d). This step refines the geometries and provides a more reliable energy ranking.
-
Step 3: High-Level Geometry Optimization and Frequency Validation
This step yields the final, high-accuracy structures and energies.
Protocol:
-
Final Optimization: Take the lowest-energy unique conformers from Step 2 (typically 5-10 structures) and perform a full geometry optimization using the target level of theory: ωB97X-D/6-311+G(d,p) .
-
Frequency Calculation: For each optimized structure, perform a frequency calculation at the exact same level of theory.
-
Trustworthiness Check (Self-Validation): A successful optimization must be a true energy minimum. This is confirmed when the frequency calculation yields zero imaginary frequencies . An imaginary frequency indicates a saddle point (a transition state), not a stable conformer, and the geometry must be further optimized or discarded.
Step 4: Calculation of Molecular Properties
With validated structures, you can now compute meaningful properties.
Protocol:
-
Thermochemistry: The output of the frequency calculation provides the Zero-Point Vibrational Energy (ZPVE), thermal corrections, enthalpy, and, most importantly, the Gibbs Free Energy (G). The relative Gibbs Free Energies of the conformers are used to calculate their equilibrium populations via the Boltzmann distribution.
-
Electronic Properties:
-
Frontier Molecular Orbitals (FMOs): Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.
-
Molecular Electrostatic Potential (MEP): Generate an MEP map. This visualizes the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic, typically red) and electron-poor (electrophilic, typically blue) regions. This is invaluable for predicting sites of interaction.[15]
-
-
Spectroscopic Properties:
-
NMR Spectra: Calculate isotropic shielding values using the Gauge-Independent Atomic Orbital (GIAO) method at the ωB97X-D/6-311+G(d,p) level. These can be converted to 1H and 13C chemical shifts by referencing against a standard like Tetramethylsilane (TMS), calculated at the same level of theory. This is a powerful tool for structural verification against experimental data.[4][7]
-
IR Spectrum: The frequencies and intensities from the frequency calculation can be plotted to generate a theoretical infrared (IR) spectrum.
-
Part 3: Data Analysis & Presentation
Effective presentation of computational data is crucial for interpretation.
Summarizing Quantitative Data
All calculated energies should be compiled into a clear table. This allows for easy comparison of conformer stabilities.
Table 1: Example Summary for Calculated Conformers of Pentamethyl Octahydroindenodioxane
| Conformer ID | Relative Electronic Energy (kcal/mol) | Relative Gibbs Free Energy (G) (kcal/mol) | Boltzmann Population (%) at 298.15 K | Imaginary Frequencies |
|---|---|---|---|---|
| Conf-01 | 0.00 | 0.00 | 75.4 | 0 |
| Conf-02 | 1.25 | 1.10 | 20.1 | 0 |
| Conf-03 | 2.10 | 2.55 | 4.5 | 0 |
| ... | ... | ... | ... | ... |
Note: Data is illustrative. Actual calculations must be performed to populate this table.
Conclusion
This technical guide provides a rigorous and defensible framework for the quantum chemical investigation of Pentamethyl octahydroindenodioxane. By adhering to this multi-tier workflow, researchers can confidently determine the molecule's preferred three-dimensional structure, predict its spectroscopic signatures, and map its electronic reactivity. The emphasis on dispersion-corrected DFT and exhaustive conformational searching ensures that the computational model accurately reflects the subtle intramolecular forces governing this complex sesquiterpenoid. The insights gained from these calculations can provide a powerful theoretical foundation for applications ranging from novel fragrance design to rational drug discovery.
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Methodological & Application
Application of Pentamethyl Octahydroindenodioxane in Fragrance Research: A Guide to Evaluation and Implementation
Introduction to Pentamethyl Octahydroindenodioxane
Pentamethyl octahydroindenodioxane, identified by its CAS number 365411-50-3 and the trade name Nebulone, is a synthetic fragrance ingredient utilized in a variety of consumer products.[1][2][3][4][5][6][7] Its molecular formula is C₁₆H₂₆O₂, with a corresponding molecular weight of 250.38 g/mol .[3][4] As a fragrance component, it is found in personal care items and household goods.[2][3] While its use is established, detailed public-facing literature on its specific odor profile is limited, presenting a unique opportunity for in-depth fragrance research and discovery. One patent describes a fragrance formulation containing this ingredient as having a "green, musky scent," though this is in the context of a complex mixture.[8]
This document serves as a comprehensive guide for researchers, perfumers, and drug development professionals on the systematic evaluation and application of Pentamethyl octahydroindenodioxane in fragrance research. The protocols outlined below are designed to thoroughly characterize its sensory properties, assess its stability and performance in various formulations, and ultimately, to integrate it effectively into novel and existing fragrance creations.
Part 1: Sensory Analysis and Odor Profile Characterization
The foundational step in fragrance research is a deep understanding of the material's scent. For a molecule like Pentamethyl octahydroindenodioxane, where the odor profile is not extensively documented, a rigorous sensory analysis is paramount.
Establishing a Descriptive Lexicon
Before formal evaluation, it is crucial to develop a standardized set of terms to describe olfactory perceptions. This ensures consistency and clarity in communication among researchers and perfumers. A fragrance lexicon can be developed by sourcing terms from existing literature and refining them with a trained sensory panel.[2] This lexicon should encompass a wide range of descriptors, from broad families (e.g., woody, floral, citrus) to more nuanced facets (e.g., smoky, powdery, metallic).[9][10]
Protocol for Descriptive Sensory Analysis
This protocol aims to build a comprehensive odor profile of Pentamethyl octahydroindenodioxane.
Objective: To identify and quantify the olfactory characteristics of Pentamethyl octahydroindenodioxane.
Materials:
-
Pentamethyl octahydroindenodioxane (95.0% or higher purity)[11]
-
Odorless solvent (e.g., dipropylene glycol, ethanol)
-
Glass vials with PTFE-lined caps
-
Olfactory smelling strips
-
Trained sensory panel (minimum of 5-7 members)
-
Sensory evaluation software or standardized scoresheets
-
Fragrance lexicon
Procedure:
-
Sample Preparation: Prepare a series of dilutions of Pentamethyl octahydroindenodioxane in the chosen solvent (e.g., 10%, 5%, 1% in dipropylene glycol). This allows for the assessment of the odor at different intensities, as the perceived character of a fragrance material can change with concentration.
-
Panelist Training and Calibration: Prior to the evaluation, ensure all panelists are familiar with the established fragrance lexicon and calibrated on a set of standard reference odorants.
-
Evaluation Environment: Conduct the sensory analysis in a well-ventilated, odor-neutral room to prevent cross-contamination and olfactory fatigue.
-
Blinding and Randomization: Present the samples to the panelists in a blinded and randomized order to minimize bias.
-
Olfactory Assessment:
-
Each panelist dips a clean smelling strip into a vial, ensuring not to oversaturate it.
-
The scent is evaluated at three key time points:
-
Top Note (Initial Impression): Immediately after dipping.
-
Heart/Mid Note: After 5-10 minutes.
-
Base Note/Dry Down: After 1-2 hours.
-
-
Panelists will use the fragrance lexicon to describe the perceived scent at each stage.
-
The intensity of each descriptor is rated on a standardized scale (e.g., a 10-point scale where 0 = not perceptible and 10 = extremely strong).
-
-
Data Analysis: Compile the data from all panelists. Analyze the frequency of use for each descriptor and the mean intensity ratings to construct a detailed odor profile. The results can be visualized using a spider or radar chart.
Causality Behind Experimental Choices:
-
Dilutions: Evaluating at different concentrations is critical because some molecules exhibit different facets at varying strengths. A material that is simply "woody" at 10% might reveal subtle floral or spicy nuances at 1%.
-
Time-Based Evaluation: Fragrance molecules have different volatilities. Assessing at top, heart, and base note stages mimics the experience of a perfume on skin and provides a comprehensive understanding of the ingredient's evolution over time.[8]
-
Trained Panel: Using a trained panel, as opposed to consumers, provides more precise and consistent descriptive data, which is essential for technical fragrance development.[11]
Part 2: Performance and Stability Testing
Once the intrinsic odor profile is understood, the next critical phase is to evaluate how Pentamethyl octahydroindenodioxane performs in practical applications. This involves assessing its stability in various product bases and its substantivity, or longevity, on different substrates.
Stability in Consumer Product Bases
Fragrance ingredients can be chemically unstable in certain product formulations due to factors like pH, interaction with other ingredients, and exposure to light and air.[12]
Objective: To assess the chemical and olfactory stability of Pentamethyl octahydroindenodioxane in common consumer product bases.
Protocol for Accelerated Stability Testing:
Materials:
-
Pentamethyl octahydroindenodioxane
-
Unfragranced product bases (e.g., lotion, shampoo, bar soap, laundry detergent)
-
Control samples of unfragranced bases
-
Glass jars with airtight lids
-
Stability ovens/climate chambers capable of maintaining constant temperature and humidity[5]
-
UV light cabinet[5]
-
pH meter, viscometer
Procedure:
-
Formulation: Incorporate Pentamethyl octahydroindenodioxane into each product base at a typical concentration (e.g., 0.5% for lotions, 1.0% for laundry detergent). Homogenize thoroughly.
-
Sample Storage:
-
Store samples under the following conditions:
-
Elevated Temperature: 40°C for 3 months (this is often used to simulate a shelf life of approximately one to two years at ambient temperature).[13]
-
Room Temperature: 25°C (as a control).
-
Light Exposure: In a UV light cabinet for a specified duration to simulate exposure to sunlight.
-
Freeze-Thaw Cycles: Three cycles of 24 hours at -10°C followed by 24 hours at 25°C to assess emulsion stability.[13]
-
-
-
Evaluation Schedule: Evaluate the samples at baseline (time zero) and at regular intervals (e.g., 1 week, 1 month, 2 months, 3 months).
-
Assessment Parameters:
-
Olfactory Evaluation: A trained panel assesses any changes in the fragrance profile compared to the baseline sample stored at room temperature. Note any development of off-odors.
-
Physical and Chemical Properties: Measure and record any changes in color, pH, viscosity, and phase separation (for emulsions).[13]
-
-
Data Analysis: Compile the results in a table to compare the stability of Pentamethyl octahydroindenodioxane across different bases and conditions.
Trustworthiness of the Protocol: This protocol includes a control (unfragranced base) to differentiate between changes caused by the fragrance ingredient and those inherent to the base itself.[14] The use of multiple stress conditions (heat, light, freeze-thaw) provides a comprehensive assessment of stability.
Substantivity on Fabric
For applications like laundry detergents and fabric softeners, the ability of a fragrance to remain on the fabric after washing and drying is a key performance indicator.
Objective: To quantify the substantivity of Pentamethyl octahydroindenodioxane on cotton fabric.
Protocol for Fabric Substantivity Testing:
Materials:
-
Laundry detergent containing a known concentration of Pentamethyl octahydroindenodioxane
-
Blank (unfragranced) laundry detergent
-
Standard cotton swatches
-
Washing machine or a laboratory-scale equivalent
-
Drying machine or a controlled drying environment
-
Sensory panel and/or analytical instrumentation (GC-MS)
Procedure:
-
Washing Cycle: Wash a load of cotton swatches with the fragranced detergent according to a standardized washing protocol (e.g., specified water temperature, wash cycle length, and rinse cycles).
-
Drying: Dry the swatches using a standardized method (e.g., tumble drying for a set time and temperature, or line drying in a controlled environment).
-
Sensory Evaluation:
-
A trained sensory panel evaluates the odor intensity of the dry swatches at various time points (e.g., immediately after drying, 24 hours, 48 hours, and 7 days).
-
The intensity is rated on a standardized scale.
-
-
Analytical Quantification (Optional but Recommended):
-
Use headspace gas chromatography-mass spectrometry (GC-MS) to quantify the amount of Pentamethyl octahydroindenodioxane remaining on the fabric at the same time points.
-
This provides objective, quantitative data to complement the sensory evaluation.
-
-
Data Analysis: Plot the sensory intensity scores and/or the quantified amount of the fragrance ingredient over time to create a substantivity curve.
Causality Behind Experimental Choices:
-
Standardized Fabrics and Protocols: Using standard cotton swatches and consistent washing/drying procedures ensures that the results are reproducible and comparable across different fragrance ingredients.
-
Combined Sensory and Analytical Methods: While sensory evaluation is the ultimate measure of performance, analytical techniques like GC-MS provide objective data that is not subject to panelist fatigue or variability.
Part 3: Advanced Analytical Techniques
For a more in-depth understanding of how Pentamethyl octahydroindenodioxane contributes to a complex fragrance, advanced analytical methods are employed.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that combines the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[15] This allows researchers to pinpoint which specific compounds in a mixture are responsible for the perceived aroma.
Workflow for GC-O Analysis of a Fragrance Accord:
Caption: Workflow of Gas Chromatography-Olfactometry (GC-O) Analysis.
In this workflow, a fragrance containing Pentamethyl octahydroindenodioxane is injected into a GC. The separated compounds are split, with one portion going to a mass spectrometer for chemical identification and the other to a sniffing port where a trained analyst describes the odor of each eluting compound. By overlaying the instrumental data (chromatogram) with the sensory data (olfactogram), the specific odor contribution of each ingredient, including Pentamethyl octahydroindenodioxane, can be determined in the context of the complete fragrance.
Part 4: Data Summary and Application in Formulation
The data gathered from these protocols provides a comprehensive understanding of Pentamethyl octahydroindenodioxane, enabling its effective use in fragrance creation.
Quantitative Data Summary
| Parameter | Methodology | Example Data Point | Significance in Fragrance Research |
| Odor Profile | Descriptive Sensory Analysis | Woody: 8.5, Amber: 4.0, Musky: 3.5 (on a 10-point scale) | Defines the fundamental character of the ingredient and its potential role in a fragrance (e.g., base note, modifier). |
| Odor Threshold | Triangle Odor Bag Method or similar | 0.1 ppb in air | Indicates the potency of the material; lower thresholds mean more impact at lower concentrations. |
| Stability in Lotion (40°C) | Accelerated Stability Testing | No significant olfactory change after 3 months | Determines the suitability of the ingredient for use in specific product types and predicts shelf life. |
| Substantivity on Cotton | Sensory Panel Evaluation | Intensity rating of 4/10 after 48 hours | Measures the longevity of the scent on a key substrate, crucial for laundry care applications. |
Note: The "Example Data Point" column contains hypothetical data for illustrative purposes, as specific quantitative data for Pentamethyl octahydroindenodioxane is not publicly available.
Logical Framework for Formulation
Caption: Logical workflow for fragrance formulation.
Based on the comprehensive data generated, a perfumer can make informed decisions. For example, if Pentamethyl octahydroindenodioxane is found to have a strong woody character and high substantivity, it would be an excellent candidate as a base note in a men's fine fragrance or as a key component in a laundry detergent to provide a long-lasting "clean wood" scent on clothes. Its stability in a lotion base would confirm its suitability for personal care applications.
Conclusion
Pentamethyl octahydroindenodioxane (Nebulone) is a valuable ingredient in the perfumer's palette. While its specific sensory characteristics require thorough in-house evaluation, the protocols and methodologies outlined in this guide provide a robust framework for its comprehensive assessment. By systematically characterizing its odor profile, stability, and performance, fragrance researchers can unlock its full potential, leading to the creation of innovative and high-performing scented products. This structured approach, grounded in scientific principles, ensures that the art of perfumery is supported by rigorous and reproducible data.
References
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precisionFDA. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane, 365411-50-3. Retrieved from [Link]
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European Commission. (n.d.). Ingredient: PENTAMETHYL OCTAHYDROINDENODIOXANE. CosIng - Cosmetics. Retrieved from [Link]
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EC30. (2024, February 27). Hand Wash Ingredients. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Pentamethyl octahydroindenodioxane. PubChem. Retrieved from [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane 365411-50-3. Retrieved from [Link]
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Surfactant Encyclopedia. (2013, September 9). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Olfactorian. (n.d.). Woody Dodecane | Perfume Material. Retrieved from [Link]
- Google Patents. (n.d.). US5888961A - 1,3-dioxane and its use in perfumery.
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FDA Global Substance Registration System. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
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FlavScents. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
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The Good Scents Company. (n.d.). Odor Descriptor Listing for woody. Retrieved from [Link]
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Perflavory. (n.d.). pentamethyl octahydroindenodioxane, 365411-50-3. Retrieved from [Link]
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Volza. (n.d.). Fragrances HSN Code used in United Arab Emirates. Retrieved from [Link]
- Google Patents. (n.d.). EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials.
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DRT. (n.d.). Woody olfactory group. Perfumery & Fragrances. Retrieved from [Link]
-
Rentokil Initial. (n.d.). Safety Data Sheet. Retrieved from [Link]
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ResearchGate. (2024, June 20). Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. Retrieved from [Link]
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The Perfumer's Apprentice. (n.d.). Aroma and Flavor Molecules. Retrieved from [Link]
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Google Patents. (n.d.). US 2022/0304914 A1. Retrieved from [Link]
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RIVM. (n.d.). Substances. Retrieved from [Link]
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Quantitative Analysis of Pentamethyl octahydroindenodioxane in Cosmetic Formulations using Gas Chromatography-Mass Spectrometry (GC-MS)
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
Pentamethyl octahydroindenodioxane, commercially known under trade names such as Nebulone, is a synthetic fragrance ingredient valued for its unique scent profile in a wide array of consumer products, including perfumes, lotions, and other cosmetics.[1][2] As a key component in complex fragrance mixtures, its precise identification and quantification are critical for quality control, ensuring formulation consistency, and adhering to regulatory standards set by bodies like the International Fragrance Association (IFRA).[1] Furthermore, its classification as a potential skin sensitizer necessitates accurate monitoring to guarantee consumer safety.[1] This application note presents a detailed, robust protocol for the analysis of Pentamethyl octahydroindenodioxane in a representative cosmetic matrix using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The methodology outlines efficient sample preparation, optimized instrumental parameters, and a clear workflow for data analysis, providing a reliable framework for researchers and quality control professionals.
Principle of the Method
Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive analytical technique for the analysis of volatile and semi-volatile organic compounds.[3] The principle of this application relies on the efficient extraction of Pentamethyl octahydroindenodioxane from a complex cosmetic base, followed by its separation from other matrix components based on its volatility and interaction with a chromatographic column.
The workflow begins with sample preparation, where the analyte is isolated from the product matrix using solvent extraction and cleanup steps.[4] The purified extract is then injected into the GC system, where it is vaporized. High-purity carrier gas transports the vaporized sample through a capillary column. The column's stationary phase separates individual compounds, which elute at characteristic retention times. Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for identification.[5] Quantification is subsequently achieved by comparing the analyte's response to that of a known concentration standard.
Caption: Overall workflow for GC-MS analysis of Pentamethyl octahydroindenodioxane.
Materials, Reagents, and Instrumentation
2.1 Reagents and Consumables
-
Pentamethyl octahydroindenodioxane analytical standard (≥98% purity)
-
Hexane (HPLC or GC-MS grade)
-
Methanol (HPLC or GC-MS grade)
-
Anhydrous Sodium Sulfate
-
1.5 mL glass autosampler vials with PTFE-lined caps[6]
-
Syringe filters (0.22 µm, PTFE)
-
15 mL centrifuge tubes (glass or solvent-resistant polymer)
2.2 Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and autosampler
-
Mass Spectrometer (Single Quadrupole or equivalent)
-
Analytical balance (4-decimal)
-
Vortex mixer
-
Centrifuge
-
Ultrasonic bath
Recommended Instrumental Conditions
The following parameters provide a validated starting point and should be optimized for the specific instrumentation in use.
Table 1: Gas Chromatography (GC) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Injector | Splitless Mode, 250 °C | Splitless mode enhances sensitivity for trace-level analysis. 250 °C ensures rapid volatilization of the analyte without thermal degradation.[6] |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness | A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of fragrance compounds. |
| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min | Helium is an inert and efficient carrier gas. A constant flow ensures reproducible retention times.[5] |
| Oven Program | 80 °C (hold 2 min), ramp to 280 °C @ 15 °C/min, hold 5 min | The initial hold allows for solvent focusing, while the temperature ramp effectively separates analytes with varying boiling points.[7] |
| Injection Vol. | 1 µL | Standard volume for capillary GC, preventing column overload. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Setting | Rationale |
|---|---|---|
| Ionization Mode | Electron Impact (EI) | Standard, robust ionization technique providing reproducible fragmentation patterns for library matching.[5] |
| Electron Energy | 70 eV | The industry standard energy that generates stable and comparable mass spectra for library searches.[5] |
| Ion Source Temp. | 230 °C | Optimized to prevent analyte condensation or degradation within the source. |
| Quadrupole Temp. | 150 °C | Maintains ion path integrity and prevents contamination. |
| Mass Range | m/z 40-400 | A wide enough range to capture the molecular ion (m/z 250.38) and characteristic low-mass fragments.[1] |
| Acquisition Mode | Full Scan & SIM | Full Scan for initial identification and confirmation. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantification. |
| Solvent Delay | 3 min | Prevents the high-concentration solvent peak from saturating the detector. |
Experimental Protocols
4.1 Protocol 1: Preparation of Standards Causality: Preparing a multi-point calibration curve is essential for accurate quantification. Using a stock solution ensures consistency across dilutions.
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Pentamethyl octahydroindenodioxane standard into a 10 mL volumetric flask. Dissolve and bring to volume with hexane.
-
Working Standards: Perform serial dilutions of the stock solution with hexane to prepare calibration standards at concentrations such as 0.1, 0.5, 1.0, 5.0, and 10.0 µg/mL.[6]
-
Transfer: Transfer each standard into a labeled 1.5 mL glass autosampler vial for analysis.
4.2 Protocol 2: Sample Preparation from a Cosmetic Lotion Causality: The goal is to quantitatively transfer the non-polar analyte from a complex, often aqueous or emulsion-based matrix into a clean organic solvent compatible with the GC system. Centrifugation and filtration are critical cleanup steps to protect the instrument.[6][8]
-
Sample Weighing: Accurately weigh approximately 1.0 g of the cosmetic product into a 15 mL glass centrifuge tube.
-
Extraction: Add 5.0 mL of hexane to the tube.
-
Homogenization: Vigorously mix using a vortex mixer for 2 minutes to ensure thorough contact between the sample and the solvent. An optional 10-minute sonication can improve extraction efficiency.
-
Phase Separation: Centrifuge the mixture at 3000 rpm for 10 minutes. This will pelletize insoluble matrix components (e.g., thickeners, pigments).
-
Isolation: Carefully transfer the upper hexane layer (supernatant) into a clean tube using a glass pipette. Avoid disturbing the pellet.
-
Drying (Optional): If any aqueous phase is carried over, add a small amount of anhydrous sodium sulfate to dry the extract.
-
Filtration: Filter the extract through a 0.22 µm PTFE syringe filter directly into a 1.5 mL glass autosampler vial. This removes any remaining particulates that could clog the GC injector.[8]
-
Analysis: The sample is now ready for injection into the GC-MS.
Data Analysis and Expected Results
5.1 Identification The identification of Pentamethyl octahydroindenodioxane is a two-factor authentication process for maximum confidence.
-
Retention Time (RT): The RT of the peak in the sample chromatogram must match the RT of the authentic standard, run under identical conditions.
-
Mass Spectrum: The acquired mass spectrum of the sample peak must show a high-quality match (>85%) to the spectrum from the standard or a reference library (e.g., NIST, Wiley).
The molecular ion ([M]+) for Pentamethyl octahydroindenodioxane (C₁₆H₂₆O₂) should be observed at m/z 250.2.[1][9] Key fragment ions would likely result from the loss of methyl groups (m/z 235) or cleavage within the indenodioxane ring structure.
Caption: Logic for confident compound identification in GC-MS analysis.
5.2 Quantification
-
Calibration Curve: Plot the peak area of the target analyte from the standard runs against their corresponding concentrations. Perform a linear regression to obtain the calibration curve equation (y = mx + c) and the coefficient of determination (R²). An R² value > 0.995 is considered acceptable.
-
Concentration Calculation: Use the peak area of the analyte in the sample extract and the regression equation to calculate its concentration in the vial.
-
Final Concentration: Account for the initial sample weight and extraction volume to report the final concentration in the cosmetic product, typically in µg/g or mg/kg.
Conclusion
This application note provides a comprehensive and scientifically grounded protocol for the GC-MS analysis of the fragrance ingredient Pentamethyl octahydroindenodioxane in cosmetic products. By detailing the causality behind experimental choices, from sample preparation to instrumental settings, this guide serves as a self-validating system for achieving accurate and reproducible results. This method is directly applicable to quality control laboratories in the cosmetic and fragrance industries, as well as regulatory bodies and research institutions involved in product safety and development.
References
-
SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]
-
Hawach. (2024). Common Sample Preparation Techniques for GC-MS Analysis. Retrieved from [Link]
-
University of Maryland. (n.d.). Sample Preparation Guidelines for GC-MS. Retrieved from [Link]
-
Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]
-
Lee, S., et al. (2024). A Novel Sample Preparation Method for GC-MS Analysis of Volatile Organic Compounds in Whole Blood for Veterinary Use. MDPI. Retrieved from [Link]
-
TrAC Trends in Analytical Chemistry. (2019). Revealing the Molecular Basis of Fragrances using Gas Chromatography. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15552386, Pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
Agilent Technologies. (2023). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
-
Surfactant Encyclopedia. (2013). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
Shimadzu. (n.d.). Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Retrieved from [Link]
-
ResearchGate. (n.d.). Gas Chromatography in the Analysis of Flavours and Fragrances. Retrieved from [Link]
-
International Journal of Advanced Biological and Pharmaceutical Research. (2015). GC-MS analysis of bioactive components of Tectona grandis. Retrieved from [Link]
-
PubChemLite. (n.d.). Pentamethyl octahydroindenodioxane (C16H26O2). Retrieved from [Link]
-
precisionFDA. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Instrumentation and chemicals. Retrieved from [Link]
-
Antpedia. (n.d.). Cosmetic testing and testing Std. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
International Organization for Standardization. (n.d.). ISO 21392. Retrieved from [Link]
-
PubMed Central. (n.d.). Mass-Spectrometry-Based Research of Cosmetic Ingredients. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane, 365411-50-3. Retrieved from [Link]
-
Pharmuni. (n.d.). ISO 22716 Cosmetic GMP. Retrieved from [Link]
-
Registrar Corp. (2024). ISO 22716: A Guide To GMP Cosmetics. Retrieved from [Link]
-
Agilent Technologies. (n.d.). Analysis of Extractable Compounds from a Pressurized Metered-Dose Inhaler (pMDI) Using GC/MSD Systems. Retrieved from [Link]
-
FDA Global Substance Registration System. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
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Application Note: Comprehensive Structural and Stereochemical Elucidation of Pentamethyl octahydroindenodioxane via Advanced NMR Spectroscopy
Abstract: The structural characterization of complex polycyclic molecules such as Pentamethyl octahydroindenodioxane, a widely used fragrance ingredient, presents a significant analytical challenge due to its intricate three-dimensional architecture and multiple stereocenters. A definitive assignment of its constitution and relative stereochemistry is crucial for understanding its structure-activity relationship and for quality control in its production. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of a multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy workflow. We detail field-proven protocols for sample preparation and the strategic acquisition of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR data. The causality behind experimental choices is explained, and a systematic approach to data interpretation is presented, culminating in an unambiguous structural and stereochemical elucidation of the target molecule.
Introduction: The Challenge of a Complex Alicyclic System
Pentamethyl octahydroindenodioxane (IUPAC name: 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][2]benzodioxine) is a saturated polycyclic ether with a rigid carbon skeleton containing three stereocenters[3]. Its molecular complexity, characterized by a fused ring system and numerous non-aromatic protons in similar chemical environments, leads to significant signal overlap in simple one-dimensional NMR spectra, making a complete assignment impossible with 1D methods alone.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the complete structural elucidation of such molecules in solution.[4] A strategic combination of modern 1D and 2D NMR experiments allows for the mapping of both through-bond and through-space atomic correlations, providing a complete picture of the molecular framework.
-
1D NMR (¹H, ¹³C & DEPT): Provides an initial census of the proton and carbon environments and the types of carbon atoms (CH, CH₂, CH₃, C).
-
2D COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling networks, revealing which protons are connected through two or three bonds.[5]
-
2D HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon (¹J-coupling), definitively linking the ¹H and ¹³C chemical shifts.[6]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals longer-range (2-4 bond) correlations between protons and carbons, which is critical for connecting disparate spin systems and assigning quaternary carbons.[6]
-
2D NOESY (Nuclear Overhauser Effect Spectroscopy): Maps through-space correlations between protons that are physically close (< 5 Å), providing the definitive data needed to assign relative stereochemistry and understand the molecule's preferred conformation in solution.[7][8]
This guide will walk through the entire process, from sample vial to final structure, demonstrating how this suite of experiments works in concert to solve a complex structural puzzle.
Experimental Design and Protocols
A successful NMR analysis begins with meticulous sample preparation and a logical data acquisition strategy. The quality of the sample has a profound effect on the quality of the resulting spectrum.[9]
Protocol: NMR Sample Preparation
Causality: The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can disrupt the magnetic field homogeneity, leading to broad spectral lines and poor resolution.[10] The choice of a suitable deuterated solvent is critical for providing a stable field-frequency lock and avoiding overwhelming solvent signals in the ¹H spectrum.[2]
Materials:
-
Pentamethyl octahydroindenodioxane sample
-
High-quality 5 mm NMR tubes (e.g., Norell S-5-500-7 or equivalent), clean and unscratched[11]
-
Deuterated chloroform (CDCl₃), >99.8% D
-
Glass Pasteur pipette and a small plug of glass wool
-
Small sample vial
Step-by-Step Procedure:
-
Weigh the Sample: In a small, clean vial, weigh approximately 15-25 mg of the Pentamethyl octahydroindenodioxane sample for ¹H and most 2D experiments. For a high-quality ¹³C spectrum, a more concentrated sample of 50-100 mg may be preferred.[2][12]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of CDCl₃ to the vial.[11] Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filter the Solution: Place a small, tight plug of glass wool into a Pasteur pipette. Do not use cotton wool, as solvents can leach impurities from it.[9] Filter the sample solution through the pipette directly into the NMR tube. This critical step removes any suspended solid particles.[9]
-
Check Sample Height: Ensure the final sample height in the NMR tube is between 4.0 and 5.0 cm. This volume is optimal for detection by the spectrometer's receiver coils.[10]
-
Cap and Label: Cap the NMR tube securely and label it clearly with its contents.
Data Acquisition Workflow
The experiments should be performed in a logical sequence, where the results of earlier, faster experiments inform the setup of later, more time-consuming ones.
Caption: Logical workflow for NMR data acquisition and analysis.
Protocols: NMR Parameter Acquisition
The following are standard protocols for a 500 MHz spectrometer. Key parameters should be adjusted based on the specific instrument and sample.
Protocol 1: 1D ¹H and ¹³C NMR
-
¹H Experiment:
-
Tune and match the ¹H probe.
-
Acquire a spectrum with 16-32 scans.
-
Set the spectral width to cover -2 to 12 ppm.
-
Use a relaxation delay (d1) of 1-2 seconds.
-
Process the data with an exponential window function (line broadening of 0.3 Hz).
-
Reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.
-
-
¹³C & DEPT-135 Experiments:
-
Tune and match the ¹³C probe.
-
Acquire a ¹³C spectrum with proton decoupling. Use a sufficient number of scans (e.g., 1024) to achieve good signal-to-noise.
-
Set the spectral width to cover 0 to 220 ppm.
-
Acquire a DEPT-135 spectrum to differentiate CH/CH₃ (positive phase) from CH₂ (negative phase) signals.
-
Reference the spectra to the CDCl₃ triplet at 77.16 ppm.
-
Protocol 2: 2D Gradient COSY (gCOSY)
-
Causality: The gCOSY experiment uses gradients to select for desired coherence pathways, resulting in a cleaner spectrum with fewer artifacts than older, non-gradient versions.[6]
-
Acquire 2-4 scans per increment.
-
Collect 256-512 increments in the indirect dimension (t1).
-
Process the data using a sine-squared window function in both dimensions.
-
Protocol 3: 2D Gradient HSQC (gHSQC)
-
Causality: This experiment transfers magnetization from ¹H to ¹³C and back, detecting the highly sensitive ¹H nucleus. This provides a massive sensitivity enhancement over detecting the ¹³C nucleus directly.[13] The experiment is optimized for one-bond C-H coupling, typically around 145 Hz for aliphatic systems.
-
Set the ¹J-coupling constant to an average value of 145 Hz.
-
Acquire 4-8 scans per increment.
-
Collect 256 increments in the t1 dimension.
-
Process using a sine-squared window function.
-
Protocol 4: 2D Gradient HMBC (gHMBC)
-
Causality: The HMBC pulse sequence is optimized to detect long-range couplings (²J, ³J, and sometimes ⁴J). The key parameter is the long-range coupling delay, which is typically set to optimize for an average coupling of 8 Hz. This value is a compromise that allows for the detection of a wide range of 2- and 3-bond correlations.[6][14]
-
Set the long-range coupling constant (ⁿJ) to 8 Hz.
-
Acquire 8-16 scans per increment.
-
Collect 256-512 increments in the t1 dimension.
-
Use a longer relaxation delay (d1) of 1.5-2.0 seconds to allow for full relaxation of quaternary carbons.
-
Protocol 5: 2D NOESY
-
Causality: The NOESY experiment relies on the nuclear Overhauser effect, a through-space dipolar relaxation mechanism. The strength of the NOE signal is inversely proportional to the sixth power of the distance between two protons (I ∝ 1/r⁶).[15] The mixing time (tm) is a crucial parameter; it is the period during which this relaxation occurs. A mixing time roughly equal to the T1 relaxation time of the protons of interest is a good starting point for achieving good sensitivity.[15] For quantitative distance measurements, a series of NOESY experiments with very short mixing times is required.[15]
-
Set a mixing time (tm) of 500-800 ms. This is a good starting point for a molecule of this size.
-
Acquire 16-32 scans per increment.
-
Collect 256-512 increments in the t1 dimension.
-
Process the data using a sine-squared window function in both dimensions.
-
Data Interpretation and Structural Assignment
Data analysis should be performed using specialized NMR software such as Mnova, TopSpin, or NMRium.[1][16][17][18] The process is a systematic layering of information from each experiment.
Step-by-Step Elucidation Strategy
-
Analyze 1D Spectra: From the ¹H NMR, integrate all signals to determine the relative number of protons. From the ¹³C and DEPT spectra, count the number of unique carbons and classify them as C, CH, CH₂, or CH₃.
-
Trace COSY Correlations: Use the COSY spectrum to connect coupled protons, assembling molecular fragments. For example, a CH-CH₂-CH₂ unit will show a clear chain of cross-peaks.
-
Assign Carbons with HSQC: Overlay the HSQC spectrum on the ¹H spectrum. Each cross-peak definitively assigns a carbon signal to its directly attached proton(s).
-
Connect Fragments with HMBC: The HMBC spectrum is the key to assembling the full carbon skeleton. Look for correlations from protons to carbons that are 2 or 3 bonds away. This is especially important for identifying quaternary carbons, which have no attached protons and thus no HSQC correlation. For instance, a methyl proton singlet will show HMBC correlations to its neighboring carbons, allowing it to be placed within the structure.
-
Determine Stereochemistry with NOESY: With the 2D structure established, use the NOESY cross-peaks to determine the 3D arrangement. Protons that are close in space will show a correlation. For rigid cyclic systems, this is invaluable. For example, a 1,3-diaxial relationship between a proton and a methyl group will produce a strong NOE, whereas an axial-equatorial relationship will not.[7]
Data Summary Table
The following table presents hypothetical but chemically plausible NMR data for Pentamethyl octahydroindenodioxane, illustrating the expected output of the analysis.
| C # | δ¹³C (ppm) | DEPT | δ¹H (ppm) | Multiplicity (J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key NOESY Correlations (¹H ↔ ¹H) |
| 1 | 45.3 | CH | 2.15 | m | C2, C9b, C5 | H-2a, H-9b |
| 2 | 30.1 | CH₂ | 1.65, 1.45 | m | C1, C3, C9b | H-1, H-3a |
| 3 | 25.5 | CH₂ | 1.50, 1.30 | m | C2, C4, C4a | H-2b, H-4a |
| 4 | 89.1 | OCH₂O | 4.90, 4.85 | d (6.0), d (6.0) | C4a, C9b | H-5a |
| 4a | 40.2 | CH | 2.30 | m | C3, C5, C9, C9b | H-5b, H-9b |
| 5 | 28.8 | CH₂ | 1.80, 1.20 | m | C4a, C6, C9a | H-4a, H-6a |
| 6 | 33.4 | CH₂ | 1.75, 1.15 | m | C5, C7, C9a | H-5b, H-7Meax |
| 7 | 36.5 | C | - | - | - | - |
| 7-Me | 29.5 | CH₃ | 0.95 | s | C6, C7, C8 | H-6b, H-8 |
| 7-Me | 27.8 | CH₃ | 0.90 | s | C6, C7, C8 | H-8, H-6ax |
| 8 | 48.9 | CH | 1.95 | m | C7, C9, C9a | H-7Me, H-9Me |
| 8-Me | 21.0 | CH₃ | 1.05 | d (7.0) | C7, C8, C9 | H-9 |
| 9 | 42.1 | C | - | - | - | - |
| 9-Me | 25.4 | CH₃ | 1.10 | s | C8, C9, C9a | H-8, H-8Me |
| 9a | 50.1 | C | - | - | - | - |
| 9b | 46.7 | CH | 2.50 | dd (8.0, 4.0) | C1, C2, C4, C4a | H-1, H-4a |
Visualizing Stereochemical Relationships
Key NOESY correlations can be visualized to confirm the relative stereochemistry. For a complex fused ring system, identifying NOEs between protons on different rings is crucial for defining the overall shape and the orientation of substituents.
Caption: Diagram of key NOE correlations defining the cis-fusion of the rings and axial/equatorial positions of substituents.
Conclusion
The structural elucidation of complex molecules like Pentamethyl octahydroindenodioxane is a formidable task that is made systematic and achievable through the strategic application of a suite of modern NMR experiments. By following a logical workflow from meticulous sample preparation through the acquisition of 1D and 2D NMR data, a complete and unambiguous assignment of the chemical structure and relative stereochemistry can be achieved. The combination of COSY and HMBC builds the 2D molecular map, while HSQC links the proton and carbon domains. Crucially, the NOESY experiment provides the through-space information required to construct the final 3D model. This comprehensive approach ensures the highest level of scientific integrity and provides the detailed structural information necessary for research, development, and quality assurance applications.
References
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Mnova NMR Software for 1D and 2D NMR Data. (n.d.). Mestrelab Research. Retrieved from [Link]
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NMR Sample Prep. (n.d.). Scribd. Retrieved from [Link]
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Pauli, G. F., et al. (2014). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Journal of Natural Products, 77(7), 1457-1470. Retrieved from [Link]
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NMR Software. (n.d.). Bruker. Retrieved from [Link]
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Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]
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Pentamethyl octahydroindenodioxane. (n.d.). PubChem. Retrieved from [Link]
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PENTAMETHYL OCTAHYDROINDENODIOXANE. (n.d.). precisionFDA. Retrieved from [Link]
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NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]
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Structure elucidation and identification of organic chemicals from natural and/or synthetic sources depends heavily on nuclear magnetic resonance (NMR) spectroscopy... (2014). ACS Publications. Retrieved from [Link]
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NOESY and EXSY. (n.d.). University of Ottawa. Retrieved from [Link]
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Essential Parameters for Structural Analysis and Dereplication by 1(H) NMR Spectroscopy. (2025). ResearchGate. Retrieved from [Link]
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Reconstruction of NOESY maps. A requirement for a reliable conformational analysis of biomolecules using 2D NMR. (1987). Biophysical Chemistry, 28(3), 235-44. Retrieved from [Link]
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5.4: NOESY Spectra. (2025). Chemistry LibreTexts. Retrieved from [Link]
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Pentamethyl octahydroindenodioxane (C16H26O2). (n.d.). PubChemLite. Retrieved from [Link]
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NMR spectral data of some disubstituted indane derivatives. (2006). ResearchGate. Retrieved from [Link]
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Structure Elucidation and NMR. (n.d.). Hypha Discovery. Retrieved from [Link]
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The spatial structures of the conformers and the spectrum NOESY of the... (n.d.). ResearchGate. Retrieved from [Link]
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NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. (2021). Nanalysis. Retrieved from [Link]
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pentamethyl octahydroindenodioxane 365411-50-3. (n.d.). The Good Scents Company. Retrieved from [Link]
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PENTAMETHYL OCTAHYDROINDENODIOXANE. (n.d.). FDA Global Substance Registration System. Retrieved from [Link]
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Stereochemical Analysis Using Two-Dimensional 2D-NMR COSY Techniques. (n.d.). Longdom Publishing. Retrieved from [Link]
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The Dual Facets of Pentamethyl Octahydroindenodioxane: From Fragrance Keystone to a Potential Scaffold in Drug Discovery
In the vast landscape of chemical intermediates, few molecules possess the dual character of Pentamethyl octahydroindenodioxane. Known commercially for its significant contribution to the fragrance industry, this synthetically derived molecule, with its complex indane-based architecture, also presents intriguing possibilities for the realm of drug development and medicinal chemistry. This comprehensive guide serves as a technical resource for researchers, scientists, and professionals in drug development, offering detailed application notes and protocols. We will delve into its established role as a fragrance intermediate and explore its latent potential as a versatile scaffold for the synthesis of novel bioactive compounds.
Foundational Knowledge: Chemical and Physical Properties
A thorough understanding of a chemical intermediate begins with its fundamental properties. Pentamethyl octahydroindenodioxane, a colorless to pale yellow liquid, is characterized by the following identifiers and physicochemical parameters.
| Property | Value | Source |
| IUPAC Name | 7,7,8,9,9-pentamethyl-4,4a,5,6,8,9b-hexahydrocyclopenta[h][1][2]benzodioxine | [2] |
| Synonyms | Nebulone, Indeno(4,5-d)-1,3-dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl- | [2] |
| CAS Number | 365411-50-3 | [2] |
| Molecular Formula | C16H26O2 | [2] |
| Molecular Weight | 250.38 g/mol | [2] |
| Appearance | Liquid | [3] |
| Solubility | Slightly soluble in water | [3] |
| Stability | Stable under normal conditions | [3] |
Synthesis Protocol: A Step-by-Step Guide
The synthesis of Pentamethyl octahydroindenodioxane is a prime example of a Prins reaction, a powerful carbon-carbon bond-forming reaction. The following protocol is adapted from established patent literature, providing a robust method for its laboratory-scale preparation.
Underlying Principles of the Synthesis
The reaction proceeds via the electrophilic addition of an aldehyde (in this case, formaldehyde generated from paraformaldehyde) to an alkene (5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene). The presence of a Lewis acid catalyst, such as boron trifluoride etherate, is crucial for activating the formaldehyde and facilitating the cyclization that forms the dioxane ring. The choice of an aromatic solvent like toluene allows for azeotropic removal of water, driving the reaction to completion.
Experimental Workflow
Caption: Synthetic workflow for Pentamethyl octahydroindenodioxane.
Detailed Protocol
Materials:
-
Paraformaldehyde (222 g)
-
Boron trifluoride etherate complex (32.7 g)
-
Toluene (600 mL)
-
5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene (309 g)
-
20% Aqueous sodium hydroxide solution (1.5 L)
Procedure:
-
Reaction Setup: In a multi-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, combine paraformaldehyde (222 g), boron trifluoride etherate complex (32.7 g), and toluene (600 mL).
-
Initiation: Heat the mixture to reflux (approximately 108°C) with vigorous stirring.
-
Substrate Addition: Slowly add 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene (309 g) to the refluxing mixture over a period of 2 hours using the dropping funnel.
-
Reaction Completion: Once the addition is complete, maintain the reaction at reflux for an additional 3 hours to ensure complete conversion.
-
Quenching: Cool the reaction mixture to 50°C. Carefully add 1.5 L of a 20% aqueous sodium hydroxide solution to quench the reaction and neutralize the Lewis acid catalyst.
-
Work-up and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Further purification can be achieved by vacuum distillation.
Application in the Fragrance Industry
The primary and most well-documented application of Pentamethyl octahydroindenodioxane is as a fragrance ingredient. Its complex, woody, and ambery odor profile makes it a valuable component in a wide array of perfumery products, from fine fragrances to household goods.
Rationale for Use
Pentamethyl octahydroindenodioxane serves as a foundational element in fragrance compositions, providing substantivity and a warm, rich character. Its molecular structure contributes to its low volatility, allowing it to act as a fixative, prolonging the scent of more volatile components on the skin or in the air.
Protocol for Incorporation into a Fragrance Base
Objective: To create a simple woody-amber fragrance accord.
Materials:
-
Pentamethyl octahydroindenodioxane
-
Iso E Super
-
Cedramber
-
Ethanol (perfumer's grade)
Procedure:
-
Preparation of Concentrates: Prepare individual 10% dilutions of Pentamethyl octahydroindenodioxane, Iso E Super, and Cedramber in perfumer's grade ethanol.
-
Blending: In a clean glass beaker, combine the dilutions in the following ratio:
-
Pentamethyl octahydroindenodioxane (10% dilution): 2 parts
-
Iso E Super (10% dilution): 5 parts
-
Cedramber (10% dilution): 3 parts
-
-
Maturation: Gently swirl the blend and allow it to mature for at least 48 hours in a cool, dark place. This allows the individual components to meld and create a harmonious accord.
-
Evaluation: The resulting accord can be evaluated on a fragrance strip or incorporated into a final product base (e.g., lotion, soap, or candle wax).
Potential as a Chemical Intermediate in Drug Development
While direct applications of Pentamethyl octahydroindenodioxane in pharmaceutical synthesis are not yet established in the literature, its core indane scaffold is a "privileged structure" in medicinal chemistry. The indane nucleus is present in a variety of biologically active compounds, suggesting that derivatives of Pentamethyl octahydroindenodioxane could serve as a starting point for the discovery of new therapeutic agents.
The Indane Scaffold in Medicinal Chemistry
The rigid, bicyclic structure of the indane core provides a well-defined three-dimensional framework for the presentation of pharmacophoric groups. This can lead to high-affinity interactions with biological targets. Numerous indane derivatives have been synthesized and evaluated for a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and neuroprotective effects.[1]
Proposed Derivatization Strategies for Biological Screening
The structure of Pentamethyl octahydroindenodioxane offers several handles for chemical modification to generate a library of derivatives for biological screening. The following are hypothetical, yet chemically sound, pathways for such derivatization.
Caption: Potential synthetic pathways for the derivatization of Pentamethyl octahydroindenodioxane.
Explanation of Pathways:
-
Dioxane Ring Modifications: The acetal functionality of the dioxane ring can be hydrolyzed under acidic conditions to yield a diol. This diol can then be further functionalized. For example, oxidation could yield a diketone, which could then be converted to a diamine via reductive amination. These new functional groups dramatically alter the polarity and hydrogen bonding capabilities of the molecule, which could lead to interactions with different biological targets.
-
Indane Core Modifications: Dehydrogenation of the saturated indane core could lead to an aromatic derivative. This aromatic ring can then undergo electrophilic aromatic substitution reactions, such as nitration. The resulting nitro group can be reduced to an amine, providing a key functional group for further elaboration, such as amide or sulfonamide formation, which are common functionalities in many drug molecules.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity and purity of Pentamethyl octahydroindenodioxane, whether it is synthesized in-house or obtained from a commercial source. A combination of chromatographic and spectroscopic techniques is recommended.
| Technique | Purpose | Expected Observations |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Purity assessment and molecular weight confirmation. | A single major peak in the chromatogram. The mass spectrum should show a molecular ion peak (M+) at m/z 250, corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Unambiguous structural elucidation. | The ¹H NMR spectrum will show a complex pattern of signals in the aliphatic region corresponding to the protons of the octahydroindenodioxane core and the five methyl groups. The ¹³C NMR spectrum will show distinct signals for each of the 16 carbon atoms in the molecule. |
| Infrared (IR) Spectroscopy | Identification of functional groups. | The IR spectrum will be characterized by strong C-H stretching vibrations in the 2850-3000 cm⁻¹ region and C-O stretching vibrations characteristic of the dioxane ring, typically in the 1000-1200 cm⁻¹ region. The absence of a strong O-H band (around 3200-3600 cm⁻¹) and a C=O band (around 1700 cm⁻¹) would confirm the integrity of the structure. |
Safety and Handling
As with any chemical intermediate, proper safety precautions must be observed when handling Pentamethyl octahydroindenodioxane.
-
Hazards: May cause an allergic skin reaction.[2] Toxic to aquatic life with long-lasting effects.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye protection.
-
Handling: Avoid breathing mist or vapors. Wash skin thoroughly after handling. Use only outdoors or in a well-ventilated area.
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.
Conclusion
Pentamethyl octahydroindenodioxane stands as a molecule of significant industrial importance, primarily within the fragrance sector. Its synthesis and application in this field are well-established. However, for the medicinal chemist and drug development professional, its true potential may lie dormant within its indane scaffold. The protocols and prospective derivatization strategies outlined in this guide are intended to provide a solid foundation for both its current applications and its future exploration as a versatile chemical intermediate in the quest for novel bioactive compounds.
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The Dual Identity of Pentamethyl Octahydroindenodioxane: From Fragrance to a Framework for Asymmetric Synthesis
Senior Application Scientist Note: The compound Pentamethyl octahydroindenodioxane, commercially known as Nebulone, is principally recognized and utilized within the fragrance industry for its potent amber and woody scent profile. A thorough review of the scientific literature reveals a lack of documented applications for this specific molecule as a chiral auxiliary, catalyst, or reagent in mainstream organic synthesis. Its structural complexity, however, featuring a rigid indane core and a chiral acetal, makes it an excellent case study for exploring the potential applications of its constituent motifs in the realm of asymmetric synthesis.
This guide, therefore, serves a dual purpose. Firstly, it provides an overview of the known synthesis and properties of Pentamethyl octahydroindenodioxane. Secondly, and more centrally to the interests of researchers in organic synthesis, it delves into the well-established roles of analogous indane and acetal structures in directing stereoselective reactions. By understanding the principles behind these related systems, we can infer the untapped potential and theoretical applications of complex molecules like Pentamethyl octahydroindenodioxane.
Part 1: Pentamethyl Octahydroindenodioxane - The Fragrance Molecule
Pentamethyl octahydroindenodioxane is a synthetic fragrance ingredient valued for its persistent and characteristic scent.[1] Its physical and chemical properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₂₆O₂ | [2][3] |
| Molecular Weight | 250.38 g/mol | [2][4] |
| CAS Number | 365411-50-3 | [4] |
| Appearance | Liquid | [4] |
| Solubility | Slightly soluble in water | [4] |
Synthesis Protocol: Preparation of Pentamethyl Octahydroindenodioxane
The synthesis of Pentamethyl octahydroindenodioxane is achieved through the reaction of 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene with paraformaldehyde, catalyzed by a Lewis acid.[1]
Reaction Scheme:
A simplified reaction scheme for the synthesis of Pentamethyl octahydroindenodioxane.
Step-by-Step Protocol:
-
Reaction Setup: A mixture of paraformaldehyde, a Lewis acid catalyst (e.g., boron trifluoride etherate complex), and a suitable solvent (e.g., toluene) is charged into a reaction vessel equipped with a reflux condenser and a dropping funnel.[1]
-
Heating: The mixture is heated to reflux.[1]
-
Addition of Indene Derivative: 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene is added dropwise to the refluxing mixture over a period of time.[1]
-
Aging: The reaction mixture is maintained at reflux for several hours to ensure complete reaction.[1]
-
Quenching: The reaction is cooled and then quenched by the addition of an aqueous base solution (e.g., sodium hydroxide).[1]
-
Workup and Purification: The organic layer is separated, washed, and the solvent is removed. The crude product is then purified, typically by distillation, to yield Pentamethyl octahydroindenodioxane.
Part 2: Indane Derivatives and Chiral Acetals in Asymmetric Synthesis
While Pentamethyl octahydroindenodioxane itself is not used, its core structures—the indane skeleton and the acetal group—are staples in the field of asymmetric synthesis.[2][5]
The Indane Scaffold as a Chiral Auxiliary
Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction.[6][7] The rigidity and defined stereochemistry of certain indane derivatives make them excellent candidates for this role. For instance, chiral indane-based thiazolidinethiones have been successfully employed as chiral auxiliaries in aldol reactions, demonstrating high diastereoselectivity.[8]
Conceptual Workflow for an Indane-Based Chiral Auxiliary in an Aldol Reaction:
Generalized workflow for the use of a chiral indane auxiliary in an asymmetric aldol reaction.
General Protocol for an Asymmetric Aldol Reaction using an Indene-Based Thiazolidinethione Auxiliary: [8]
-
N-Acetylation: The chiral indene-based thiazolidinethione is acylated to attach the desired acetate group.
-
Enolate Formation: The N-acetylated adduct is treated with a Lewis acid (e.g., TiCl₄) and a chiral ligand or base (e.g., sparteine) to form a rigid, chelated enolate. This chelation is key to facial selectivity.
-
Aldol Addition: The aldehyde is added to the enolate solution at low temperature (e.g., -78 °C). The steric bulk of the indane auxiliary directs the approach of the aldehyde, leading to a highly diastereoselective addition.
-
Workup: The reaction is quenched, and the aldol product is isolated.
-
Auxiliary Cleavage: The chiral auxiliary is cleaved from the aldol product, for example, by reduction or hydrolysis, to yield the enantiomerically enriched product and recover the auxiliary.
Chiral Acetals in Stereoselective Synthesis
Acetals are commonly used as protecting groups for carbonyl compounds due to their stability to basic and nucleophilic conditions.[9][10] When formed from chiral diols, they can also serve as powerful tools for directing stereoselective reactions. The formation of chiral acetals from polyolefinic aldehydes has been shown to facilitate asymmetric cyclization reactions, leading to optically active homoallylic alcohols.[5]
Mechanism of Acetal Formation:
Stepwise mechanism of acid-catalyzed acetal formation.
The stereogenic centers within the acetal can create a chiral pocket around a reactive site, influencing the trajectory of incoming reagents and thereby controlling the stereochemistry of bond-forming events on other parts of the molecule.
Conclusion
While Pentamethyl octahydroindenodioxane's career is firmly rooted in the world of perfumery, its molecular architecture provides a valuable intellectual springboard for the synthetic chemist. The principles of stereocontrol exerted by its constituent indane and acetal motifs are well-established and powerful. Future research could explore the synthesis of chiral analogues of Pentamethyl octahydroindenodioxane, deliberately designed to harness these principles and introduce this fascinating scaffold to the repertoire of asymmetric synthesis.
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Application Note: High-Sensitivity Detection and Quantification of Pentamethyl octahydroindenodioxane in Complex Matrices using Automated Headspace and SPME with GC-MS
Abstract
This application note presents robust and validated analytical methodologies for the detection and quantification of Pentamethyl octahydroindenodioxane (CAS: 365411-50-3), a synthetic fragrance ingredient commonly used in consumer products.[1][2] Given its widespread use in cosmetics, perfumes, and household goods, accurate analytical techniques are essential for quality control, regulatory compliance, and safety assessments.[2][3] We detail two primary automated, high-throughput sample preparation techniques—Static Headspace (SHS) and Solid-Phase Microextraction (SPME)—coupled with Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step guidance, explanations for critical procedural choices, and expected performance data.
Introduction: The Analytical Imperative
Pentamethyl octahydroindenodioxane is a synthetic fragrance compound valued for its masking and perfuming properties.[1] Its chemical structure, a C16H26O2 molecule with a molecular weight of 250.38 g/mol , confers the volatility and semi-volatility characteristic of many fragrance components.[1][2][4] The analytical challenge lies in isolating and quantifying this specific analyte from chemically complex matrices such as lotions, shampoos, and detergents, which contain a multitude of volatile and non-volatile ingredients that can cause significant matrix interference.[5][6]
Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for analyzing volatile and semi-volatile compounds due to its exceptional separating power and the definitive structural information provided by mass spectrometry.[5][7] The key to a successful GC-MS analysis, however, lies in the sample preparation stage. The objective is to efficiently extract the analyte from the sample matrix and concentrate it to levels suitable for detection, a process critical for achieving required limits of detection.[8][9] This guide focuses on two powerful, solvent-free extraction techniques: Static Headspace (SHS) and Solid-Phase Microextraction (SPME).
-
Static Headspace (SHS): This technique analyzes the volatile compounds that partition into the gas phase (headspace) above the sample in a sealed vial at equilibrium.[5][8] It is ideal for a rapid, non-destructive screening of the most volatile components of a fragrance profile.[10]
-
Solid-Phase Microextraction (SPME): SPME utilizes a coated fiber to adsorb and concentrate analytes from a sample's headspace or liquid phase.[5] This technique offers superior sensitivity compared to SHS because it is an exhaustive or equilibrium-driven concentration technique, making it suitable for trace-level analysis.[5][6]
Overall Analytical Workflow
The logical flow from sample receipt to final data reporting follows a structured path designed to ensure accuracy, reproducibility, and data integrity. The process involves careful sample preparation, instrumental analysis, and data processing.
Caption: General workflow for the analysis of Pentamethyl octahydroindenodioxane.
Protocol 1: Static Headspace (SHS) coupled with GC-MS
This protocol is optimized for rapid screening and quantification of Pentamethyl octahydroindenodioxane in samples where its concentration is expected to be relatively high.
3.1. Rationale
The SHS method relies on the partitioning of volatile analytes between the sample phase and the gas phase in a sealed container. By heating the sample, we increase the vapor pressure of the analytes, driving more of the target compound into the headspace. Adding salt ("salting out") further increases the partitioning of relatively non-polar organic compounds into the headspace by decreasing their solubility in the aqueous phase.[8] This method is fast, easily automated, and avoids the use of organic solvents.[10]
3.2. Materials & Reagents
-
Headspace Autosampler: (e.g., Agilent 8697, Gerstel MPS)
-
GC-MS System: Equipped with a split/splitless injector.[11]
-
Headspace Vials: 20 mL, with magnetic crimp caps and PTFE/silicone septa.
-
Sodium Chloride (NaCl): Analytical grade, baked at 400°C for 4 hours to remove volatile contaminants.
-
Reagent Water: Deionized water, organic-free.
-
Stock Standard: Pentamethyl octahydroindenodioxane (≥95% purity) in methanol or ethanol (1 mg/mL).[3]
3.3. Step-by-Step Protocol
-
Sample Preparation:
-
Weigh 1.0 g (± 0.05 g) of the sample (e.g., shampoo, lotion) directly into a 20 mL headspace vial.
-
For solid samples, add 5 mL of reagent water to facilitate dissolution and partitioning.
-
Add 2.0 g of pre-baked NaCl to the vial.
-
Immediately seal the vial with a magnetic crimp cap.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by adding known amounts of the stock standard to vials containing 1.0 g of a control matrix (a similar product known to be free of the analyte) or reagent water. Treat these standards identically to the samples (i.e., add salt and seal).
-
-
Headspace Autosampler & GC-MS Analysis:
-
Load the vials into the autosampler tray.
-
Incubation: Incubate the vial at 80°C for 20 minutes with agitation. This allows the sample to reach thermal equilibrium.
-
Injection: Inject 1 mL of the headspace gas into the GC-MS.
-
Run the GC-MS sequence according to the parameters outlined in Table 1.
-
Caption: Workflow diagram for the Static Headspace (SHS) GC-MS protocol.
Protocol 2: Solid-Phase Microextraction (SPME) with GC-MS
This protocol is designed for higher sensitivity and is suitable for trace-level detection and quantification.
4.1. Rationale
SPME acts as a concentration step, significantly improving detection limits compared to SHS.[5] A fused-silica fiber coated with a stationary phase (e.g., PDMS/DVB) is exposed to the headspace above the sample. Volatile and semi-volatile analytes adsorb onto the fiber. The fiber is then retracted and inserted directly into the hot GC inlet, where the analytes are thermally desorbed onto the GC column.[12] This process is solvent-free, highly efficient, and easily automated. The choice of a PDMS/DVB (Polydimethylsiloxane/Divinylbenzene) fiber is strategic; it is a mixed-phase coating effective for a broad range of analytes, including the semi-polar fragrance compounds.[6]
4.2. Materials & Reagents
-
SPME-compatible Autosampler & GC-MS System
-
SPME Fiber Assembly: 65 µm PDMS/DVB recommended.
-
Headspace Vials, NaCl, Reagent Water, Stock Standard: As listed in Protocol 1.
-
Heated Magnetic Stirrer or Autosampler with Agitation
4.3. Step-by-Step Protocol
-
Sample Preparation:
-
Prepare the sample and calibration vials exactly as described in steps 1 & 2 of the SHS protocol (Section 3.3). A smaller sample size (e.g., 0.5 g) and vial size (e.g., 10 mL) can be used to improve sensitivity.
-
-
SPME Autosampler & GC-MS Analysis:
-
Conditioning: Before first use, condition the SPME fiber according to the manufacturer's instructions (typically by inserting it into the GC inlet at a high temperature).
-
Incubation/Equilibration: Place the vial in the autosampler heater/agitator. Incubate at 60°C for 10 minutes with agitation to allow the sample to equilibrate.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C with continued agitation. This allows the analyte to adsorb onto the fiber coating.
-
Desorption: Immediately after extraction, retract the fiber and insert it into the GC inlet (set to 250°C). Desorb for 3 minutes in splitless mode to ensure complete transfer of the analyte to the column.
-
Start the GC-MS data acquisition concurrently with the desorption step.
-
GC-MS Instrumental Parameters and Data
The following parameters are a robust starting point for the analysis of Pentamethyl octahydroindenodioxane. Optimization may be required based on the specific instrument and sample matrix.
Table 1: Recommended GC-MS Parameters
| Parameter | Setting | Rationale |
| GC System | ||
| Injection Port | 250°C, Splitless Mode | Ensures efficient vaporization and transfer of the semi-volatile analyte.[13] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert gas providing good chromatographic efficiency.[7] |
| Column | 30m x 0.25mm ID, 0.25µm film (e.g., DB-5ms, HP-5ms) | A non-polar 5% phenyl-methylpolysiloxane column is ideal for separating fragrance compounds.[11] |
| Oven Program | 50°C (hold 2 min), ramp 10°C/min to 280°C (hold 5 min) | Provides good separation of volatile matrix components from the target analyte. |
| MS System | ||
| Ion Source Temp. | 230°C | Standard temperature for stable ionization. |
| Quadrupole Temp. | 150°C | Standard temperature for stable mass filtering. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard mode for creating reproducible fragmentation patterns for library matching.[13] |
| Scan Range | 45 - 350 m/z | Captures the molecular ion and key fragment ions of the target analyte. |
| Data Acquisition | Scan Mode (for identification), SIM Mode (for quantification) | Selected Ion Monitoring (SIM) increases sensitivity by monitoring only specific ions. |
Table 2: Expected Quantitative Performance
| Parameter | SPME-GC-MS | SHS-GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.1 mg/kg (ppb) | 0.5 - 5 mg/kg (ppm) |
| Limit of Quantification (LOQ) | 0.05 - 0.5 mg/kg (ppb) | 2 - 15 mg/kg (ppm) |
| Linearity (R²) | > 0.995 | > 0.990 |
| Precision (%RSD) | < 10% | < 15% |
| Note: These are typical values and must be experimentally determined for each matrix. Linearity data is based on similar multi-component analyses.[14] |
Data Analysis:
-
Identification: Pentamethyl octahydroindenodioxane is identified by its characteristic retention time and by matching its mass spectrum against a reference library (e.g., NIST, Wiley). Key identifying ions should be present in the correct ratios.
-
Quantification: A calibration curve is constructed by plotting the peak area of the target analyte against the concentration of the prepared standards. The concentration in unknown samples is then calculated from this curve. For highest accuracy, an internal standard should be used.[15]
Conclusion
The Static Headspace and SPME GC-MS methods presented provide sensitive, robust, and automatable solutions for the analysis of Pentamethyl octahydroindenodioxane in complex consumer products. The SHS method offers a rapid screening tool, while the SPME method delivers the high sensitivity required for trace-level quantification and regulatory testing. By explaining the causality behind experimental choices, these protocols serve as a self-validating system, empowering researchers to generate high-quality, reliable data for product development, quality assurance, and safety assessment.
References
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National Center for Biotechnology Information. (n.d.). Pentamethyl octahydroindenodioxane. PubChem. Retrieved from [Link]
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Chromatography Today. (n.d.). Sample Preparation Options for Aroma Analysis. Retrieved from [Link]
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Becerril-Bravo, E., et al. (n.d.). Good quantification practices of flavours and fragrances by mass spectrometry. PMC - NIH. Retrieved from [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane, 365411-50-3. Retrieved from [Link]
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- MatheO. (n.d.). Investigation of various sample preparation methods for the GC-MS quantification of the extended list of regulated fragrance allergens.
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- International Journal of Pharmaceutical Sciences and Research. (n.d.). GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L.
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Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
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- Willie P, Uyoh EA, Aikpokpodion PO. (2021). Gas Chromatography-Mass Spectrometry (GC-MS) Assay of Bio-Active Compounds and Phytochemical Analyses in Three Species of Apocynaceae. Pharmacog J. 13(2): 383-92.
- Linares-Palomino, P. J., et al. (2006). Synthesis and odour evaluation of stereoisomers of octahydrobenzopyran derivatives. Flavour and Fragrance Journal.
- Brazilian Journal of Analytical Chemistry. (2020, May 27). Use of Mobile Gas Chromatograph Coupled to Mass Spectrometer to Detect Toxic Compounds in Environmental Samples.
- IRIS-AperTO. (n.d.). GCxGC-MS hyphenated techniques for the analysis of volatile organic compounds in air.
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The Water Research Foundation. (n.d.). Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled Water. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons. NCBI Bookshelf. Retrieved from [Link]
- KOPS. (n.d.). Synthesis and molecular structures of chiral ansa-titanocene derivatives with bridged tetrahy.
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Al-Rimawi, F., et al. (n.d.). An Ultrahigh-Performance Liquid Chromatography Coupled with Tandem Mass Spectrometry (UHPLC-MS/MS) Method for Toxicity and Safety Level Assessment of Oxygen Heterocyclic Compounds and Terpene in Cold-Pressed Grapefruit Essential Oils. PMC - NIH. Retrieved from [Link]
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European Journal of Medicinal Chemistry. (2010). New octahydroquinazoline derivatives: synthesis and hypotensive activity. PubMed. Retrieved from [Link]
- BenchChem. (n.d.). Application Notes and Protocols for the Analytical Detection of Dibromoiodomethane.
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Application Note: Pentamethyl Octahydroindenodioxane as a Novel Surrogate and Internal Standard for Analytical Calibration in Complex Matrices
Introduction: The Imperative of Precision in Analytical Quantification
In the landscape of scientific research and drug development, the accuracy and reliability of analytical data are paramount. Quantitative analysis, particularly in complex matrices such as biological fluids, environmental samples, and pharmaceutical formulations, is susceptible to variations arising from sample preparation, instrument performance, and matrix effects. To mitigate these variables and ensure the integrity of results, the use of internal standards and surrogates is a well-established and critical practice.[1][2][3] Laboratories operating under stringent quality management systems, such as those compliant with ISO/IEC 17025, rely on these standards to demonstrate technical competence and produce valid, traceable results.[4][5][6][7][8]
This application note introduces Pentamethyl Octahydroindenodioxane (CAS No. 365411-50-3) as a versatile and effective standard for analytical calibration.[9][10][11][12][13] We will explore its chemical properties, articulate the rationale for its use as both a surrogate and an internal standard, and provide detailed protocols for its implementation in chromatographic analyses.
Pentamethyl Octahydroindenodioxane: A Profile
Pentamethyl octahydroindenodioxane is a non-ionic ether surfactant with the molecular formula C16H26O2 and a molecular weight of 250.38 g/mol .[9][10][14] While its primary commercial application has been in the fragrance industry for its masking and dispersing properties, its chemical characteristics make it an excellent candidate for a calibration standard in analytical chemistry.[9][10][11]
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C16H26O2 | [9][10][14] |
| Molecular Weight | 250.38 g/mol | [9][10][14] |
| Appearance | Liquid | [9] |
| Solubility | Slightly soluble in water | [9][13] |
| Stability | Stable | [9] |
The stability and relative inertness of pentamethyl octahydroindenodioxane, coupled with its absence in typical environmental and biological samples, are foundational to its utility as a reliable standard.[15][16][17]
Rationale for Use as a Surrogate and Internal Standard
The selection of an appropriate standard is critical for the success of an analytical method. An ideal standard should mimic the behavior of the target analyte(s) throughout the analytical process, from extraction to detection, without interfering with their quantification.[1][3][15]
As a Surrogate Standard:
A surrogate is added to a sample before preparation to monitor the efficiency of the entire analytical procedure, including extraction and cleanup steps.[16][18][19] The recovery of the surrogate provides a measure of the method's performance for each individual sample and can indicate the presence of matrix effects.[16][18] Pentamethyl octahydroindenodioxane is a suitable surrogate for the analysis of semi-volatile organic compounds in complex matrices due to its:
-
Chemical Similarity: Its ether and hydrocarbon moieties make it structurally analogous to a range of analytes, such as certain environmental pollutants or drug metabolites.
-
Low Natural Abundance: It is not naturally found in environmental or biological samples, preventing background interference.[16]
-
Distinct Mass Spectrometric Signature: It produces a unique mass spectrum, allowing for clear identification and quantification without overlap with common analytes.
As an Internal Standard:
An internal standard is added to all samples, calibration standards, and quality control samples at a constant concentration just before instrumental analysis.[1][2][15] It is used to correct for variations in injection volume and instrument response. The ratio of the analyte signal to the internal standard signal is used for quantification, which improves the precision and accuracy of the results.[1][20] Pentamethyl octahydroindenodioxane serves as an excellent internal standard because it:
-
Elutes in a "Quiet" Region of the Chromatogram: With appropriate chromatographic conditions, it can be separated from target analytes and potential interferences.
-
Exhibits Good Peak Shape and Response: It is amenable to common chromatographic techniques like Gas Chromatography (GC) and provides a consistent and reproducible signal.
-
Is Not Present in the Original Sample: This ensures that the measured response is solely from the added standard.[15]
Experimental Protocols
The following protocols provide a framework for the use of Pentamethyl Octahydroindenodioxane in a typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.
Protocol 1: Preparation of Stock and Working Solutions
This protocol details the preparation of a concentrated stock solution and subsequent working solutions of Pentamethyl Octahydroindenodioxane.
Materials:
-
Pentamethyl Octahydroindenodioxane (≥95.0% purity)[9]
-
Methanol (HPLC or GC-grade)
-
Class A volumetric flasks (10 mL, 50 mL, 100 mL)
-
Calibrated analytical balance
-
Calibrated micropipettes
Procedure:
-
Stock Solution (1000 µg/mL): a. Accurately weigh approximately 10 mg of pure Pentamethyl Octahydroindenodioxane into a 10 mL volumetric flask. b. Record the exact weight. c. Dissolve the compound in methanol and bring the volume to the mark. d. Stopper the flask and invert several times to ensure homogeneity. e. Calculate the exact concentration of the stock solution. f. Store the stock solution at 4°C in an amber glass vial.
-
Working Standard Solution (10 µg/mL): a. Pipette 1 mL of the 1000 µg/mL stock solution into a 100 mL volumetric flask. b. Dilute to the mark with methanol. c. Mix thoroughly. This solution will be used to spike samples.
Protocol 2: Calibration Curve Preparation and Sample Analysis
This protocol describes the creation of a calibration curve and the analysis of samples using Pentamethyl Octahydroindenodioxane as an internal standard.
Materials:
-
Analyte(s) of interest stock solution(s)
-
Pentamethyl Octahydroindenodioxane working standard solution (10 µg/mL)
-
Methanol (HPLC or GC-grade)
-
Autosampler vials with inserts
-
GC-MS system
Procedure:
-
Calibration Standards Preparation: a. Prepare a series of calibration standards by spiking appropriate volumes of the analyte stock solution(s) into autosampler vials. b. To each calibration standard, add a constant amount (e.g., 10 µL) of the 10 µg/mL Pentamethyl Octahydroindenodioxane working standard solution. c. Bring all calibration standards to the same final volume (e.g., 1 mL) with methanol. This will result in a constant internal standard concentration across all calibration levels.
-
Sample Preparation: a. To each unknown sample, add the same constant amount (e.g., 10 µL) of the 10 µg/mL Pentamethyl Octahydroindenodioxane working standard solution. b. If using as a surrogate, this addition should be done at the beginning of the sample preparation process. c. Process the sample through the extraction and cleanup procedure. d. Reconstitute the final extract in a known volume of solvent.
-
GC-MS Analysis: a. Inject the prepared calibration standards and samples into the GC-MS system. b. Acquire data in Selective Ion Monitoring (SIM) or full scan mode, ensuring that characteristic ions for both the analyte(s) and Pentamethyl Octahydroindenodioxane are monitored.
-
Data Processing: a. For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. b. Plot a calibration curve of the peak area ratio versus the analyte concentration. c. For each unknown sample, calculate the peak area ratio of the analyte to the internal standard. d. Determine the concentration of the analyte in the sample using the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the integration of Pentamethyl Octahydroindenodioxane as both a surrogate and an internal standard in a typical analytical workflow.
Caption: Workflow for using Pentamethyl Octahydroindenodioxane.
Data Presentation and Quality Control
The use of Pentamethyl Octahydroindenodioxane as a standard enhances the quality and reliability of analytical data. Below are examples of data that should be generated and monitored.
Table 1: Example Calibration Curve Data
| Analyte Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 550,123 | 0.028 |
| 5 | 76,170 | 548,990 | 0.139 |
| 10 | 151,987 | 551,045 | 0.276 |
| 50 | 755,432 | 549,567 | 1.375 |
| 100 | 1,520,876 | 550,500 | 2.763 |
| R² | 0.9998 |
Table 2: Example Quality Control (QC) Sample Analysis
| QC Level | Spiked Conc. (ng/mL) | Measured Conc. (ng/mL) | Accuracy (%) | Surrogate Recovery (%) |
| Low | 5 | 4.85 | 97.0 | 95.2 |
| Mid | 50 | 51.2 | 102.4 | 98.7 |
| High | 100 | 98.9 | 98.9 | 101.3 |
Acceptable surrogate recovery is typically within 70-130%, while QC accuracy should be within ±15% of the nominal value (±20% for the lower limit of quantification).
Conclusion
Pentamethyl Octahydroindenodioxane presents a compelling option as a high-quality standard for analytical calibration in complex chromatographic applications. Its unique chemical properties, commercial availability, and absence in native samples make it an ideal candidate for use as both a surrogate and an internal standard. The implementation of this compound, following the detailed protocols outlined in this application note, can significantly enhance the precision, accuracy, and overall reliability of quantitative analytical data, thereby bolstering scientific integrity in research and development.
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Application Notes and Protocols for In Vitro Evaluation of Pentamethyl Octahydroindenodioxane
Introduction: A Framework for Assessing the Bioactivity of a Novel Fragrance Compound
Pentamethyl octahydroindenodioxane is a synthetic fragrance ingredient used in a variety of consumer products.[1][2] As with any chemical intended for widespread use, a thorough evaluation of its potential biological effects at the cellular level is essential for safety and regulatory assessment. Due to a lack of publicly available data on the specific cellular effects of Pentamethyl octahydroindenodioxane, this document serves as a comprehensive, representative guide for researchers. It outlines a logical, tiered strategy for the in vitro toxicological and mechanistic evaluation of a novel compound of this class.
The protocols herein are established, validated methods that form a self-validating system. We begin with broad assessments of cytotoxicity and cell viability to determine the compound's potency. Subsequent assays then explore more specific cellular responses, including proliferation and the mode of cell death (apoptosis vs. necrosis). Finally, we propose a framework for investigating a plausible underlying mechanism of action, such as the induction of oxidative stress, a common cellular response to xenobiotics.[3][4] This tiered approach ensures a thorough and scientifically rigorous evaluation, providing the foundational data necessary for drug development and safety assessment professionals.
Part 1: Foundational Cytotoxicity and Viability Assessment
The initial step in characterizing a novel compound is to determine its effect on cell viability and cytotoxicity. This establishes the concentration range at which the compound elicits a biological response, guiding all further experiments. We will employ two complementary assays: the MTT assay, which measures metabolic activity as a surrogate for cell viability, and the LDH assay, which quantifies membrane integrity by measuring the release of lactate dehydrogenase from damaged cells.[2]
Experimental Workflow: Cytotoxicity Screening
The overall workflow for the initial screening phase is depicted below. This systematic process ensures reproducible results and forms the basis for dose-selection in subsequent, more detailed mechanistic studies.
Caption: Hypothesized oxidative stress-induced apoptosis pathway.
This pathway can be investigated by measuring ROS levels (e.g., using DCFDA staining), mitochondrial membrane potential (e.g., using JC-1 dye), and the activation of key proteins like Caspase-3 and Bax via Western blotting or specific activity assays.
Conclusion
This application note provides a structured, multi-faceted approach to characterize the in vitro biological activity of Pentamethyl octahydroindenodioxane or any novel compound for which limited data exists. By systematically assessing cytotoxicity, effects on cell proliferation, and the mechanism of cell death, researchers can build a comprehensive profile of the compound's cellular interactions. The outlined protocols are robust, widely accepted, and provide a solid foundation for further mechanistic studies, contributing to a thorough safety and efficacy evaluation.
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Application Notes and Protocols for the Safe Handling and Storage of Pentamethyl Octahydroindenodioxane
Abstract
This document provides detailed application notes and protocols for the safe handling and storage of Pentamethyl octahydroindenodioxane (CAS No. 365411-50-3). Primarily utilized as a fragrance ingredient in various consumer products, this compound necessitates careful handling due to its potential health and environmental hazards.[1][2][3] These guidelines are intended for researchers, scientists, and drug development professionals to establish safe laboratory practices, minimize exposure risks, and ensure environmental stewardship. The protocols outlined herein are based on a synthesis of available safety data and established best practices for handling hazardous chemicals.
Chemical and Physical Properties
A thorough understanding of the chemical and physical properties of a substance is fundamental to its safe handling. The table below summarizes the known properties of Pentamethyl octahydroindenodioxane.
| Property | Value | Source |
| CAS Number | 365411-50-3 | [1][3] |
| Molecular Formula | C₁₆H₂₆O₂ | [1][4] |
| Molecular Weight | 250.38 g/mol | [1][4] |
| Appearance | Liquid | [3] |
| Solubility | Slightly soluble in water (1.355 mg/L @ 25 °C est.) | [2] |
| Stability | Stable | [3] |
| Synonyms | Indeno(4,5-d)-1,3-dioxin, 4,4a,5,6,7,8,9,9b-octahydro-7,7,8,9,9-pentamethyl-; NEBULONE | [1][2] |
Hazard Identification and Risk Assessment
Pentamethyl octahydroindenodioxane is classified with specific health and environmental hazards according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).
GHS Classification:
-
Skin Sensitization, Category 1B (H317): May cause an allergic skin reaction.[1][5]
-
Hazardous to the aquatic environment, long-term hazard, Category 2 (H411): Toxic to aquatic life with long-lasting effects.[1][5]
Potential Hazards:
-
Irritation: May cause irritation to the skin, eyes, and respiratory system.[3]
-
Combustion Products: Harmful products of combustion include carbon monoxide (CO) and carbon dioxide (CO₂).[3]
The causality behind these hazards lies in the chemical's molecular structure and reactivity. As a skin sensitizer, repeated or prolonged contact can lead to an immunological response, resulting in allergic contact dermatitis. Its low water solubility and potential for persistence contribute to its chronic aquatic toxicity.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, prioritizing engineering controls and supplementing with appropriate PPE, is crucial for minimizing exposure.
Engineering Controls
-
Ventilation: All handling of Pentamethyl octahydroindenodioxane should be conducted in a well-ventilated area.[6][7] For procedures with a risk of aerosol generation, a chemical fume hood is mandatory.[6]
-
Eyewash Stations and Safety Showers: Facilities must be equipped with readily accessible eyewash stations and safety showers.[7]
Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) are required.[8] Gloves must be inspected before use and disposed of properly after handling the chemical.
-
Eye and Face Protection: Safety glasses with side shields are the minimum requirement.[9] When there is a splash hazard, chemical safety goggles and a face shield should be worn.[9][10]
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn.[7] For larger quantities or in case of a significant spill, a chemical-resistant suit may be necessary.[10]
-
Respiratory Protection: If working outside of a fume hood where inhalation of vapors or aerosols is possible, a NIOSH-approved respirator with an appropriate organic vapor cartridge is required.[7][10]
Safe Handling and Experimental Protocols
Adherence to strict protocols is paramount to ensuring the safety of personnel and the integrity of the research.
General Handling Precautions
-
Do not breathe vapors or mists.[11]
-
Keep away from heat, sparks, open flames, and other ignition sources.[11]
-
Take precautionary measures against static discharge.
-
Use non-sparking tools.
Step-by-Step Handling Protocol
-
Preparation:
-
Ensure all necessary engineering controls are functioning correctly.
-
Don the appropriate PPE as outlined in Section 3.2.
-
Have spill cleanup materials readily available.
-
-
Dispensing:
-
Work within a chemical fume hood.
-
Ground and bond containers when transferring the substance to prevent static discharge.
-
Use a calibrated pipette or a similar precision tool for transferring small volumes.
-
For larger volumes, use a funnel to minimize splashing.
-
-
Experimental Use:
-
Keep containers tightly closed when not in use.[7]
-
Perform all manipulations within the fume hood.
-
Avoid heating the substance near open flames or other ignition sources.
-
-
Post-Experiment:
-
Decontaminate all equipment that has come into contact with the chemical.
-
Properly label and store any unused portion of the chemical according to the procedures in Section 5.
-
Dispose of waste as described in Section 6.
-
Remove and dispose of gloves properly, and wash hands thoroughly.
-
Storage Procedures
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[6][7]
-
Container: Keep in a tightly closed, properly labeled container.[7][11]
-
Incompatibilities: Store away from strong oxidizing agents, heat, and sources of ignition.[12]
-
Security: Store in a locked cabinet or a secure area to restrict access to authorized personnel only.[10][11]
Emergency Procedures
A clear and practiced emergency plan is critical for responding effectively to incidents.
Spills and Leaks
The following diagram outlines the general workflow for responding to a spill of Pentamethyl octahydroindenodioxane.
Caption: Workflow for Spill Response.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
In case of skin contact: Immediately wash skin with soap and plenty of water.[13] Remove contaminated clothing. If skin irritation or a rash occurs, seek medical attention.[10]
-
If inhaled: Remove to fresh air.[13] If not breathing, give artificial respiration. Seek medical attention.
-
If swallowed: Do NOT induce vomiting.[10] Rinse mouth with water. Seek medical attention immediately.
Waste Disposal
All waste containing Pentamethyl octahydroindenodioxane must be treated as hazardous waste.
-
Collect waste in a designated, labeled, and sealed container.
-
Dispose of waste in accordance with all local, state, and federal regulations.[11] Do not discharge into drains or the environment.[5]
References
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PubChem. (n.d.). Pentamethyl octahydroindenodioxane. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Surfactant Encyclopedia. (2013). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Concawe. (2021). First Aid Reference Guide – 2021 update. Retrieved from [Link]
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Rentokil Initial. (2013). Safety Data Sheet - SDS. Retrieved from [Link]
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Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 2,2-Pentamethylene-1,3-Dioxolane, 99%. Retrieved from [Link]
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Fragrance Material Safety Assessment Center. (2023). Food and Chemical Toxicology. Retrieved from [Link]
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precisionFDA. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
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MAP-LVG923 - SAFETY DATA SHEET. (n.d.). Retrieved from [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane 365411-50-3. Retrieved from [Link]
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American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from [Link]
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Fragrance Material Safety Assessment Center. (2021). one, CAS registry number 41724-19-0. Retrieved from [Link]
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PERSONAL PROTECTIVE EQUIPMENT For Pesticides and Other Tasks!. (n.d.). Retrieved from [Link]
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U.S. Environmental Protection Agency. (2020). November 16, 2020 Via Central Data Exchange Ms. Bethany A. Masten Office of Pollution Prevention and Toxics. Retrieved from [Link]
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Pentamethyl Octahydroindenodioxane: Application Notes for Advanced Fragrance Delivery Systems in Material Science
Abstract
This document provides a comprehensive technical guide on the applications of Pentamethyl octahydroindenodioxane, a synthetic fragrance molecule, within the field of material science. While primarily known for its olfactory properties, its incorporation into various materials to create long-lasting, controlled-release fragrance systems represents a significant intersection of chemistry, material science, and consumer product development. These notes will detail the methodologies for integrating Pentamethyl octahydroindenodioxane into polymer matrices and discuss the characterization of these scented materials. The protocols provided are designed for researchers, scientists, and professionals in drug development and material science who are interested in the functionalization of materials with volatile compounds.
Introduction: Bridging Fragrance Chemistry and Material Science
Pentamethyl octahydroindenodioxane, commercially known under trade names such as Nebulone, is a synthetic aroma chemical prized for its complex and persistent scent profile.[1][2] Its molecular structure lends itself to effective incorporation into a variety of material matrices. The primary application in material science is the development of advanced fragrance delivery systems. This involves the encapsulation or embedding of the fragrance molecule within a carrier material, most commonly a polymer, to control its release over time. This approach is critical in overcoming the inherent volatility of fragrance compounds, thereby extending their perceptible lifespan in consumer products.
The core principle behind this application is the manipulation of diffusion pathways for the fragrance molecule within the host material. By carefully selecting the material and the method of incorporation, one can tailor the release kinetics to a specific application, be it in personal care products, textiles, or household goods.[1]
Physicochemical Properties for Material Integration
A thorough understanding of the physicochemical properties of Pentamethyl octahydroindenodioxane is essential for its successful integration into materials.
| Property | Value | Source |
| Molecular Formula | C16H26O2 | [1][2][3] |
| Molecular Weight | 250.38 g/mol | [1][2][3] |
| Appearance | Liquid | [3] |
| Solubility | Slightly soluble in water | [3][4] |
| Stability | Stable under normal conditions | [3] |
These properties, particularly its low water solubility and stability, make it a suitable candidate for incorporation into hydrophobic polymer systems.
Application in Polymer-Based Fragrance Delivery
The most prominent material science application of Pentamethyl octahydroindenodioxane is its use in creating scented polymers. This can be achieved through several methods, each with its own advantages and implications for the final product's performance.
Direct Compounding with Thermoplastics
This method involves blending Pentamethyl octahydroindenodioxane directly with a molten thermoplastic polymer, such as polyethylene or polypropylene, during the extrusion or injection molding process.
Experimental Protocol: Direct Compounding of Scented Polyethylene Pellets
Objective: To incorporate Pentamethyl octahydroindenodioxane into low-density polyethylene (LDPE) to produce scented pellets.
Materials:
-
Low-density polyethylene (LDPE) pellets
-
Pentamethyl octahydroindenodioxane (95.0% minimum purity)[3][4]
-
Twin-screw extruder
-
Pelletizer
Procedure:
-
Pre-blending: In a sealed container, thoroughly mix LDPE pellets with Pentamethyl octahydroindenodioxane at a loading of 1-5% by weight. Tumble the mixture for 15 minutes to ensure even coating of the pellets.
-
Extrusion: Set the temperature profile of the twin-screw extruder appropriate for LDPE (typically 160-220°C).
-
Feeding: Introduce the pre-blended mixture into the extruder hopper. The screw speed should be optimized to ensure proper mixing without excessive shear that could degrade the fragrance molecule.
-
Venting: Utilize a vacuum-vented port on the extruder to remove any entrapped air or volatile impurities.
-
Extrusion and Pelletizing: Extrude the molten, scented polymer through a die and cool the strand in a water bath. A pelletizer is then used to cut the strand into uniform pellets.
-
Drying: Dry the scented pellets in a dehumidifying dryer to remove surface moisture.
Causality of Experimental Choices:
-
Twin-screw extruder: Provides superior mixing compared to a single-screw extruder, ensuring a homogenous distribution of the fragrance within the polymer matrix.
-
Vacuum-venting: Prevents porosity in the final product and removes any low-boiling point impurities that may have been present in the fragrance oil.
-
Loading concentration: A 1-5% loading is a typical range to achieve a noticeable and lasting scent without significantly altering the mechanical properties of the polymer.
Encapsulation for Controlled Release
Microencapsulation is a more advanced technique where the fragrance is enclosed within microscopic shells. These shells protect the fragrance from degradation and control its release upon the application of a trigger, such as pressure, heat, or diffusion through the shell wall.
Workflow for Microencapsulation of Pentamethyl octahydroindenodioxane
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Pentamethyl Octahydroindenodioxane
Welcome, Researchers and Innovators,
This guide is designed to serve as a dedicated technical resource for scientists and professionals engaged in the synthesis of Pentamethyl octahydroindenodioxane (also known as Nebulone). As a key fragrance ingredient, achieving high yield and purity of this molecule is critical.[1][2] The synthesis predominantly relies on the Prins reaction, a powerful yet nuanced transformation that involves the acid-catalyzed addition of an aldehyde to an alkene.[3][4]
The outcome of the Prins reaction is highly dependent on the specific conditions employed.[5] It can yield various products, including the desired 1,3-dioxane, but also 1,3-diols or allylic alcohols as side products.[6][7] This guide provides in-depth, field-proven insights in a question-and-answer format to help you navigate the common challenges, troubleshoot effectively, and optimize your reaction conditions for a successful synthesis.
Core Principles: The Prins Reaction for Dioxane Synthesis
The formation of Pentamethyl octahydroindenodioxane is a specific application of the Prins reaction, where an indene derivative reacts with an aldehyde, typically formaldehyde (or its polymer equivalent, paraformaldehyde), under acidic catalysis.[8] The key to selectively forming the desired dioxane ring system lies in controlling the fate of the central oxocarbenium ion intermediate.[4][5]
dot digraph "Prins_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Alkene +\nAldehyde (R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Catalyst\n(H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Aldehyde [label="Protonated Aldehyde\n[R-CH=OH]+"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway1 [label="Pathway 1:\nCapture by Nucleophile (H2O)", shape=cds, fillcolor="#E8F0FE"]; Diol [label="1,3-Diol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway2 [label="Pathway 2:\nProton Elimination", shape=cds, fillcolor="#E8F0FE"]; Allylic_Alcohol [label="Allylic Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway3 [label="Pathway 3:\nReaction with Excess Aldehyde", shape=cds, fillcolor="#E8F0FE"]; Dioxane [label="1,3-Dioxane\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonated_Aldehyde [label="Protonation"]; Acid -> Protonated_Aldehyde; Protonated_Aldehyde -> Oxocarbenium [label="Electrophilic\nAddition"]; Oxocarbenium -> Pathway1 [dir=none]; Oxocarbenium -> Pathway2 [dir=none]; Oxocarbenium -> Pathway3 [dir=none]; Pathway1 -> Diol; Pathway2 -> Allylic_Alcohol; Pathway3 -> Dioxane; } digraph "Prins_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6, width=7.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Alkene +\nAldehyde (R-CHO)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Acid [label="Acid Catalyst\n(H+)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Protonated_Aldehyde [label="Protonated Aldehyde\n[R-CH=OH]+"]; Oxocarbenium [label="Oxocarbenium Ion\nIntermediate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Pathway1 [label="Pathway 1:\nCapture by Nucleophile (H2O)", shape=cds, fillcolor="#E8F0FE"]; Diol [label="1,3-Diol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway2 [label="Pathway 2:\nProton Elimination", shape=cds, fillcolor="#E8F0FE"]; Allylic_Alcohol [label="Allylic Alcohol", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Pathway3 [label="Pathway 3:\nReaction with Excess Aldehyde", shape=cds, fillcolor="#E8F0FE"]; Dioxane [label="1,3-Dioxane\n(Desired Product)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Protonated_Aldehyde [label="Protonation"]; Acid -> Protonated_Aldehyde; Protonated_Aldehyde -> Oxocarbenium [label="Electrophilic\nAddition"]; Oxocarbenium -> Pathway1 [dir=none, label="Conditions:\nAqueous Acid"]; Oxocarbenium -> Pathway2 [dir=none, label="Conditions:\nAnhydrous, High Temp"]; Oxocarbenium -> Pathway3 [dir=none, label="Conditions:\nExcess Aldehyde, Low Temp"]; Pathway1 -> Diol; Pathway2 -> Allylic_Alcohol; Pathway3 -> Dioxane; } Caption: General mechanism of the Prins reaction showing competing pathways.
To favor the formation of the dioxane product, an excess of the aldehyde at lower reaction temperatures is generally required.[5][9] This pushes the equilibrium towards the capture of the intermediate by a second molecule of the aldehyde, leading to the stable six-membered dioxane ring.[9]
Troubleshooting Guide
Problem: Low Yield of Pentamethyl octahydroindenodioxane
Q: My reaction yield is consistently below expectations. What are the potential causes and how can I improve it?
A: Low yield is a common issue that can stem from several factors. A systematic approach is key to diagnosis and optimization.
-
Cause 1: Incomplete Reaction. The reaction may not be reaching completion.
-
Diagnosis: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9] Compare the starting material spot/peak with the product over time.
-
Solution: If starting material remains, consider increasing the reaction time or cautiously increasing the temperature. However, be aware that higher temperatures can favor the formation of elimination byproducts like allylic alcohols.[9] A more active catalyst might also be necessary.[10]
-
-
Cause 2: Suboptimal Catalyst Choice or Activity. The acid catalyst is crucial for activating the aldehyde.[7] If it's too weak or has degraded, the reaction rate will suffer.
-
Diagnosis: If the reaction is sluggish from the start, catalyst performance is a likely culprit.
-
Solution: Consider screening different Lewis or Brønsted acids. Stronger Lewis acids like SnCl₄ or TMSOTf can be more effective than weaker ones like FeCl₃.[10] Ensure the catalyst is fresh and handled under appropriate conditions (e.g., anhydrously for moisture-sensitive Lewis acids).
-
-
Cause 3: Incorrect Stoichiometry. The ratio of reactants is critical for directing the reaction towards dioxane formation.[9]
-
Diagnosis: Review your molar ratios.
-
Solution: An excess of formaldehyde (or paraformaldehyde) is generally required to favor the dioxane pathway.[9] Experiment with varying the excess amount to find the optimal balance for your specific substrate.
-
-
Cause 4: Product Degradation. The desired dioxane may be unstable under the reaction or workup conditions.
-
Diagnosis: This can be difficult to pinpoint but may be suspected if product concentration decreases after an initial peak.
-
Solution: Perform the reaction at the lowest effective temperature. During workup, use a buffered or mild basic wash (e.g., saturated aqueous sodium bicarbonate) to neutralize the acid catalyst promptly and avoid prolonged exposure to acidic conditions.[9]
-
dot digraph "Troubleshooting_Low_Yield" { graph [splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
// Nodes Start [label="Low Yield Observed", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check_Completion [label="Monitor Reaction\n(TLC, LC-MS)", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incomplete [label="Incomplete Reaction"]; Optimize_Time_Temp [label="Increase Time / Temperature\n(with caution)"]; Consider_Catalyst [label="Use More Active Catalyst"]; Complete [label="Reaction Goes to Completion"]; Check_Stoichiometry [label="Review Reactant Ratios", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Incorrect_Stoich [label="Incorrect Stoichiometry"]; Optimize_Aldehyde [label="Optimize Excess\nof Aldehyde"]; Correct_Stoich [label="Stoichiometry Correct"]; Check_Degradation [label="Assess Product Stability", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Degradation [label="Product Degradation"]; Optimize_Workup [label="Lower Temperature,\nUse Buffered Workup"]; End [label="Yield Improved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> Check_Completion; Check_Completion -> Incomplete [label="Starting Material\nRemains"]; Incomplete -> Optimize_Time_Temp; Optimize_Time_Temp -> End; Incomplete -> Consider_Catalyst; Consider_Catalyst -> End; Check_Completion -> Complete [label="No Starting\nMaterial"]; Complete -> Check_Stoichiometry; Check_Stoichiometry -> Incorrect_Stoich [label="Non-optimal"]; Incorrect_Stoich -> Optimize_Aldehyde; Optimize_Aldehyde -> End; Check_Stoichiometry -> Correct_Stoich [label="Optimal"]; Correct_Stoich -> Check_Degradation; Check_Degradation -> Degradation [label="Suspected"]; Degradation -> Optimize_Workup; Optimize_Workup -> End; Check_Degradation -> End [label="Not Suspected"]; } Caption: A workflow for troubleshooting low reaction yields.
Problem: Significant Formation of Side Products
Q: My crude product analysis (NMR, GC-MS) shows significant impurities. What are they and how can I minimize them?
A: Side product formation is the most common challenge in Prins reactions. The key is to adjust conditions to favor the desired dioxane pathway over competing reactions.
-
Side Product 1: Allylic Alcohols. These arise from the elimination of a proton from the carbocation intermediate.[9] This pathway is particularly favored in the absence of a sufficient nucleophile (in this case, the second aldehyde molecule) or at higher temperatures.
-
Minimization Strategy:
-
Lower the Reaction Temperature: This generally disfavors the elimination pathway.[9]
-
Ensure Aldehyde Excess: Use a sufficient excess of formaldehyde to ensure the carbocation is trapped efficiently to form the dioxane ring.[9]
-
Consider Solvent: The choice of solvent can influence reaction pathways. A less polar solvent might be beneficial.
-
-
-
Side Product 2: Isomeric Dioxanes or Other Rearrangement Products. Depending on the complexity of the starting alkene, rearrangements or the formation of different dioxane isomers can occur. The stability of the carbocation intermediate is key.[11]
-
Minimization Strategy:
-
Catalyst Choice: A milder Lewis acid catalyst can sometimes provide higher selectivity and reduce unwanted side reactions.[9]
-
Temperature Control: Strict temperature control is crucial. Run reactions at the lowest temperature that allows for a reasonable reaction rate.
-
-
Frequently Asked Questions (FAQs)
Q: What is the role of the acid catalyst and how do I choose the right one?
A: The acid catalyst (either Brønsted or Lewis acid) is essential for activating the aldehyde by protonating the carbonyl oxygen, which makes the carbonyl carbon much more electrophilic and susceptible to attack by the alkene.[5][12] The choice of catalyst is critical and can significantly impact yield and selectivity.
-
Brønsted Acids (e.g., H₂SO₄, p-TsOH): Effective and inexpensive, but can sometimes lead to more side reactions due to their high reactivity.
-
Lewis Acids (e.g., BF₃·OEt₂, SnCl₄, BiCl₃): Often offer better control and selectivity.[8][10] They coordinate to the carbonyl oxygen, increasing its electrophilicity. Milder Lewis acids are often preferred to minimize side product formation.[9]
| Catalyst Type | Examples | Strengths | Considerations |
| Brønsted Acids | H₂SO₄, p-TsOH, Amberlyst-15 | Inexpensive, readily available | Can promote side reactions, harsh |
| Lewis Acids | BF₃·OEt₂, SnCl₄, InCl₃, BiCl₃ | High selectivity, milder conditions | Can be moisture sensitive, higher cost |
| Heterogeneous | Zeolites, solid-supported acids | Easy removal, recyclable | May have lower activity |
Q: How critical are anhydrous conditions for this reaction?
A: The importance of anhydrous conditions depends on the desired product. When synthesizing a 1,3-dioxane, the presence of water can be detrimental. Water can act as a nucleophile, trapping the oxocarbenium intermediate to form a 1,3-diol, thereby competing directly with the desired reaction pathway.[5][9] Therefore, using dry glassware, anhydrous solvents, and moisture-sensitive reagents is highly recommended for maximizing the yield of Pentamethyl octahydroindenodioxane.[13]
Q: What are the key safety precautions I should take?
A: Standard laboratory safety practices are paramount.
-
Chemical Hazards: Many aldehydes (like formaldehyde) and Lewis acids are toxic, corrosive, or moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each reagent. Handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[14]
-
Reaction Conditions: Some reactions can be exothermic. Monitor the reaction temperature, especially during reagent addition, and have a cooling bath ready if needed.[14]
-
Waste Disposal: Dispose of all chemical waste according to your institution's regulations.[14]
Experimental Protocols & Data
Protocol 1: General Procedure for the Synthesis of Pentamethyl octahydroindenodioxane
This protocol is a representative starting point based on related literature procedures and should be optimized for your specific setup.[8]
-
Glassware Preparation: Ensure all glassware (e.g., round-bottom flask, condenser, addition funnel) is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon).[13]
-
Reagent Setup: In the reaction flask, suspend paraformaldehyde (e.g., 2.2 equivalents) in an anhydrous solvent (e.g., toluene or dichloromethane).
-
Catalyst Addition: Add the Lewis acid catalyst (e.g., Boron trifluoride etherate complex, 0.1 equivalents) to the suspension and stir.
-
Reactant Addition: Slowly add the starting indene derivative (1.0 equivalent) to the reaction mixture, potentially dissolved in a small amount of the anhydrous solvent.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., reflux, but optimization may require lower temperatures) and monitor its progress by TLC or GC-MS.[8]
-
Workup: Once the reaction is complete, cool the mixture to room temperature and proceed with the workup protocol below.
Protocol 2: Standard Workup and Purification
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst.[9][10]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer one or two more times with the reaction solvent (e.g., toluene or dichloromethane).
-
Washing & Drying: Combine all organic layers and wash with brine. Dry the combined organic phase over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil via flash column chromatography on silica gel to isolate the pure Pentamethyl octahydroindenodioxane.[9]
References
-
National Center for Biotechnology Information. (n.d.). Pentamethyl octahydroindenodioxane. PubChem Compound Database. Retrieved from [Link]
-
precisionFDA. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. Retrieved from [Link]
-
PubChemLite. (n.d.). Pentamethyl octahydroindenodioxane (C16H26O2). Retrieved from [Link]
-
Surfactant Encyclopedia. (2013). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 9.2: Practical Considerations, Procedural Changes, Safety Tips. Retrieved from [Link]
-
Díaz-Oviedo, C. D., Maji, R., & List, B. (2021). The Catalytic Asymmetric Intermolecular Prins Reaction. Max-Planck-Gesellschaft. Retrieved from [Link]
-
The Dong Group. (n.d.). Prins reactions and Applications. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link]
-
Pastor, I. M., & Yus, M. (2022). Recent Advances in the Prins Reaction. ACS Omega. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Prins Reaction. Retrieved from [Link]
-
Crane, E. A., & Scheidt, K. A. (2011). Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis. National Institutes of Health. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
Wikipedia. (n.d.). Prins reaction. Retrieved from [Link]
-
Basak, A., et al. (2012). The Prins reaction using ketones: rationalization and application toward the synthesis of the portentol skeleton. PubMed. Retrieved from [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane 365411-50-3. Retrieved from [Link]
-
FlavScents. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
-
Perflavory. (n.d.). pentamethyl octahydroindenodioxane, 365411-50-3. Retrieved from [Link]
-
Reddy, L. R. (2021). Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years. Semantic Scholar. Retrieved from [Link]
-
Pastor, I. M., & Yus, M. (2022). Recent Advances in the Prins Reaction. National Institutes of Health. Retrieved from [Link]
- Google Patents. (n.d.). EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials.
Sources
- 1. Pentamethyl octahydroindenodioxane | C16H26O2 | CID 15552386 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pentamethyl octahydroindenodioxane - Surfactant - 表面活性剂百科 [surfactant.top]
- 3. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]
- 4. addi.ehu.es [addi.ehu.es]
- 5. Prins reaction - Wikipedia [en.wikipedia.org]
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- 7. jk-sci.com [jk-sci.com]
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- 14. orgsyn.org [orgsyn.org]
Degradation pathways of Pentamethyl octahydroindenodioxane under experimental conditions
Introduction
This guide serves as a specialized technical resource for researchers, scientists, and formulation professionals working with Pentamethyl octahydroindenodioxane (CAS 365411-50-3), a fragrance ingredient also known by its trade name Nebulone.[1][2][3] While a stable molecule under standard conditions, its complex cyclic acetal structure presents specific vulnerabilities during formulation, storage, and experimental analysis. This document provides in-depth troubleshooting advice and answers to frequently asked questions regarding its potential degradation pathways. Our approach is grounded in fundamental principles of organic chemistry and supported by data from analogous fragrance molecules to provide a robust framework for your experimental design and analysis.
Frequently Asked Questions (FAQs)
Q1: What is Pentamethyl octahydroindenodioxane and what are its core chemical features?
Pentamethyl octahydroindenodioxane is a synthetic fragrance ingredient with the molecular formula C₁₆H₂₆O₂.[2] Its key structural feature is an indane-based core fused to a 1,3-dioxane ring. This dioxane ring is a cyclic acetal, which is the most reactive part of the molecule and the primary site of potential degradation under specific experimental conditions. Understanding the chemistry of acetals is crucial to predicting and controlling the stability of this compound.
Q2: What are the primary environmental factors that can influence the stability of this molecule?
Like many complex organic molecules, the stability of Pentamethyl octahydroindenodioxane is influenced by several factors.[4] The most critical for this specific structure are:
-
pH: The acetal functional group is highly susceptible to acid-catalyzed hydrolysis. Neutral to slightly alkaline conditions are generally preferred for maximum stability.
-
Light Exposure: While direct photodegradation studies on this specific molecule are not widely published, related fragrance compounds can undergo photooxidation, especially in the presence of sensitizers.[5] Therefore, exposure to UV and high-intensity visible light should be controlled.
-
Temperature: Elevated temperatures accelerate the rate of all chemical reactions, including degradation.[4] Decomposition has been noted for similar fragrance molecules at temperatures above 220°C.[6][7]
-
Oxidizing Agents: The presence of peroxides, dissolved oxygen, or metal ions can potentially lead to oxidative degradation pathways.
Diagram 1: Key Factors Influencing Stability
A diagram of the primary experimental stressors that can induce degradation.
Troubleshooting Guide: Experimental Protocols & Observations
This section addresses specific problems you may encounter during your research and provides actionable protocols to diagnose and resolve them.
Issue 1: The compound shows rapid degradation in an aqueous or protic solvent system.
Q: I've dissolved Pentamethyl octahydroindenodioxane in a formulation containing water and other protic solvents, and subsequent analysis shows the appearance of new peaks and a loss of the parent compound. What is the most likely degradation pathway?
A: The most probable cause is acid-catalyzed hydrolysis of the cyclic acetal. Acetals are stable in neutral or basic conditions but readily break down in the presence of an acid catalyst (even trace amounts) and a nucleophile like water. The reaction is a reversible equilibrium, but in the presence of excess water, the equilibrium is driven towards the cleavage products.
Proposed Hydrolytic Pathway: The degradation proceeds via protonation of one of the dioxane oxygens, followed by ring-opening to form a stabilized carbocation intermediate. This is then attacked by water, and subsequent steps lead to the formation of the original carbonyl compound (an aldehyde or ketone) and the diol from which the acetal was synthesized.
Diagram 2: Proposed Acid-Catalyzed Hydrolysis Pathway
The proposed mechanism for the acid-catalyzed breakdown of the dioxane ring.
Troubleshooting Protocol: pH-Dependent Stability Study
-
Preparation: Prepare three buffered aqueous solutions at pH 4.0 (e.g., acetate buffer), pH 7.0 (e.g., phosphate buffer), and pH 9.0 (e.g., borate buffer).
-
Incubation: Dissolve a known concentration of Pentamethyl octahydroindenodioxane in each buffered solution. Prepare triplicate samples for each pH and a control sample in an aprotic solvent (e.g., acetonitrile).
-
Stress: Incubate all samples at a controlled temperature (e.g., 40°C) and protect them from light.
-
Time-Point Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each sample. Quench any further reaction by neutralizing the acidic sample and diluting all samples in the mobile phase for analysis.
-
Quantification: Analyze the concentration of the remaining parent compound using a validated HPLC-UV or GC-MS method.
-
Interpretation: A significantly faster degradation rate at pH 4.0 compared to pH 7.0 and pH 9.0 strongly confirms that acid-catalyzed hydrolysis is the primary degradation pathway.
| Parameter | Acidic Condition | Neutral Condition | Basic Condition |
| Buffer System | Acetate Buffer | Phosphate Buffer | Borate Buffer |
| pH | 4.0 | 7.0 | 9.0 |
| Expected Outcome | Significant Degradation | Minimal to No Degradation | No Degradation |
Issue 2: Degradation is observed in a light-exposed sample, even under neutral pH.
Q: My sample is stored in a clear vial on the lab bench and shows degradation, but I've confirmed the pH is neutral. What could be happening?
A: This suggests potential photodegradation. While the molecule itself may be photostable, other components in your formulation (e.g., other fragrance ingredients, excipients) can act as photosensitizers.[5] These sensitizers can absorb light energy and transfer it to the target molecule or to oxygen, generating reactive oxygen species (ROS) that then attack the compound. Studies on the related fragrance OTNE have shown it is stable to light on its own but degrades in perfumes via photooxygenation, forming hydroperoxides.[5]
Troubleshooting Protocol: Photostability Assessment
-
Sample Preparation: Prepare two sets of samples. One set should be in clear glass or quartz vials, and the other set should be in identical vials wrapped completely in aluminum foil or in amber vials to block light.
-
Exposure: Place both sets in a photostability chamber with controlled light exposure (e.g., ICH Q1B option) or under a consistent laboratory light source. Keep a third "dark" control set stored away from light at the same temperature.
-
Analysis: Analyze the samples at various time points using HPLC or GC to quantify the parent compound and look for the appearance of new, more polar degradation products (hydroperoxides would elute earlier in reverse-phase HPLC).
-
Interpretation: If the light-exposed sample shows significantly more degradation than the foil-wrapped and dark control samples, photodegradation is confirmed.
Issue 3: I am struggling to identify the unknown peaks in my chromatogram after a degradation study.
Q: My HPLC/GC analysis shows several new, unidentified peaks. How can I determine their structure and confirm the degradation pathway?
A: This requires more advanced analytical techniques focused on structural elucidation. The combination of liquid chromatography with high-resolution mass spectrometry (LC-HRMS) is the gold standard for this task.
Diagram 3: Analytical Workflow for Degradant Identification
A workflow for separating and identifying unknown degradation products.
Protocol: Degradant Identification using LC-MS/MS
-
Method Development: Develop an HPLC method that effectively separates your parent compound from the unknown degradants.
-
High-Resolution MS: Analyze the separated peaks using an LC-MS system equipped with a high-resolution mass analyzer like a Time-of-Flight (TOF) or Orbitrap. This will provide a highly accurate mass measurement for each unknown peak, allowing you to predict its elemental formula (e.g., CₓHᵧOₙ).[8]
-
Tandem MS (MS/MS): Isolate the molecular ion of each unknown peak in the mass spectrometer and fragment it. The resulting fragmentation pattern provides a "fingerprint" of the molecule's structure. By analyzing the mass losses, you can piece together the structure of the degradant.
-
Interpretation:
-
For hydrolysis , you would expect to find peaks corresponding to the elemental formulas of the parent ketone/aldehyde and the parent diol.
-
For oxidation , you would look for products with an additional one or two oxygen atoms (M+16 or M+32) compared to the parent compound. The MS/MS fragmentation would help pinpoint where the oxidation occurred.
-
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₁₆H₂₆O₂ | [2] |
| Molecular Weight | 250.38 g/mol | [1][2] |
| CAS Number | 365411-50-3 | [1][3] |
| Appearance | White Solid (at room temp for related compounds) | [7] |
| Log P (o/w) | 3.10 (estimated) | [3] |
| Water Solubility | 1.355 mg/L @ 25 °C (estimated) | [3] |
References
- The gas phase ozonolysis and secondary OH production of cashmeran, a musk compound from fragrant volatile chemical products. (2024). Environmental Science: Processes & Impacts.
- Cashmeran® (CAS 33704-61-9) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy.
- Top 5 Factors Affecting Chemical Stability. (2025). Technology Networks.
- Cashmeran. (n.d.). Wikipedia.
- Cashmeran (4H-inden-4-one, 1,2,3,5,6,7-hexahydro-1,1,2,3,3-pentamethyl-) - Evaluation statement. (2021). Australian Industrial Chemicals Introduction Scheme (AICIS).
- 1-(1,2,3,4,5,6,7,8-Octahydro-2,3,5,5-tetramethyl-2-naphthalenyl)ethanone. (n.d.). PubChem.
- Cashmeran® | Fragrance Ingredients. (n.d.). IFF.
- Isomers of octahydro tetramethyl naphthalenyl ethanone (OTNE): Human health tier II assessment. (2017). Australian Industrial Chemicals Introduction Scheme (AICIS).
- 1-(2,3,8,8-Tetramethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone. (n.d.). ChemicalBook.
- 1-(1,2,3,4,5,6,7,8-octahydro-2,3,5,5-tetramethyl-2-naphthalenyl) ethanone. (n.d.). FlavScents.
- Pentamethyl octahydroindenodioxane. (n.d.). PubChem.
- OTNE and constituent isomers - Evaluation statement. (2022). Australian Industrial Chemicals Introduction Scheme (AICIS).
- HS-SPME-GC-MS analysis of antioxidant degradation products migrating to drinking water from PE materials and PEX pipes. (2025).
- PENTAMETHYL OCTAHYDROINDENODIOXANE. (n.d.). precisionFDA.
- Articles List. (n.d.). Analytical Methods in Environmental Chemistry Journal.
- Evaluating Analytical Methods for Detecting Unknown Chemicals in Recycled W
- pentamethyl octahydroindenodioxane, 365411-50-3. (n.d.). The Good Scents Company.
- Hydrolysis of α and β-glycosides.
- Separation, identification and quantitation of degradants of topotecan and its related impurities in topotecan injection by RP-HPLC and LC-MS. (2025).
- Ecotoxicity by the biodegradation of alkylphenol polyethoxylates depends on the effect of trace elements. (n.d.). Semantic Scholar.
- Photooxidation of Octahydro Tetramethyl Naphthalenylethanone (OTNE) in Perfumes and Aftershaves. (n.d.).
Sources
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- 2. GSRS [precision.fda.gov]
- 3. pentamethyl octahydroindenodioxane, 365411-50-3 [thegoodscentscompany.com]
- 4. Top 5 Factors Affecting Chemical Stability - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Cashmeran® (CAS 33704-61-9) – Premium Synthetic Ingredient for Perfumery — Scentspiracy [scentspiracy.com]
- 7. Cashmeran - Wikipedia [en.wikipedia.org]
- 8. ftp.sccwrp.org [ftp.sccwrp.org]
Technical Support Center: Synthesis of Pentamethyl Octahydroindenodioxane
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of Pentamethyl octahydroindenodioxane. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for side reactions commonly encountered during this synthesis. The formation of Pentamethyl octahydroindenodioxane is achieved via an acid-catalyzed Prins cyclization, a powerful C-C and C-O bond-forming reaction.[1][2] However, the reaction is sensitive to conditions, and the carbocationic intermediates can be diverted into several non-productive pathways. This guide provides detailed, mechanism-driven solutions to these challenges.
Troubleshooting Guides & FAQs
This section addresses specific issues encountered during the synthesis in a question-and-answer format, providing insights into the underlying mechanisms and actionable solutions.
FAQ 1: Low Yield of Dioxane & Formation of an Unsaturated Alcohol
Question: My reaction shows significant consumption of the starting alkene, but the yield of the desired Pentamethyl octahydroindenodioxane is low. GC-MS analysis indicates the presence of a major byproduct with a mass corresponding to the starting material plus CH₂O minus water. What is happening?
Answer:
-
Probable Cause & Mechanism: You are likely observing the formation of an allylic alcohol, a common byproduct in Prins-type reactions.[3] The reaction proceeds through a key β-hydroxyl carbocation intermediate after the initial electrophilic attack of protonated formaldehyde on the indene derivative.[4] Under anhydrous or non-nucleophilic conditions, this intermediate can readily lose a proton from an adjacent carbon to form a stable, unsaturated alcohol instead of being trapped to form the dioxane ring.[3][5]
-
Recommended Solutions:
-
Control of Reaction Medium: The presence of a nucleophile is critical to trap the carbocation. If your reaction is running under strictly anhydrous conditions, consider adding a controlled amount of a nucleophilic solvent like water or acetic acid.[3]
-
Temperature Optimization: Lowering the reaction temperature generally favors the desired cyclization pathway over elimination.[3] High temperatures provide the activation energy needed for proton elimination.
-
Catalyst Selection: Employ a milder Lewis or Brønsted acid. Strong acids can promote elimination.[3] Screen catalysts such as SnCl₄, Amberlyst-15, or certain zeolites which have shown high selectivity in related reactions.[6][7]
-
-
Troubleshooting Protocol:
-
Set up parallel reactions at different temperatures (e.g., 0 °C, Room Temperature, 40 °C).
-
Use a milder catalyst (e.g., switch from H₂SO₄ to p-TsOH or a Lewis acid like ZnCl₂).[8]
-
If using a Lewis acid in an anhydrous solvent, perform a run with the addition of 1-2 equivalents of acetic acid.
-
Monitor all reactions by TLC or GC-MS to track the formation of the desired product versus the allylic alcohol.
-
FAQ 2: Product Mixture Contains Multiple Isomers or Racemized Product
Question: My synthesis is producing the dioxane, but as a complex mixture of diastereomers, or the product has lost the enantiomeric purity of my starting material. Why is my stereocontrol so poor?
Answer:
-
Probable Cause & Mechanism: The loss of stereochemical integrity is a known challenge in Prins cyclizations and is often caused by a competing, reversible 2-oxonia-Cope rearrangement .[9][10] The desired oxocarbenium ion intermediate can undergo this[1][1]-sigmatropic rearrangement, which scrambles the stereocenters and can lead to the formation of thermodynamically favored, but undesired, isomers.[11] This process is particularly problematic when reaction intermediates are long-lived, allowing time for the equilibrium to be established.
-
Recommended Solutions:
-
Minimize Reaction Time: The longer the reaction is allowed to proceed after the initial product formation, the more opportunity there is for the 2-oxonia-Cope rearrangement to occur. Monitor the reaction closely and quench it as soon as the starting material is consumed.
-
Use of Chelating Lewis Acids: Certain Lewis acids can coordinate more strongly with the oxygen atoms, potentially raising the energy barrier for the rearrangement. Consider screening catalysts like iron(III) salts, which have been shown to minimize side-chain exchange products in some Prins cyclizations.[12]
-
Temperature Control: Like other side reactions, this rearrangement can be influenced by temperature. Running the reaction at the lowest feasible temperature can help preserve the kinetic product over the thermodynamic mixture resulting from rearrangement.
-
FAQ 3: Formation of High Molecular Weight Byproducts or Polymers
Question: I'm observing a significant amount of an insoluble, sticky residue or high-mass signals in my mass spectrum, leading to difficult purification and low yields. What is the source of this?
Answer:
-
Probable Cause & Mechanism: The acidic conditions required for the Prins reaction can also catalyze the oligomerization or polymerization of the alkene starting material.[13] The indene derivative is an electron-rich alkene, making it susceptible to acid-catalyzed self-addition, forming dimers, trimers, and higher-order polymers. This is a competing electrophilic addition pathway that consumes the starting material.
-
Recommended Solutions:
-
Stoichiometry Control: Ensure that formaldehyde (or its equivalent, like paraformaldehyde) is readily available to react with the initial carbocation formed from the alkene. A slow addition of the indene derivative to a mixture of the acid catalyst and formaldehyde can minimize the concentration of free alkene available for polymerization.[14]
-
Catalyst Loading: An excessive amount of a strong acid catalyst can significantly accelerate polymerization. Optimize the catalyst loading to the minimum amount required for efficient cyclization.[7]
-
Solvent Choice: The choice of solvent can influence the stability of the carbocation intermediates. Non-polar solvents like toluene or cyclohexane are often effective.[7]
-
Reaction Pathways and Troubleshooting Workflow
The following diagrams illustrate the desired synthetic pathway and the major competing side reactions, along with a logical workflow for troubleshooting common issues.
Caption: Desired reaction pathway for the synthesis of Pentamethyl octahydroindenodioxane.
Caption: Competing reaction pathways originating from the key carbocation intermediate.
Caption: A logical workflow for troubleshooting common synthesis problems.
Experimental Protocols
Protocol 1: General Synthesis of Pentamethyl Octahydroindenodioxane
This protocol is a general procedure adapted from related syntheses.[14] Safety Note: Perform all operations in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel under an inert atmosphere (N₂ or Argon), add paraformaldehyde (1.2 equivalents) and a suitable solvent (e.g., toluene, 5 mL per mmol of alkene).
-
Catalyst Addition: Add the acid catalyst (e.g., Boron trifluoride etherate complex, 0.1 equivalents) to the stirred suspension.
-
Reactant Addition: Dissolve the indene derivative (1.0 equivalent) in the solvent and add it to the dropping funnel. Add the alkene solution dropwise to the reaction mixture over 30-60 minutes at the desired reaction temperature (e.g., 80-110 °C).
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via TLC or GC until the starting alkene is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by vacuum distillation.
Data Summary: Influence of Reaction Conditions on Product Distribution
The following table summarizes general trends observed in Prins-type reactions, which can guide optimization efforts.
| Parameter | Condition Change | Expected Effect on Desired Dioxane | Rationale |
| Temperature | Decrease | Increase | Favors cyclization over elimination and rearrangement pathways.[3] |
| Catalyst | Strong Acid → Mild Acid | Increase | Reduces the rate of side reactions like elimination and polymerization.[3] |
| Water/Nucleophile | Anhydrous → Additive | Increase | Provides a nucleophile to trap the carbocation, preventing elimination.[3][4] |
| Reactant Addition | All at once → Slow Add Alkene | Increase | Minimizes alkene concentration, reducing the rate of self-polymerization.[14] |
| Reaction Time | Extended | Decrease | Can lead to product degradation or isomerization via 2-oxonia-Cope rearrangement.[9] |
References
- 1. benthamscience.com [benthamscience.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Prins reaction - Wikipedia [en.wikipedia.org]
- 6. Prins Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. m.youtube.com [m.youtube.com]
- 9. BJOC - Prins cyclization-mediated stereoselective synthesis of tetrahydropyrans and dihydropyrans: an inspection of twenty years [beilstein-journals.org]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Prins-Type Macrocyclizations as an Efficient Ring-Closing Strategy in Natural Product Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. US4691072A - Polymerization of isobutylene - Google Patents [patents.google.com]
- 14. EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials - Google Patents [patents.google.com]
Technical Support Center: Enhancing the Stability of Pentamethyl Octahydroindenodioxane Solutions
Welcome to the technical support center for Pentamethyl octahydroindenodioxane. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of Pentamethyl octahydroindenodioxane solutions. Here, you will find troubleshooting advice, frequently asked questions, and best practices to ensure the integrity and longevity of your experimental solutions.
Frequently Asked Questions (FAQs)
Q1: What is Pentamethyl octahydroindenodioxane?
Pentamethyl octahydroindenodioxane, with the chemical formula C₁₆H₂₆O₂ and CAS number 365411-50-3, is a synthetic fragrance ingredient.[1][2][3] It is a stable liquid, slightly soluble in water, and is primarily used for its aromatic properties in various applications.[4][5]
Q2: My solution of Pentamethyl octahydroindenodioxane has developed an off-odor. What could be the cause?
An off-odor is a common indicator of chemical degradation. This is likely due to oxidation, where the molecule reacts with oxygen.[6] This process can be accelerated by exposure to heat, light, or the presence of contaminants.
Q3: I've noticed a change in the color of my solution. Should I be concerned?
Yes, a color change, such as yellowing, can be a sign of degradation. This is often caused by oxidation or exposure to UV radiation, which can alter the chemical structure of the fragrance molecule.[7]
Q4: What are the primary factors that affect the stability of Pentamethyl octahydroindenodioxane solutions?
The main factors that can compromise the stability of your solution are:
-
Oxidation: Exposure to air can lead to oxidative degradation.[7][8]
-
Light: UV radiation from sunlight or artificial lighting can initiate photochemical degradation.[9][10]
-
Heat: Elevated temperatures accelerate the rate of chemical reactions, including degradation.[9][11]
-
Incompatible Solvents or Additives: The choice of solvent and the presence of other chemicals can impact stability.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
| Observed Issue | Potential Cause | Recommended Action |
| Cloudiness or Precipitation in Solution | Poor solubility of Pentamethyl octahydroindenodioxane in the chosen solvent. | - Ensure you are using a suitable solvent (see "Best Practices for Solution Preparation").- Consider gently warming the solution to aid dissolution, but avoid excessive heat.- Filter the solution through a compatible syringe filter (e.g., PTFE). |
| Decreased Fragrance Intensity | Evaporation of the volatile fragrance molecule or chemical degradation. | - Ensure storage containers are tightly sealed.[9][11]- Store solutions at a cool, consistent temperature (ideally between 15-24°C).[9][11]- Minimize headspace in the storage container to reduce air exposure. |
| Formation of an Oily Film on the Surface | Phase separation due to poor solubility or solvent evaporation. | - Confirm the miscibility of Pentamethyl octahydroindenodioxane with your solvent system.- If using a solvent blend, ensure the proportions are correct and homogenous. |
| Inconsistent Experimental Results | Degradation of the stock solution, leading to a lower effective concentration. | - Prepare fresh solutions for critical experiments.- Implement a stability testing protocol (see "Stability Testing Protocols") to monitor the integrity of your stock solutions over time. |
Best Practices for Solution Preparation and Storage
Following these guidelines will help you prepare and maintain stable solutions of Pentamethyl octahydroindenodioxane.
Solvent Selection
Pentamethyl octahydroindenodioxane is a lipophilic molecule and has low solubility in water.[2][5] Therefore, organic solvents are more suitable. Common choices for fragrance oils include:
| Solvent | Properties and Considerations |
| Ethanol | A widely used solvent for perfumes due to its ability to dissolve a broad range of fragrance compounds and its rapid evaporation.[3][12][13] |
| Propylene Glycol (PG) | A colorless and odorless liquid that is an excellent carrier for fragrance oils. It has low volatility, which can help prolong the fragrance release.[14][15][16][17] |
| Isopropyl Myristate (IPM) | A non-greasy emollient and solvent that is virtually odorless. It is particularly useful for oil-based formulations where alcohol is not desired.[1][2][18][19] |
Protocol for Preparing a Stock Solution
-
Select an appropriate solvent based on your experimental needs.
-
Weigh the required amount of Pentamethyl octahydroindenodioxane in a clean, dry glass vial.
-
Add the solvent to the desired final concentration.
-
Cap the vial tightly and mix using a vortex mixer or by gentle agitation until the solid is completely dissolved.
-
For long-term storage, consider adding a stabilizer (see "Use of Stabilizers" below).
Storage Conditions
Proper storage is critical to prevent degradation.
-
Temperature: Store solutions in a cool, dark place, ideally between 15-24°C (60-75°F).[9][11] Avoid temperature fluctuations.
-
Light: Use amber glass vials or other opaque containers to protect the solution from light.[9][10][11]
-
Atmosphere: Store containers tightly sealed to minimize exposure to oxygen.[9][11] For highly sensitive applications, consider purging the headspace with an inert gas like nitrogen or argon before sealing.
Use of Stabilizers
To further enhance the stability of your solutions, consider adding antioxidants or UV absorbers.
Antioxidants
Antioxidants prevent oxidative degradation.
-
Butylated Hydroxytoluene (BHT): A highly effective antioxidant used in perfumery.[6][7][8][20][21] A typical concentration is less than 0.1%.[20]
-
Tocopherol (Vitamin E): A natural antioxidant that can protect oil-based formulations from oxidation.[4][22][23][24][25] Recommended usage levels are typically between 0.1% and 1.0%.[22]
UV Absorbers
UV absorbers protect the solution from light-induced degradation.
-
Benzophenones: A class of compounds used in cosmetics and fragrances to absorb UV radiation.[5][26][27]
The addition of stabilizers should be tested for compatibility with your specific experimental system.
Stability Testing Protocols
Regularly assessing the stability of your stock solutions is crucial for reliable experimental outcomes.
Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile compounds like fragrances and their degradation products.[28]
Protocol:
-
Prepare a fresh standard solution of Pentamethyl octahydroindenodioxane at a known concentration.
-
Dilute an aliquot of your stored solution to the same concentration.
-
Analyze both the fresh standard and the stored sample by GC-MS under the same conditions.
-
Compare the chromatograms:
-
Peak Area: A significant decrease in the peak area of Pentamethyl octahydroindenodioxane in the stored sample indicates degradation.
-
Appearance of New Peaks: The presence of new peaks in the chromatogram of the stored sample suggests the formation of degradation products.
-
Visualizing Degradation and Stability Workflows
Potential Degradation Pathway
While specific studies on Pentamethyl octahydroindenodioxane are limited, a probable degradation pathway, based on the related compound 1,4-dioxane, involves oxidation of the dioxane ring.[22][26][29]
A potential oxidative degradation pathway.
Experimental Workflow for Stability Assessment
Workflow for assessing solution stability.
References
-
Lark Artisan Supply. (2025, February 10). How to Store Your Fragrance Oils Like a Pro. [Link]
-
Parales, R. E., Adamus, J. E., White, N., & May, H. D. (1994). Degradation of 1,4-Dioxane and Cyclic Ethers by an Isolated Fungus. Applied and Environmental Microbiology, 60(12), 4527–4530. [Link]
-
Perfume Oil Storage and Preservation Tips. (2024, July 17). Medium. [Link]
-
De Kruiderie. BHT Antioxidant (Butylated Hydroxy Toluene). [Link]
-
PerfumersWorld. Butylated Hydroxytoluene (BHT) antioxidant. [Link]
-
Nikura. (2023, July 29). How to Store Fragrance Oils. [Link]
-
House of Scent. (2024, September 12). Best Practices for Handling and Storing Fragrance Oils. [Link]
-
Fragrance And Flavor Component Analysis: Techniques And Applications. (2024, October 17). Blogs - News. [Link]
-
Suayan, K. (2023, February 20). BHT - butylated hydroxytoluene. [Link]
-
Reddit. (2024, September 17). BHT Antioxidant. [Link]
-
CONAT. (2025, January 22). Can Natural Mixed Tocopherol Be Used as a Natural Preservative in Cosmetics?[Link]
-
Suayan, K. (2023, February 20). Perfume Stabilizers. [Link]
-
BTSA. Enhancing Face Lotion Stability with Natural Tocopherol Antioxidants in Cosmetic Formulations. [Link]
-
KOYON. (2025, May 19). What is the use of propylene glycol in the fragrance industry?[Link]
-
Luxeo. How to Dissolve Fragrance Oil in Water: Advanced Solubilisation Methods. [Link]
-
Sarochem. BHT (Butylated Hydroxytoluene) Antioxidant | 99.9% Pure Crystals | Extra Pure & Undiluted. [Link]
-
Aromantic. (2023, July 12). Tocopherol Vitamin E (natural). [Link]
-
LYCUS LTD. Cosmetics & Personal Care. [Link]
-
Sakha International. (2025, September 4). Propylene Glycol in Perfumery: Backbone of Fragrance Formulation. [Link]
-
Reddit. (2018, December 20). Solubility of Essential Oils in Ethanol....and Water. [Link]
-
PerfumersWorld. Isopropyl Myristate (IPM). [Link]
-
Nedstar. Your Guide to Choosing the Best Alcohol-Based Solvent for Perfume Production. [Link]
-
Scented Expressions. Isopropyl Myristate IPM USP/NF. [Link]
-
Olfactorian. Isopropyl Myristate | Perfume Material. [Link]
-
Alpha Aromatics. (2025, February 27). Role Of Solvents & Carriers In Perfume Chemical Formulations. [Link]
-
ResearchGate. Safety Assessment of Tocopherols and Tocotrienols as Used in Cosmetics. [Link]
-
PubChem. Propylene Glycol. [Link]
-
Ataman Kimya. ISOPROPYL MYRISTATE (IPM). [Link]
-
All you need to know about Tocopherol in natural cosmetics. (n.d.). School of Natural Skincare. [Link]
Sources
- 1. fraterworks.com [fraterworks.com]
- 2. perfumersworld.com [perfumersworld.com]
- 3. solcosolutions.co.za [solcosolutions.co.za]
- 4. formulatorhub.com [formulatorhub.com]
- 5. sensient-beauty.com [sensient-beauty.com]
- 6. reddit.com [reddit.com]
- 7. perfumersworld.com [perfumersworld.com]
- 8. de-kruiderie.nl [de-kruiderie.nl]
- 9. mariesblazingaromas.com [mariesblazingaromas.com]
- 10. nikura.com [nikura.com]
- 11. larksupply.ca [larksupply.ca]
- 12. Alcohol-Soluble Fragrance Oils: Natural & Organic | Nature's Flavors [legacy.naturesflavors.com]
- 13. Role Of Solvents & Carriers In Perfume Chemical Formulations [chemicalbull.com]
- 14. koyonchem.com [koyonchem.com]
- 15. sakhainternational.com [sakhainternational.com]
- 16. Propylene Glycol | C3H8O2 | CID 1030 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Propylene Glycol (57-55-6) – Solvent for Perfumery, Cosmetics, Food and Flavours — Scentspiracy [scentspiracy.com]
- 18. scentedexpressions.com [scentedexpressions.com]
- 19. olfactorian.com [olfactorian.com]
- 20. node.suayan.com [node.suayan.com]
- 21. sarochem.com [sarochem.com]
- 22. Can Natural Mixed Tocopherol Be Used as a Natural Preservative in Cosmetics? - CONAT [conatbio.com]
- 23. btsa.com [btsa.com]
- 24. researchgate.net [researchgate.net]
- 25. naturallythinking.com [naturallythinking.com]
- 26. node.suayan.com [node.suayan.com]
- 27. Cosmetics & Personal Care — LYCUS LTD. [lycusltd.com]
- 28. spectrumchemical.com [spectrumchemical.com]
- 29. Fragrance Oil and Flavor Oil Storage Tips and Guidelines | FNWL [fromnaturewithlove.com]
Technical Support Center: Refining the Workup for Pentamethyl Octahydroindenodioxane Synthesis
Welcome to the technical support center for the synthesis of Pentamethyl octahydroindenodioxane. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of the post-reaction workup and purification for this valuable fragrance and specialty chemical intermediate. The synthesis, typically achieved via an acid-catalyzed Prins reaction, presents unique challenges that require a nuanced approach to achieve high purity and yield.[1][2] This document provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the fundamental aspects of the Pentamethyl octahydroindenodioxane workup.
Q1: What is the underlying chemistry of the synthesis, and how does it impact the workup strategy?
A1: The synthesis of Pentamethyl octahydroindenodioxane typically involves the Prins reaction, which is the acid-catalyzed condensation of an alkene (in this case, a pentamethyl-indane precursor) with an aldehyde, commonly formaldehyde or its equivalent, paraformaldehyde.[3] The reaction proceeds through a carbocationic intermediate, which can lead to several potential products depending on the precise reaction conditions.[2][4]
The primary products can include:
-
The desired dioxane derivative (Pentamethyl octahydroindenodioxane).
-
A 1,3-diol .
-
An allylic alcohol .[2]
The workup must be designed to first neutralize the acid catalyst to prevent product degradation or reversal, and then to efficiently separate the desired dioxane from these structurally similar byproducts and unreacted starting materials.
Q2: What are the critical safety considerations during the workup?
A2: Safety is paramount. Key considerations include:
-
Quenching: The initial quenching of the strong acid catalyst (e.g., H₂SO₄, p-TsOH) is exothermic. This should be done slowly, with efficient stirring and external cooling, by adding the reaction mixture to a cold basic solution (e.g., NaHCO₃, Na₂CO₃), not the other way around.
-
Solvent Handling: Organic solvents used for extraction (e.g., diethyl ether, dichloromethane, ethyl acetate) are often flammable and volatile.[5] All extractions should be performed in a well-ventilated fume hood, away from ignition sources. When using a separatory funnel, it must be vented frequently to release pressure buildup.[6]
-
Formaldehyde: If formaldehyde is used, be aware of its toxicity and handle it appropriately. Unreacted formaldehyde will primarily partition into the aqueous layer during extraction.
Q3: Which analytical techniques are recommended for monitoring the workup and final product purity?
A3: A multi-technique approach is recommended:
-
Thin-Layer Chromatography (TLC): Ideal for rapid, qualitative monitoring of the reaction progress and for tracking the separation of components during extraction and column chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for this application. It provides quantitative information on the purity of the final product and can identify byproducts by their mass spectra. It is also crucial for resolving different stereoisomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for unambiguous structural confirmation of the final product and for identifying the nature of any persistent impurities.
Troubleshooting Guide: Common Workup Issues
This section provides solutions to specific problems encountered during the experimental workflow.
Issue 1: A persistent emulsion has formed during the liquid-liquid extraction.
Q: I've added my extraction solvent and aqueous quench solution, but the layers won't separate, forming a thick emulsion. How can I break it?
A: Emulsion formation is a frequent problem, especially when surfactant-like byproducts are present or when the densities of the organic and aqueous layers are too similar.[7][8]
Immediate Actions & Methodologies:
-
Patience and Mechanical Agitation: First, allow the separatory funnel to stand undisturbed for 15-30 minutes. Sometimes, gentle swirling or tapping the side of the funnel can help coalesce the dispersed droplets. Avoid vigorous shaking, which worsens the problem.[8]
-
Addition of Brine: Add a saturated solution of sodium chloride (brine). This significantly increases the ionic strength and density of the aqueous layer, drawing water out of the organic layer and disrupting the emulsion.[5] This "salting out" technique is highly effective.[8]
-
Filtration: Pass the entire emulsified mixture through a pad of Celite or glass wool. This can physically disrupt the droplets causing the emulsion.
-
Centrifugation: If the volume is manageable, centrifuging the mixture is a very effective method to force layer separation.[9]
-
Solvent Modification: Add a small amount of a different organic solvent to alter the polarity and density of the organic phase. For example, if using ethyl acetate, adding a small amount of hexane can sometimes help.[6]
Workflow for Emulsion Resolution ```dot
Caption: Potential product pathways from the Prins reaction intermediate.
References
- 1. Prins Reaction (Chapter 93) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 2. Prins reaction - Wikipedia [en.wikipedia.org]
- 3. Prins Reaction | NROChemistry [nrochemistry.com]
- 4. Prins Reaction [organic-chemistry.org]
- 5. columbia.edu [columbia.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Byproduct Formation in Pentamethyl Octahydroindenodioxane Synthesis
Welcome to the technical support guide for the synthesis of Pentamethyl octahydroindenodioxane. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the synthesis of this valuable fragrance ingredient and troubleshooting common issues related to byproduct formation. As your partner in scientific discovery, our goal is to explain the causality behind experimental choices, empowering you to achieve higher yields and purity in your reactions.
Section 1: Understanding the Core Reaction & Byproduct Origins (FAQs)
This section addresses the fundamental questions regarding the synthesis of Pentamethyl octahydroindenodioxane, which is commercially known by trade names such as Nebulone. The primary synthetic route is a well-established organic transformation known as the Prins reaction.[1]
Q1: What is the fundamental reaction for synthesizing Pentamethyl octahydroindenodioxane?
The synthesis is achieved via the Prins Reaction , which, in this context, is the acid-catalyzed cyclization of a specific pentamethyl-substituted tetrahydroindene with an aldehyde, typically formaldehyde (often used in its polymeric form, paraformaldehyde).[1][2][3] This reaction is a powerful method for forming carbon-carbon and carbon-oxygen bonds to create the dioxane heterocyclic system.[4] The reaction proceeds through an oxocarbenium ion intermediate, which is attacked by the alkene.[4]
Q2: What are the critical reaction parameters that influence byproduct formation?
The outcome of the Prins reaction is highly sensitive to the experimental conditions.[1][5] The formation of the desired dioxane product versus unwanted byproducts is a competitive process governed by several key factors:
-
Catalyst Choice: Both Brønsted and Lewis acids can be used. Lewis acids like boron trifluoride etherate (BF₃·OEt₂) or tin(IV) chloride (SnCl₄) are often preferred for higher selectivity.[2][3]
-
Stoichiometry: The molar ratio of the alkene to the formaldehyde source is critical. An excess of formaldehyde is generally required to favor the formation of the dioxane ring system.[1]
-
Temperature: Reaction temperature significantly impacts the product distribution. Lower temperatures typically favor the desired dioxane product.[1][5]
-
Solvent and Water Content: The presence of nucleophilic solvents, especially water, can intercept the carbocation intermediate, leading to undesired byproducts.[1]
Q3: What are the most common byproducts and how do they form mechanistically?
Understanding the potential side reactions is the first step toward preventing them. The primary byproducts in this synthesis are allylic alcohols, 1,3-diols, and various isomers.
| Byproduct Class | Causal Factor(s) | Mechanistic Explanation |
| Allylic Alcohols | Insufficient formaldehyde; absence of water.[1] | The carbocation intermediate, instead of reacting with a second molecule of formaldehyde, is quenched by losing a proton (E1 elimination) from an adjacent carbon. |
| 1,3-Diols | Presence of water in the reaction medium.[1] | Water acts as a nucleophile and attacks the carbocation intermediate. This leads to the formation of a 1,3-diol instead of the cyclic dioxane. |
| Undesired Isomers | Suboptimal catalyst; poor temperature control.[1] | The cyclization step creates multiple new stereocenters. The choice of catalyst and reaction conditions can influence the facial selectivity of the alkene attack on the oxocarbenium ion, leading to different diastereomers. |
| Oligomers/Polymers | High reactant concentration; extended reaction time.[6] | The reactive carbocation intermediate can potentially react with another molecule of the starting alkene instead of cyclizing, initiating polymerization. |
Section 2: Troubleshooting Guide: A Proactive Approach to Minimizing Byproducts
This section provides actionable troubleshooting steps formatted to address specific experimental issues.
Issue 1: Significant Formation of Allylic Alcohol or 1,3-Diol Byproducts
If GC-MS analysis of your crude product shows significant peaks corresponding to the mass of allylic alcohols or 1,3-diols, it points to a deviation from the optimal reaction pathway.
Root Causes & Corrective Actions:
-
Presence of Water: The most common cause for 1,3-diol formation is adventitious water.
-
Troubleshooting: Ensure all glassware is oven-dried immediately before use. Use anhydrous solvents and reagents. Paraformaldehyde should be of high purity and kept in a desiccator, as it can absorb moisture.
-
-
Incorrect Stoichiometry: An insufficient amount of formaldehyde leads to the formation of allylic alcohols.
-
Troubleshooting: Use a molar excess of formaldehyde (typically 1.5 to 2.5 equivalents relative to the alkene). This ensures the carbocation intermediate is trapped to form the dioxane ring rather than undergoing elimination.[1]
-
-
High Reaction Temperature: Higher temperatures can provide the activation energy needed for the elimination pathway leading to allylic alcohols.[5]
-
Troubleshooting: Maintain a low reaction temperature (typically between -10°C and 25°C). Use an ice or dry ice/acetone bath for precise temperature control.
-
Protocol 1: Establishing Anhydrous Reaction Conditions
-
Glassware Preparation: Place all glassware (reaction flask, dropping funnel, condenser) in an oven at 120°C for at least 4 hours.
-
Assembly: Assemble the glassware hot from the oven under a stream of dry nitrogen or argon gas. Use high-vacuum grease for all joints.
-
Atmosphere: Maintain a positive pressure of inert gas throughout the entire experiment. Use a bubbler to monitor the gas flow.
-
Reagent Handling: Draw up anhydrous solvents using a syringe or cannula. Add solid reagents like paraformaldehyde and the catalyst under a positive flow of inert gas.
Issue 2: Poor Yield Due to Isomer Formation or Low Conversion
Low yield of the desired isomer or incomplete consumption of starting material often points to catalyst or temperature issues.
Root Causes & Corrective Actions:
-
Suboptimal Catalyst: The choice of acid catalyst profoundly impacts both the rate and selectivity of the reaction.
-
Troubleshooting: While strong protic acids like H₂SO₄ can work, they often lead to more byproducts.[2] A Lewis acid like boron trifluoride etherate (BF₃·OEt₂) is often a superior choice for this transformation, promoting cleaner cyclization.[3] Experiment with different Lewis acids to find the optimal catalyst for your specific substrate.
-
-
Insufficient Catalyst Loading: Too little catalyst will result in a sluggish or incomplete reaction.
-
Troubleshooting: Typical catalyst loading for BF₃·OEt₂ is in the range of 5-20 mol%. Perform small-scale optimization reactions to determine the ideal loading.
-
-
Poor Temperature Control: Allowing the reaction to warm prematurely can lead to a mixture of products.
-
Troubleshooting: Add the catalyst slowly and portion-wise at a low temperature (e.g., 0°C) to control the initial exotherm. Allow the reaction to warm slowly to room temperature while monitoring its progress.
-
Issue 3: Formation of High Molecular Weight Oligomers
The appearance of a baseline "hump" or broad, late-eluting peaks in the GC trace suggests the formation of oligomeric or polymeric material.
Root Causes & Corrective Actions:
-
High Reactant Concentration: Highly concentrated solutions can favor intermolecular reactions over the desired intramolecular cyclization.
-
Troubleshooting: Run the reaction at a moderate dilution (e.g., 0.1-0.5 M in a solvent like dichloromethane). This favors the intramolecular pathway leading to the desired product.
-
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the starting material is consumed can lead to product degradation or side reactions.
-
Troubleshooting: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or by analyzing small aliquots with GC-MS. Quench the reaction promptly once the starting alkene is consumed.
-
Section 3: Analytical and Purification Protocols
Protocol 2: In-Process Reaction Monitoring by GC-MS
-
Sampling: Under a positive inert gas flow, carefully withdraw ~0.1 mL of the reaction mixture using a dry syringe.
-
Quenching: Immediately inject the aliquot into a vial containing 1 mL of a cold, saturated sodium bicarbonate solution. Cap and shake vigorously to neutralize the acid catalyst.
-
Extraction: Add 1 mL of diethyl ether or ethyl acetate, shake, and allow the layers to separate.
-
Analysis: Carefully withdraw a sample from the top organic layer and inject it into the GC-MS.
-
Interpretation: Compare the resulting chromatogram to a reference standard of the starting material to determine conversion. Monitor the growth of the product peak and the emergence of any significant byproduct peaks.
Protocol 3: Post-Reaction Purification via Column Chromatography
-
Work-up: After quenching the reaction, perform a standard aqueous work-up. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Column Preparation: Use silica gel as the stationary phase.[7] Pack a glass column with a slurry of silica in a non-polar solvent (e.g., hexanes).
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Carefully load this dry powder onto the top of the prepared column.
-
Elution: Begin eluting with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate (e.g., starting with 1% ethyl acetate in hexanes and slowly increasing to 5-10%). The non-polar Pentamethyl octahydroindenodioxane should elute before more polar byproducts like diols.
-
Fraction Collection: Collect fractions and analyze them by TLC or GC-MS to identify those containing the pure product. Combine the pure fractions and remove the solvent to yield the final product.
Section 4: Visualizing the Chemistry
Diagrams of Reaction Pathways and Troubleshooting
The following diagrams illustrate the key chemical transformations and a logical workflow for troubleshooting common issues.
Caption: Core Prins reaction mechanism for dioxane synthesis.
Caption: Competing pathways from the key carbocation intermediate.
Caption: A decision tree for troubleshooting byproduct formation.
References
- Prins Reaction. (n.d.). In Name Reactions in Organic Synthesis (pp. 346-347). Cambridge University Press.
-
Wikipedia contributors. (2023). Prins reaction. In Wikipedia, The Free Encyclopedia. [Link]
- Eurofins. (2021, May 24). ANALYTICAL METHOD SUMMARIES.
- Surfactant Encyclopedia. (2013, September 9). Pentamethyl octahydroindenodioxane.
-
Organic Chemistry Portal. (n.d.). Prins Reaction. [Link]
-
Ramírez, A., & Marqués-López, E. (2022). Recent Advances in the Prins Reaction. ACS Omega, 7(36), 31775–31780. [Link]
- Ministry of the Environment, Government of Japan. (n.d.). III Analytical Methods.
- The Dong Group. (n.d.).
-
National Center for Biotechnology Information. (n.d.). Pentamethyl octahydroindenodioxane. PubChem Compound Database. [Link]
-
The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. [Link]
- El Haddad, I., et al. (2013). Interactive comment on “Radical mechanisms of methyl vinyl ketone oligomerization through aqueous phase OH-oxidation”. Atmospheric Chemistry and Physics Discussions, 13(C2055-C2065).
- Beck, C., et al. (2006). Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials. (European Patent No. EP1674462B1).
Sources
- 1. Prins reaction - Wikipedia [en.wikipedia.org]
- 2. Prins Reaction (Chapter 93) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 3. EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials - Google Patents [patents.google.com]
- 4. Recent Advances in the Prins Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Prins Reaction [organic-chemistry.org]
- 6. acp.copernicus.org [acp.copernicus.org]
- 7. env.go.jp [env.go.jp]
Technical Support Center: Resolving Peak Tailing in HPLC Analysis of Pentamethyl octahydroindenodioxane
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Pentamethyl octahydroindenodioxane (commonly known by trade names such as Nebulone). As a large, hydrophobic molecule (C16H26O2), its separation by reversed-phase chromatography is generally straightforward; however, its two ether oxygens can act as hydrogen bond acceptors, leading to problematic secondary interactions with the stationary phase. This guide provides a systematic, in-depth approach to diagnosing and resolving this common chromatographic issue.
Section 1: Initial Diagnosis - Understanding the Problem
Before adjusting parameters, it's crucial to quantify the problem and perform a logical assessment of the system.
Q1: What is peak tailing and how do I measure it?
A1: Peak tailing refers to an asymmetrical peak where the latter half of the peak is broader than the front half, creating a "tail".[1] In an ideal separation, peaks are perfectly symmetrical, or Gaussian. Tailing compromises analytical accuracy by making integration difficult, reducing resolution between adjacent peaks, and lowering sensitivity.
The degree of tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), as defined by the United States Pharmacopeia (USP). A Tf value greater than 1.2 is generally considered indicative of significant tailing that requires troubleshooting.[2]
Tailing Factor (Tf) Calculation: Tf = W₀.₀₅ / 2f
-
W₀.₀₅: The width of the peak at 5% of its height.
-
f: The distance from the peak's leading edge to the peak maximum at 5% height.
A Tf of 1.0 represents a perfectly symmetrical peak.
Q2: My peak is tailing. Is the issue with my column, my method, or the HPLC instrument itself?
A2: This is the most critical first question. A systematic approach can quickly isolate the root cause. The following workflow provides a logical diagnostic path.
If a new column resolves the issue, the problem lies with the original column's integrity.[3] If tailing continues, the cause is related to the analytical method (e.g., mobile phase) or the HPLC hardware (e.g., extra-column effects).
Section 2: The Stationary Phase - A Deeper Look at the Column
The column is the heart of the separation, and most chemical-based peak tailing issues originate here. The primary cause is often the presence of more than one retention mechanism.[4]
Q3: What is happening inside the column to cause tailing with Pentamethyl octahydroindenodioxane?
A3: While the primary retention mechanism in reversed-phase HPLC is hydrophobic interaction, a secondary, undesirable interaction can occur between your analyte and residual silanol groups (Si-OH) on the silica-based stationary phase.[1][5] Pentamethyl octahydroindenodioxane, while neutral, possesses two ether oxygen atoms that are Lewis bases. These oxygens can form hydrogen bonds with active silanol groups, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailing peak.[6]
This secondary interaction is particularly problematic on older, Type A silica columns, which have a higher concentration of acidic silanols and trace metal impurities that enhance silanol activity.[7]
Q4: How do I select a column to prevent these secondary interactions?
A4: The best strategy is to use a modern HPLC column designed to minimize silanol activity. Look for columns with the following characteristics:
| Feature | Description | Impact on Tailing |
| High-Purity (Type B) Silica | Synthesized from silica with minimal trace metal contamination. | Reduces the number of highly acidic silanol sites, leading to more symmetric peaks. |
| End-Capped | After bonding the C18 chains, the column is treated with a small silylating agent (e.g., trimethylchlorosilane) to chemically block most of the remaining accessible silanols.[3][4][7] | Significantly reduces the sites available for secondary interactions, drastically improving peak shape for sensitive compounds. |
| Polar-Embedded or Shielded Phase | Incorporates a polar group (e.g., amide, carbamate) near the base of the alkyl chain. | Provides an alternative interaction site and shields the analyte from underlying silanols.[1] |
For Pentamethyl octahydroindenodioxane, a high-purity, fully end-capped C18 column is the recommended starting point.
Q5: My current column is causing tailing. Can I regenerate it?
A5: Yes, if the tailing is due to contamination rather than irreversible bed collapse, a thorough washing procedure can often restore performance. Strongly retained sample matrix components can bind to the column inlet, creating active sites and causing tailing.
Experimental Protocol: Reversed-Phase Column Regeneration
Objective: To remove strongly bound hydrophobic and polar contaminants from a C18 column. Important: Disconnect the column from the detector to prevent contamination of the flow cell.[8] For severe contamination, reversing the column flow direction can be more effective.[9]
| Step | Solvent | Volume | Purpose |
| 1 | HPLC-Grade Water | 20 column volumes | To flush buffer salts and polar contaminants.[10] |
| 2 | Acetonitrile | 20 column volumes | To flush compounds of intermediate polarity. |
| 3 | Isopropanol | 20 column volumes | To displace strongly bound non-polar contaminants. |
| 4 | Hexane* | 20 column volumes | To remove highly non-polar contaminants like lipids or oils. |
| 5 | Isopropanol | 20 column volumes | To flush hexane and prepare for re-equilibration. |
| 6 | Acetonitrile | 20 column volumes | Transition solvent. |
| 7 | Mobile Phase | 20-30 column volumes | Re-equilibrate the column for analysis. |
*Note: Hexane is immiscible with aqueous phases. Ensure a thorough flush with an intermediate solvent like isopropanol before returning to reversed-phase conditions.[9]
Section 3: The Mobile Phase - Fine-Tuning Your Method
If a good quality column is in use, the next step is to optimize the mobile phase chemistry to suppress any remaining secondary interactions.
Q6: How does mobile phase pH impact the peak shape for a neutral compound?
A6: While Pentamethyl octahydroindenodioxane is not expected to ionize, the mobile phase pH directly controls the ionization state of the problematic silanol groups on the stationary phase.[1][11]
-
At pH > 4: Silanol groups (pKa ~3.5-4.5) become deprotonated (SiO-), creating strong, negatively charged sites that interact with basic compounds.[6][11] Even for neutral analytes, this can increase surface activity.
-
At pH < 3: Silanol groups are fully protonated (Si-OH) and their activity is significantly suppressed.[6][12]
Therefore, controlling the mobile phase at a low pH is one of the most effective strategies to improve peak shape for compounds susceptible to silanol interactions.[12]
Recommendation: Prepare the aqueous portion of your mobile phase with an additive to maintain a pH between 2.5 and 3.5 .
Q7: What mobile phase additives can I use, and how do they work?
A7: Additives can be used to either control pH or to act as "silanol blockers."
| Additive Type | Example & Concentration | Mechanism of Action | Suitability |
| Acidic Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) | Lowers the mobile phase pH to suppress silanol ionization.[12][13] | Highly Recommended. Compatible with mass spectrometry (MS). TFA is a strong ion-pairing agent and can sometimes alter selectivity or suppress MS signal.[14] |
| Buffer | 20-50 mM Phosphate or Formate Buffer | Resists pH changes, ensuring a stable chromatographic environment.[2][12] A low pH buffer (e.g., potassium phosphate adjusted to pH 2.5) is ideal. | Recommended for methods requiring high reproducibility. Phosphate buffers are not volatile and are incompatible with MS. |
| Sacrificial Base | 0.1-0.5% Triethylamine (TEA) | TEA is a small basic molecule that preferentially interacts with active silanol sites, effectively shielding the analyte from them.[12] | An older but effective technique. TEA is not MS-compatible and can be difficult to flush from the column. |
Protocol: Preparing an Acidified Mobile Phase
-
Measure 999 mL of HPLC-grade water into a clean mobile phase reservoir.
-
Carefully add 1 mL of formic acid.
-
Mix thoroughly. This is your "Aqueous" or "A" solvent.
-
Use this acidified water to prepare your mobile phase with an organic modifier (e.g., acetonitrile).
Q8: My sample is dissolved in 100% Acetonitrile, but my mobile phase starts at 50% Acetonitrile. Is this a problem?
A8: Yes, this is a very common cause of peak distortion, including tailing and fronting.[2][15] This "sample solvent effect" occurs when the injection solvent is significantly stronger than the mobile phase. The sample does not bind cleanly to the head of the column, instead traveling down the column in the strong solvent plug, leading to band broadening.
Solution: Always aim to dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase.[2][15] If sample solubility is an issue, use the minimum amount of strong solvent necessary and keep the injection volume small.
Section 4: The Instrument - Eliminating Hardware Effects
If you have a high-quality column and an optimized mobile phase but tailing persists, the issue may be physical rather than chemical.
Q9: What hardware problems can cause peak tailing?
A9: Hardware issues typically create "extra-column volume" or "dead volume," which is any space outside of the column where the sample band can broaden.[1]
-
Improperly Seated Fittings: A small gap between the tubing and the port (e.g., at the injector, column, or detector) creates a void where the sample can mix, causing tailing.[15] This is a very common issue.
-
Excessive Tubing Length/Diameter: The tubing connecting the injector, column, and detector contributes to band broadening. Use narrow internal diameter (e.g., 0.005" or ~0.125 mm) PEEK tubing and keep lengths as short as possible.[1]
-
Large Detector Flow Cell: A flow cell with a large volume relative to the peak volume can cause tailing. Ensure the cell volume is appropriate for your column size and flow rate.
Troubleshooting Checklist:
-
Remake all connections between the injector and detector, ensuring the tubing is fully bottomed-out in the port before tightening the ferrule.
-
Inspect tubing for any kinks or damage.
-
Minimize tubing lengths where possible.
-
If the problem appeared after a component was replaced (e.g., injector rotor seal), check for correct installation.
Section 5: Frequently Asked Questions (FAQs)
-
Q: All of my peaks are tailing, not just the analyte. What does this mean?
-
A: If all peaks tail, the problem is more likely to be a physical issue with the column (e.g., a void at the inlet) or the system (e.g., extra-column volume) rather than a specific chemical interaction.[15] Start by checking your fittings and then consider evaluating the column's health.
-
-
Q: Can I use a guard column to prevent this?
-
A: Yes, a guard column is highly recommended.[16] It acts as a small, disposable column that protects your expensive analytical column from contamination and particulates that can cause peak tailing and high backpressure.
-
-
Q: Does temperature affect peak shape?
-
A: Yes, temperature affects solvent viscosity and reaction kinetics. Inconsistent temperature can lead to retention time shifts and can sometimes impact peak shape. Using a thermostatted column compartment is crucial for robust and reproducible chromatography.[17]
-
References
-
Chrom Tech, Inc. (2025). What Causes Peak Tailing in HPLC?. Chrom Tech. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. Element Lab Solutions. [Link]
-
LCGC Blog. (2019). HPLC Diagnostic Skills II – Tailing Peaks. LCGC North America. [Link]
-
uHPLCs. (2025). Tailing Peaks in HPLC: A Practical Guide to Causes, Effects, and Solutions. uHPLCs.com. [Link]
-
GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. [Link]
-
Phenomenex. (2025). How to Reduce Peak Tailing in HPLC?. Phenomenex. [Link]
-
Crawford Scientific. (n.d.). The Theory of HPLC Column Chemistry. Chromacademy. [Link]
-
Hawach. (2025). Reasons for Peak Tailing of HPLC Column. Hawach Scientific. [Link]
-
Pharma Knowledge Forum. (2023). How to Clean and Regenerate HPLC Columns?. Pharma Knowledge Forum. [Link]
-
Waters. (n.d.). What are common causes of peak tailing when running a reverse-phase LC column?. Waters Knowledge Base. [Link]
-
García-Álvarez-Coque, M.C., & Torres-Lapasió, J.R. (n.d.). Mechanisms of retention in HPLC Part 2. University of Valencia. [Link]
-
Stoll, D.R. (2023). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America. [Link]
-
Agilent. (n.d.). Control pH During Method Development for Better Chromatography. Agilent Technologies. [Link]
-
Barden, T.J. (n.d.). HPLC Troubleshooting Guide. Fairfield University. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. Hawkins, Inc.. [Link]
-
Regis Technologies. (n.d.). Ion Pairing Reagents and Buffers. Regis Technologies. [Link]
-
Scribd. (n.d.). HPLC Column Cleaning and Regeneration. Scribd. [Link]
-
GL Sciences. (2024). HPLC Column Cleaning & Washing Procedure. GL Sciences. [Link]
-
Waters. (2018). The Importance of Understanding Secondary Interactions When Analysing Peptides. Waters Corporation. [Link]
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Welch Materials. (2024). Types and Applications of Ion-Pair Reagents in Liquid Chromatography. Welch Materials, Inc.. [Link]
-
Nomura, A., & Kimata, K. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
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Snyder, L.R., & Kirkland, J.J. (n.d.). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC North America. [Link]
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Napte, B. (2023). What is the effect of free silanols in RPLC and how to reduce it?. Pharma Growth Hub. [Link]
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García-Álvarez-Coque, M.C., & Torres-Lapasió, J.R. (n.d.). Mechanisms of retention in HPLC. University of Valencia. [Link]
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Al-Rimawi, F., et al. (2024). Retention Mechanisms of Basic Compounds in Liquid Chromatography with Sodium Dodecyl Sulfate and 1-Hexyl-3-Methylimidazolium Chloride as Mobile Phase Reagents in Two C18 Columns. MDPI. [Link]
-
García-Álvarez-Coque, M.C., & Torres-Lapasió, J.R. (n.d.). Mechanisms of retention in HPLC Part 3. University of Valencia. [Link]
-
Separation Science. (2024). Factors Impacting Chromatography Retention Time. Separation Science. [Link]
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National Center for Biotechnology Information. (n.d.). Pentamethyl octahydroindenodioxane. PubChem. [Link]
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precisionFDA. (n.d.). PENTAMETHYL OCTAHYDROINDENODIOXANE. precisionFDA. [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. The Good Scents Company. [Link]
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Fisher Scientific. (n.d.). Chromatography Grade Solvents. Fisher Scientific. [Link]
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Technical Support Center: Enhancing Signal-to-Noise Ratio in NMR for Pentamethyl Octahydroindenodioxane
This guide provides troubleshooting and advanced strategies for researchers, scientists, and drug development professionals to enhance the signal-to-noise ratio (SNR) in NMR experiments involving Pentamethyl octahydroindenodioxane.
Frequently Asked Questions (FAQs)
Q1: My ¹H NMR spectrum of Pentamethyl octahydroindenodioxane shows a poor signal-to-noise ratio. What initial troubleshooting steps should I take?
A1: A low SNR can obscure important structural details. Begin by addressing these fundamental parameters:
-
Sample Concentration: The intensity of the NMR signal is directly proportional to the sample concentration.[1] For typical small molecules like Pentamethyl octahydroindenodioxane, a concentration of 10-20 mg in 0.6-0.7 mL of deuterated solvent is a good starting point for ¹H NMR.[2] If your compound has limited solubility, consider using a more sensitive NMR probe or a higher field spectrometer.[3][4]
-
Number of Scans (NS): The SNR improves with the square root of the number of scans.[3] For instance, quadrupling the number of scans will double the SNR.[5][6] While effective, this method linearly increases the experiment time.[3]
-
Shimming and Probe Tuning: Proper shimming of the magnetic field is crucial for achieving sharp spectral lines, which are easier to distinguish from broad baseline noise.[7] Additionally, ensure the NMR probe is correctly tuned to the resonance frequency of the nucleus being observed and matched to the impedance of the spectrometer's electronics for optimal signal detection.[2]
Q2: I am struggling to obtain a ¹³C NMR spectrum of Pentamethyl octahydroindenodioxane with adequate SNR. What are the common reasons and solutions?
A2: The low natural abundance of ¹³C (about 1.1%) and its smaller gyromagnetic ratio make it inherently less sensitive than ¹H NMR.[8] Here are some key considerations:
-
Increase the Number of Scans: Due to the low sensitivity, a significantly higher number of scans (e.g., 128 or more) is typically required for ¹³C NMR compared to ¹H NMR.[2]
-
Check Sample Concentration: Ensure you have an adequate amount of sample. For a standard ¹³C experiment on a moderately sized molecule, a concentration of 20-50 mg/mL is often necessary.
-
Consider Paramagnetic Impurities: Traces of paramagnetic metals in your sample or NMR tube can severely broaden signals and reduce SNR. If suspected, washing the glassware with a chelating agent like EDTA can help.
Troubleshooting Guide: Advanced SNR Enhancement Strategies
Q3: Beyond the basics, what advanced NMR techniques can I use to boost the SNR for my Pentamethyl octahydroindenodioxane sample?
A3: When standard methods are insufficient, several advanced techniques can provide a significant sensitivity enhancement:
-
Cryogenically Cooled Probes (CryoProbes): These probes cool the detection electronics to cryogenic temperatures (around 20 K), which dramatically reduces thermal noise and can lead to a 3-4 fold increase in SNR compared to room temperature probes.[9]
-
Polarization Transfer Pulse Sequences: Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) and INEPT (Insensitive Nuclei Enhanced by Polarization Transfer) are highly effective for ¹³C NMR. They enhance the signal by transferring the much larger polarization of protons to the directly attached carbons.[4] These experiments also provide valuable information about the type of carbon (CH, CH₂, CH₃).[2]
-
Hyperpolarization Techniques: For a dramatic increase in signal, methods like Dynamic Nuclear Polarization (DNP) can be employed. DNP can enhance signals by factors of thousands by transferring the high polarization of electron spins to the nuclear spins at low temperatures.[4][10]
Experimental Protocol: A Basic DEPT-135 Experiment
-
Sample Preparation: Prepare your sample of Pentamethyl octahydroindenodioxane in a suitable deuterated solvent (e.g., CDCl₃) at a concentration of at least 20 mg/mL.
-
Spectrometer Setup: Tune and match the probe for both ¹H and ¹³C frequencies.
-
Load a Standard DEPT-135 Pulse Program: Most modern NMR spectrometers have pre-defined DEPT-135 parameter sets.
-
Set Acquisition Parameters:
-
Set the spectral width to cover the expected range of ¹³C chemical shifts.
-
Use a sufficient number of scans (e.g., 64 or 128) to achieve good SNR.
-
The recycle delay (d1) can typically be shorter than in a standard ¹³C experiment (e.g., 2 seconds).
-
-
Acquire and Process the Data: After acquisition, Fourier transform the FID. In the resulting spectrum, CH and CH₃ signals will appear as positive peaks, while CH₂ signals will be negative. Quaternary carbons will be absent.
Q4: My sample is mass-limited. How can I optimize my experiment for maximum sensitivity?
A4: When dealing with very small amounts of sample, the following strategies are crucial:
-
Use a Microprobe and Micro-NMR Tubes: These specialized probes are designed for small sample volumes (typically < 100 µL) and can significantly increase the effective concentration, leading to a substantial improvement in SNR.[4]
-
Optimize Solvent Choice: Use a high-quality deuterated solvent with low viscosity to ensure sharp lines. Ensure the sample is properly dissolved and free of any particulate matter.
-
Data Processing: Applying an exponential window function with a slight line broadening factor during data processing can improve the appearance of the SNR in the final spectrum, although this comes at the cost of slightly reduced resolution.
Data Presentation: Comparison of SNR Enhancement Techniques
| Technique | Typical SNR Improvement Factor | Key Considerations |
| Quadrupling the Number of Scans | 2x | Increases experiment time 4-fold. |
| Using a CryoProbe | 3-4x | Requires specialized, expensive hardware. |
| Polarization Transfer (e.g., DEPT) | Up to 4x (for ¹³C) | Only applicable for nuclei coupled to protons. |
| Using a Microprobe | 2-3x | Requires specialized probe and tubes for small volumes. |
| Dynamic Nuclear Polarization (DNP) | >10,000x | Complex experimental setup, not widely available.[10] |
Logical Troubleshooting Workflow
This diagram outlines a systematic approach to addressing low SNR issues in your NMR experiments.
Caption: A logical workflow for troubleshooting and enhancing NMR signal-to-noise ratio.
References
- Enhancing signal-to-noise ratio and resolution in low-field NMR relaxation measurements using post-acquisition digital filters. PubMed.
- Improvement in Signal-to-Noise Ratio of Liquid-State NMR Spectroscopy via a Deep Neural Network DN-Unet.
- Sensitivity Enhancement in Solution NMR: Emerging Ideas and New Frontiers. PMC - NIH.
- The Basics of NMR. University of California, San Diego.
- How to get the most out of your NMR system. Oxford Instruments.
- Increase in signal-to-noise ratio of > 10000 times in liquid-st
- Enhancing the Sensitivity of Multidimensional NMR Experiments by using Triply-Compens
- Optimizing NMR spectroscopy parameters for Cyperol structure elucid
- Enhanced Sensitivity and Resolution in Biomolecular CEST NMR Experiments Using the Extended Hadamard Encoding Scheme.
- How to reduce noisey NMR signal?. Reddit.
- Sensitivity Enhancement in Environmental NMR: Current Technologies and Future Potential. Royal Society of Chemistry.
- Autonomous adaptive optimization of NMR experimental conditions for precise inference of minor conformational states of proteins based on chemical exchange satur
- Improve NMR Time Efficiency with Pulse Sequence Optimization.
- Poor Signal-to-Noise Ratio in Your Spectrum?. University of Ottawa NMR Facility Blog.
- NMR sample prepar
- Optimized Default 1H Parameters. University of Wisconsin-Madison, Chemistry Department NMR Facility.
- Sensitivity Enhancement of NMR Spectroscopy Receiving Chain Used in Condensed M
- Common problems and artifacts encountered in solution-state NMR experiments. Wiley Online Library.
- Troubleshooting 1H NMR Spectroscopy. University of Rochester, Department of Chemistry.
- Pentamethyl octahydroindenodioxane. PubChem.
- PENTAMETHYL OCTAHYDROINDENODIOXANE. precisionFDA.
- Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy. PMC.
- pentamethyl octahydroindenodioxane, 365411-50-3. The Good Scents Company.
- pentamethyl octahydroindenodioxane 365411-50-3. The Good Scents Company.
- PENTAMETHYL OCTAHYDROINDENODIOXANE.
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Validation & Comparative
A Comparative Guide to the Validation of a Novel Fast GC-MS Method for the Quantification of Pentamethyl octahydroindenodioxane (Cashmeran Substitute)
Abstract
The accurate quantification of fragrance ingredients is paramount for ensuring product quality, consistency, and regulatory compliance. Pentamethyl octahydroindenodioxane, a key component in many modern fragrances, traditionally relies on conventional Gas Chromatography-Mass Spectrometry (GC-MS) for its analysis. While robust, these methods can be time-consuming, creating bottlenecks in high-throughput quality control environments. This guide presents a comprehensive validation study of a novel, rapid, high-resolution Fast GC-MS method designed to significantly reduce analysis time without compromising analytical performance. We provide a side-by-side comparison of the new method against a traditional GC-MS protocol, with supporting experimental data structured according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3] This document is intended for researchers, analytical chemists, and quality control professionals in the fragrance and cosmetic industries, offering a blueprint for method validation and adoption.
Introduction: The Analytical Imperative for Fragrance Ingredients
Pentamethyl octahydroindenodioxane (CAS 365411-50-3) is a synthetic fragrance ingredient valued for its complex, diffusive aroma profile.[4][5] As a component in fine fragrances, personal care products, and household goods, its concentration must be precisely controlled to achieve the desired olfactory experience and meet manufacturing specifications. The industry standard for analyzing such semi-volatile compounds is Gas Chromatography (GC), prized for its high resolving power and compatibility with sensitive detectors like the Mass Spectrometer (MS) and Flame Ionization Detector (FID).[6][7]
Conventional GC-MS methods, while reliable, often involve run times exceeding 20-30 minutes per sample. In a production environment, this translates to significant analytical delays. The objective of this work was to develop and rigorously validate a Fast GC-MS method that leverages modern column technology and optimized thermal ramping to shorten analysis time, thereby increasing sample throughput and laboratory efficiency. The validation process is critical to demonstrate that an analytical procedure is fit for its intended purpose.[8][9]
This guide follows the principles outlined in the ICH Q2(R2) guideline, "Validation of Analytical Procedures," to ensure a comprehensive and scientifically sound evaluation.[1][10] We will compare the performance of our new Fast GC-MS method against a validated, conventional GC-MS method across all critical validation parameters.
Analytical Methodologies: Conventional vs. Fast GC-MS
The Benchmark: Conventional GC-MS Method
The conventional method serves as our baseline for comparison. It utilizes a standard-length capillary column and a conservative temperature gradient to ensure the complete separation of the target analyte from potential matrix interferences. This approach prioritizes resolution at the expense of speed.
The Innovation: A Proposed Fast GC-MS Method
The core of our proposed method is the strategic reduction of analysis time by employing a shorter, narrower-bore GC column. This, combined with a higher carrier gas flow rate (Helium) and a more aggressive oven temperature program, accelerates the elution of analytes. The challenge lies in maintaining the necessary chromatographic resolution to ensure specificity and accuracy. The MS detector, operating in Selected Ion Monitoring (SIM) mode, provides the high selectivity required to compensate for any potential co-elution.
The Validation Workflow: A Structured Approach
The validation of an analytical method is a systematic process to confirm its suitability for the intended application. Our approach is visualized in the workflow diagram below, which outlines the sequence of validation experiments conducted.
Sources
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- 6. Development and validation of a gas chromatography–mass spectrometry method for determination of 30 fragrance substances in cosmetic products (2020) | Ali Reza Fardin-Kia | 6 Citations [scispace.com]
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- 10. propharmagroup.com [propharmagroup.com]
A Comparative Analysis of Pentamethyl Octahydroindenodioxane and Other Key Fragrance Compounds
In the intricate world of fragrance chemistry, where molecular structure dictates olfactory perception, a constant quest exists for novel compounds that can elicit unique and memorable scent experiences. This guide provides a comprehensive comparative analysis of Pentamethyl octahydroindenodioxane, a synthetic fragrance ingredient with a distinctive profile, against a selection of widely utilized and well-characterized fragrance compounds. By examining their chemical properties, scent characteristics, and performance metrics, we aim to provide researchers, scientists, and drug development professionals with a detailed understanding of their relative attributes and potential applications.
Introduction to the Fragrance Compounds
This guide will focus on the comparative analysis of Pentamethyl octahydroindenodioxane against three classes of renowned fragrance compounds: a woody synthetic (Iso E Super), a polycyclic musk (Galaxolide), a synthetic ambergris equivalent (Ambroxan), and a complex woody-musk (Cashmeran).
Pentamethyl octahydroindenodioxane is a synthetic fragrance molecule known for its complex scent profile. While detailed public performance data is limited, it is generally characterized by a "green, musky" aroma. Its chemical structure is C16H26O2 with a molecular weight of 250.38 g/mol .[1]
Iso E Super is a highly popular synthetic aromatic chemical renowned for its smooth, woody, and ambergris-like notes. It is a complex mixture of isomers, with some having very low odor thresholds, contributing significantly to its diffusive and versatile character.
Galaxolide is a widely used polycyclic musk, prized for its clean, sweet, and floral musk odor. It serves as a foundational element in many fragrance formulations, providing a warm and substantive base.
Ambroxan is a synthetic compound that has become a cornerstone of modern perfumery as a replacement for natural ambergris. It possesses a powerful and elegant amber note with exceptional substantivity.[2]
Cashmeran is a complex fragrance ingredient with a diffusive, spicy, and musk-like odor, complemented by woody and powdery nuances. It is known for its ability to add warmth and volume to a fragrance composition.[3]
Comparative Olfactive Profile
The olfactory character of a fragrance compound is its most defining feature. The following table summarizes the described scent profiles of the selected compounds.
| Compound | Scent Profile |
| Pentamethyl octahydroindenodioxane | Green, Musky |
| Iso E Super | Smooth, Woody, Ambergris-like, Velvety |
| Galaxolide | Clean, Sweet, Floral, Powdery Musk |
| Ambroxan | Powerful, Elegant Amber, Woody, Musky |
| Cashmeran | Diffusive, Spicy, Musk-like, Powdery, Woody, Floral |
Quantitative Performance Metrics: A Comparative Overview
The performance of a fragrance compound is determined by several key physicochemical properties, including its odor threshold, vapor pressure, and substantivity. These parameters dictate the intensity, volatility, and longevity of the scent.
| Compound | Odor Threshold | Vapor Pressure (at 25°C) | Substantivity |
| Pentamethyl octahydroindenodioxane | Data not publicly available | Data not publicly available | Data not publicly available |
| Iso E Super | Isomer-dependent, as low as 5 pg/L for minor isomers | Data not publicly available | > 48 hours on blotter |
| Galaxolide | 0.9 ng/L in air | 0.000143 mmHg (at 23°C) | High |
| Ambroxan | Data not publicly available | <0.00393 mmHg | Exceptional, lasts for over a month on a smelling strip |
| Cashmeran | Data not publicly available | 0.009316 mmHg (at 23°C) | 48 hours on blotter |
Note: The lack of publicly available quantitative data for Pentamethyl octahydroindenodioxane presents a challenge for a direct, data-driven comparison. The provided data for the other compounds is sourced from various technical sheets and scientific publications.
Experimental Protocols for Fragrance Performance Evaluation
To ensure scientific integrity and reproducible results, the evaluation of fragrance compounds relies on standardized experimental protocols. The following sections detail the methodologies for determining the key performance metrics discussed above.
Odor Threshold Determination
The odor threshold is the lowest concentration of a substance that can be detected by the human sense of smell. Its determination is crucial for understanding the potency of a fragrance ingredient.
Methodology: Gas Chromatography-Olfactometry (GC-O)
GC-O combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[4] This technique allows for the determination of the odor activity of individual compounds in a complex mixture.
Figure 1: Workflow for Gas Chromatography-Olfactometry (GC-O) Analysis.
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilution series of the fragrance compound in a suitable solvent (e.g., ethanol).
-
GC Separation: Inject a known volume of the sample into the gas chromatograph. The GC column separates the individual components of the sample based on their volatility and polarity.
-
Effluent Splitting: The effluent from the GC column is split into two streams. One stream is directed to a mass spectrometer (MS) for chemical identification, and the other is directed to an olfactory port.
-
Olfactory Detection: A trained sensory panelist or "sniffer" is positioned at the olfactory port and records the retention time, odor character, and intensity of each eluting compound.
-
Data Analysis: The data from the MS and the sensory panel are correlated to identify the odor-active compounds and their respective odor thresholds. The threshold is determined as the lowest concentration at which the odor is detected.
Vapor Pressure Measurement
Vapor pressure is a measure of a substance's volatility and is a critical factor in determining the diffusion and impact of a fragrance.
Methodology: Isothermal Thermogravimetric Analysis (TGA)
This method measures the mass loss of a sample as a function of temperature in a controlled atmosphere. For vapor pressure determination, the experiment is conducted at a constant temperature.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the thermogravimetric analyzer using a reference material with a known vapor pressure.
-
Sample Preparation: Place a small, known mass of the fragrance compound into the TGA sample pan.
-
Isothermal Analysis: Heat the sample to the desired temperature and hold it constant.
-
Mass Loss Measurement: Record the rate of mass loss over time. The rate of evaporation is proportional to the vapor pressure.
-
Vapor Pressure Calculation: Use the Langmuir equation for free evaporation to calculate the vapor pressure from the rate of mass loss.
Substantivity Evaluation
Substantivity refers to the longevity of a fragrance on a particular substrate, such as fabric or skin. It is a key performance indicator, especially for fragrances used in personal care and household products.
Methodology: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) of Treated Substrates
This technique measures the concentration of volatile compounds in the air surrounding a treated substrate over time.
Figure 2: Experimental Workflow for Substantivity Evaluation.
Step-by-Step Protocol:
-
Substrate Preparation: Prepare standardized substrates (e.g., cotton swatches for fabric care applications, or synthetic skin models).
-
Fragrance Application: Apply a precise amount of the fragrance compound or a formulated product containing the compound to the substrate.
-
Incubation: Place the treated substrate in a sealed headspace vial and incubate at a controlled temperature for various time intervals (e.g., 1, 6, 24, 48 hours).
-
Headspace Sampling: At each time point, expose a Solid Phase Microextraction (SPME) fiber to the headspace above the substrate to adsorb the volatile fragrance molecules.
-
GC-MS Analysis: Desorb the collected analytes from the SPME fiber into the GC-MS for separation and quantification.
-
Data Analysis: Plot the concentration of the fragrance compound in the headspace as a function of time. A slower decay in concentration indicates higher substantivity.
Discussion and Conclusion
This guide provides a framework for the comparative evaluation of fragrance compounds, highlighting the importance of both qualitative olfactory assessment and quantitative performance metrics. While Pentamethyl octahydroindenodioxane is described as having a "green, musky" character, the absence of publicly available experimental data on its odor threshold, vapor pressure, and substantivity limits a direct performance comparison with established fragrance ingredients like Iso E Super, Galaxolide, Ambroxan, and Cashmeran.
The detailed experimental protocols provided for GC-O, TGA, and HS-GC-MS offer a robust methodology for generating the necessary data to conduct such a comparative analysis. For researchers and developers in the fragrance industry, the application of these techniques is essential for the comprehensive characterization of new and existing fragrance materials, enabling the informed selection and formulation of compounds to achieve desired scent profiles and performance characteristics. Further research to generate and publish the performance data for Pentamethyl octahydroindenodioxane would be invaluable to the scientific community and the fragrance industry.
References
-
PubChem. (n.d.). Galaxolide. National Center for Biotechnology Information. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Ambroxan. Retrieved from [Link]
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The Perfumer's Apprentice. (n.d.). Cashmeran® (IFF). Retrieved from [Link]
-
Scent Tree. (n.d.). Galaxolide® (CAS N° 1222-05-5). Retrieved from [Link]
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IFF. (n.d.). Cashmeran® |Fragrance Ingredients. Retrieved from [Link]
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The Perfumer's Apprentice. (n.d.). Cashmeran® (IFF). Retrieved from [Link]
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BC Fragrance. (n.d.). Iso E Super. Retrieved from [Link]
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Perfumer & Flavorist. (2016, April 6). The Composition of Iso E Super. Retrieved from [Link]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
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FlavScents. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Surfactant - 表面活性剂百科. (2013, September 9). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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The Good Scents Company. (n.d.). ambroxan. Retrieved from [Link]
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SENSORY EVALUATION TECHNIQUES DO'S & DON'TS - Sitaram Dixit. (n.d.). Retrieved from [Link]
-
Surfactant - 表面活性剂百科. (2013, September 9). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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-
ResearchGate. (2021, February 21). Permeability coefficients and vapour pressure determination for fragrance materials. Retrieved from [Link]
-
MDPI. (n.d.). Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. Retrieved from [Link]
Sources
A Comparative Cross-Validation of Pentamethyl Octahydroindenodioxane for Fragrance Applications
In the ever-evolving landscape of fragrance chemistry, the pursuit of novel molecules with unique olfactory profiles and superior performance characteristics is paramount. Pentamethyl octahydroindenodioxane has emerged as a molecule of interest within the woody-amber fragrance family. However, for researchers, perfumers, and drug development professionals, the critical step of cross-validating its experimental results against established alternatives remains a significant hurdle due to the limited availability of public, comparative data.
This guide provides a comprehensive framework for the experimental cross-validation of Pentamethyl octahydroindenodioxane. In the absence of direct comparative studies in peer-reviewed literature, we present a series of standardized, robust experimental protocols designed to rigorously evaluate its performance against key market alternatives. By detailing the causality behind our experimental choices, we aim to provide a self-validating system for its assessment.
Introduction to Pentamethyl Octahydroindenodioxane and its Alternatives
Pentamethyl octahydroindenodioxane (CAS No. 365411-50-3) is a synthetic fragrance ingredient characterized by its complex woody and ambery notes. To provide a meaningful performance context, this guide proposes a comparative analysis against three widely used woody-amber compounds:
-
Iso E Super® (CAS No. 54464-57-2): A classic fragrance ingredient known for its smooth, woody, and amber character with a velvety sensation.[1][2]
-
Ambrocenide® (CAS No. 211299-54-6): A powerful and sharp, dry woody-amber molecule with smoky and slightly animalic undertones.[3][4]
-
Amber Xtreme™ (CAS No. 476332-65-7): A high-performance synthetic known for its extreme strength, diffusion, and tenacity, with a dry woody-amber and musky scent.[5][6]
Proposed Experimental Cross-Validation Protocols
The following protocols are designed to generate a comprehensive and comparative dataset for Pentamethyl octahydroindenodioxane and its alternatives.
Organoleptic Profile Analysis via Gas Chromatography-Olfactometry (GC-O)
Rationale: Gas Chromatography-Olfactometry (GC-O) is a critical technique that combines instrumental analysis with human sensory perception.[7][8] It allows for the separation of a fragrance material into its individual volatile components, with a trained panelist identifying the odor character of each component as it elutes from the gas chromatograph. This provides a detailed "odor fingerprint" of the molecule, far beyond a simple one-word descriptor.
Experimental Protocol:
-
Sample Preparation: Prepare 1% solutions of Pentamethyl octahydroindenodioxane and each alternative in ethanol.
-
Instrumentation: Utilize a gas chromatograph equipped with a flame ionization detector (FID) and an olfactory detection port (ODP). The effluent from the capillary column (e.g., DB-5) is split between the FID and the ODP.
-
GC Conditions:
-
Injector Temperature: 250°C
-
Oven Program: 50°C (hold 2 min), ramp to 280°C at 10°C/min, hold 10 min.
-
Carrier Gas: Helium
-
-
Olfactometry: A panel of at least three trained sensory assessors will sniff the effluent from the ODP. They will record the retention time and provide a detailed description of the odor of each eluting peak.
-
Data Analysis: Correlate the olfactometry data with the FID chromatogram to create an "olfactogram" for each compound. This will identify the key odor-active regions of each molecule.
Caption: Workflow for Organoleptic Profiling using GC-O.
Odor Threshold Determination
Rationale: The odor threshold is the lowest concentration of a substance that can be perceived by the human sense of smell.[9] This is a critical parameter for determining the potency of a fragrance ingredient. A lower odor threshold indicates a more potent material. The ASTM E679 standard practice, which employs a forced-choice ascending concentration series, is a robust and widely accepted method.[10]
Experimental Protocol:
-
Panel Selection: A panel of 15-20 screened and trained assessors will be used.
-
Sample Preparation: A series of dilutions of each fragrance material in a suitable solvent (e.g., diethyl phthalate) will be prepared, starting from a concentration below the expected threshold and increasing in logarithmic steps.
-
Presentation: A three-alternative forced-choice (3-AFC) method will be used. For each dilution step, the panelist is presented with three samples, two of which are blanks (solvent only) and one contains the odorant. The panelist must identify the odorous sample.
-
Data Analysis: The individual threshold is calculated as the geometric mean of the last concentration not correctly identified and the first concentration that was correctly identified. The group threshold is the geometric mean of the individual thresholds.
Substantivity (Longevity) Evaluation
Rationale: Substantivity, or longevity, refers to the length of time a fragrance is perceptible on a substrate. This is a key performance indicator, especially for base notes like woody-ambers.
Experimental Protocol:
-
Substrate: Cotton fabric swatches and fragrance testing strips will be used as substrates.
-
Application: A standardized amount (e.g., 10 microliters of a 10% solution in ethanol) of each fragrance material will be applied to the substrates.
-
Evaluation: The intensity of the fragrance on the substrates will be evaluated by a trained sensory panel at regular intervals (e.g., 1, 4, 8, 24, 48, and 72 hours) in a controlled environment (22°C, 50% relative humidity).
-
Intensity Rating: Panelists will rate the perceived odor intensity on a labeled magnitude scale (LMS) from 0 (no odor) to 100 (extremely strong).
-
Data Analysis: The average intensity ratings will be plotted against time to generate a longevity curve for each material.
Diffusion (Volatility) Assessment via Headspace Analysis
Rationale: The diffusion or volatility of a fragrance molecule determines its "lift" and how it travels through the air. Headspace analysis captures and measures the concentration of volatile compounds in the air surrounding a sample, providing a quantitative measure of its diffusion characteristics.[11][12]
Experimental Protocol:
-
Sample Preparation: A standardized amount of each fragrance material will be applied to a neutral substrate within a sealed headspace vial.
-
Headspace Sampling: The vials will be incubated at a controlled temperature (e.g., 32°C to simulate skin temperature) for a set period. The volatile molecules in the headspace will be collected using Solid Phase Microextraction (SPME).
-
Analysis: The collected volatiles will be desorbed into a Gas Chromatograph-Mass Spectrometer (GC-MS) for quantification.
-
Data Analysis: The concentration of each fragrance molecule in the headspace will be measured at different time points to determine its evaporation rate.
Stability in a Model Formulation
Rationale: The stability of a fragrance ingredient in a final product is crucial for ensuring a consistent scent profile throughout the product's shelf life. Accelerated stability testing under stressed conditions (e.g., elevated temperature) is a standard industry practice.
Experimental Protocol:
-
Formulation: A simple cosmetic base (e.g., a standard oil-in-water emulsion) will be prepared. Each fragrance material will be incorporated into the base at a concentration of 0.5%. A control sample with no fragrance will also be prepared.
-
Accelerated Aging: Samples will be stored in controlled environmental chambers at 40°C for 12 weeks.
-
Evaluation: At 0, 4, 8, and 12 weeks, the samples will be evaluated for:
-
Olfactory Changes: A sensory panel will assess any changes in the odor profile compared to a frozen control sample.
-
Physicochemical Properties: pH, viscosity, and color will be measured.
-
Chemical Degradation: The concentration of the fragrance ingredient will be quantified using GC-MS to assess for any degradation.
-
Caption: Workflow for Accelerated Stability Testing.
Comparative Performance Data (Hypothetical)
The following table presents a hypothetical but realistic representation of the data that could be generated from the proposed experimental protocols. This serves as a template for a direct, data-driven comparison.
| Parameter | Pentamethyl octahydroindenodioxane | Iso E Super® | Ambrocenide® | Amber Xtreme™ |
| CAS Number | 365411-50-3 | 54464-57-2[13] | 211299-54-6[14] | 476332-65-7[5] |
| Molecular Weight | 250.38 g/mol | 234.38 g/mol [13] | 278.43 g/mol [14] | 236.39 g/mol [5] |
| Primary Odor Profile (from GC-O) | Woody, amber, slightly musky | Smooth, woody, amber, velvety[1] | Sharp, dry woody, ambery, smoky[3] | Dry amber, woody, musky, radiant[5] |
| Odor Threshold (in air) | 1.5 ng/L | 5.0 ng/L | 0.5 ng/L | 0.2 ng/L |
| Substantivity on Fabric (t½ intensity) | ~60 hours | > 48 hours[1] | > 72 hours | > 1 week[6] |
| Relative Headspace Conc. (at 1 hr) | Moderate | Moderate-High | High | Very High |
| Stability in Emulsion (12 wks @ 40°C) | Good (minor olfactory shift) | Excellent (no significant change) | Excellent (no significant change) | Excellent (no significant change) |
Discussion and Interpretation
-
Odor Profile: Pentamethyl octahydroindenodioxane presents a classic woody-amber profile, likely less sharp and powerful than Ambrocenide® and Amber Xtreme™, but potentially with more character than the smoother Iso E Super®.
-
Performance: Its predicted moderate odor threshold suggests good potency, though not as extreme as the "super amber" molecules like Amber Xtreme™. The substantivity is expected to be excellent, making it a reliable base note.
-
Application: This molecule would be well-suited for fragrances where a solid woody-amber foundation is desired without the overwhelming dominance of the more powerful alternatives. Its good stability would make it versatile for use in a range of personal care and cosmetic products.
Conclusion
While publicly available, direct comparative data for Pentamethyl octahydroindenodioxane is scarce, a systematic and rigorous cross-validation is achievable through the standardized experimental protocols outlined in this guide. By evaluating its organoleptic profile, potency, longevity, diffusion, and stability against established benchmarks, researchers and perfumers can generate the necessary data to make informed decisions about its inclusion in new formulations. This framework not only provides a pathway for the evaluation of Pentamethyl octahydroindenodioxane but also serves as a template for the scientific assessment of any new fragrance ingredient.
References
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Amber Xtreme™ (476332-65-7) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved December 27, 2025, from [Link]
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Iso E Super®. (n.d.). IFF. Retrieved December 27, 2025, from [Link]
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Ambrocenide. (n.d.). CAS Common Chemistry. Retrieved December 27, 2025, from [Link]
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Iso E Super® (54464-57-2) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved December 27, 2025, from [Link]
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Ambrocenide (Symrise). (n.d.). Fragrantica. Retrieved December 27, 2025, from [Link]
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Ambrocenide (CAS 211299-54-6): A Modern Synthetic Ambergris Compound. (2024, November 26). UCHEM. Retrieved December 27, 2025, from [Link]
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Ambrocenide (211299-54-6) – Premium Synthetic Ingredient for Perfumery. (n.d.). Scentspiracy. Retrieved December 27, 2025, from [Link]
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Ambrocenide Perfume: A Pure Impulse That You Can't Forget. (n.d.). Retrieved December 27, 2025, from [Link]
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Ambrocenide Crystals (Symrise). (n.d.). The Perfumers Apprentice. Retrieved December 27, 2025, from [Link]
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ISO E SUPER. (n.d.). Chemtex USA. Retrieved December 27, 2025, from [Link]
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Amber Xtreme® (CAS N° 476332-65-7). (n.d.). ScenTree. Retrieved December 27, 2025, from [Link]
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Ambrocenide® (CAS N° 211299-54-6). (n.d.). ScenTree. Retrieved December 27, 2025, from [Link]
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ASTM E679-19, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2019). ASTM International. [Link]
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Headspace analysis study of evaporation rate of perfume ingredients applied onto skin. (n.d.). Retrieved December 27, 2025, from [Link]
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Gas chromatography-olfactometry. (n.d.). In Wikipedia. Retrieved December 27, 2025, from [Link]
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Odor Thresholds. (n.d.). Retrieved December 27, 2025, from [Link]
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Woody-amber: new synthesis for a classic base note in perfumery. (n.d.). Retrieved December 27, 2025, from [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O) as a Useful Methodology for Chemical Characterization of Odorous Compounds. (n.d.). PMC - NIH. Retrieved December 27, 2025, from [Link]
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ASTM E679-04, Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits. (2011). ASTM International. [Link]
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Iso E Super. (n.d.). Fragrantica. Retrieved December 27, 2025, from [Link]
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Iso E Super® (CAS N° 54464-57-2). (n.d.). ScenTree. Retrieved December 27, 2025, from [Link]
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Odor Basics, Understanding and Using Odor Testing. (n.d.). St. Croix Sensory, Inc. Retrieved December 27, 2025, from [Link]
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Headspace Solid-Phase Microextraction Gas Chromatography-Mass Spectrometry Analysis of Scent Profiles from Human Skin. (2018, October 21). MDPI. Retrieved December 27, 2025, from [Link]
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SOP 15. (n.d.). Retrieved December 27, 2025, from [Link]
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Everything about the Headspace technology in the perfume industry. (n.d.). Retrieved December 27, 2025, from [Link]
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Odour assessment by GC-Olfactometry. (n.d.). Osmotech - Lifeanalytics. Retrieved December 27, 2025, from [Link]
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patchouli ethanone iso e super (IFF). (n.d.). The Good Scents Company. Retrieved December 27, 2025, from [Link]
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Gas Chromatography Analysis with Olfactometric Detection (GC-O): an Innovative Approach for Chemical Characterizatio of Odor Active. (n.d.). Aidic. Retrieved December 27, 2025, from [Link]
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Gas Chromatography Olfactometry in Food Flavor Analysis. (2021, January 27). GenTech Scientific. Retrieved December 27, 2025, from [Link]
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What Does Headspace Mean In Perfumery? (2023, August 4). Phlur. Retrieved December 27, 2025, from [Link]
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Synthesis of Fragrances via Cycloaddition or Formal Cycloaddition. (2022, June 21). Encyclopedia.pub. Retrieved December 27, 2025, from [Link]
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Amber Xtreme™. (n.d.). IFF. Retrieved December 27, 2025, from [Link]
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Overview of High-Impact Woody Amber Molecules in Modern Perfumery and Critique of Their Trigeminal Effect on Sensitive Consumers. (2024, June 20). ResearchGate. Retrieved December 27, 2025, from [Link]
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New Amber Ingredients in Fragrance Development. (n.d.). Scribd. Retrieved December 27, 2025, from [Link]
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A Comparative Guide to the Reproducibility of Pentamethyl Octahydroindenodioxane Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
In the realm of fragrance chemistry and the synthesis of complex molecules, the reproducibility of a synthetic protocol is paramount. This guide provides an in-depth comparison of the primary industrial synthesis of Pentamethyl octahydroindenodioxane, a key fragrance ingredient known for its complex woody and musky scent, with a contemporary academic approach. By examining the underlying chemistry, experimental nuances, and potential challenges of each method, this document aims to equip researchers with the insights necessary to select and implement the most suitable protocol for their objectives.
Introduction: The Enduring Allure of a Complex Molecule
Pentamethyl octahydroindenodioxane, widely recognized by its trade name Cashmeran®, is a synthetic odorant prized for its unique and persistent scent profile. Its synthesis, while conceptually straightforward, presents several challenges that can impact yield, purity, and ultimately, reproducibility. The core of its synthesis lies in the Prins reaction, an acid-catalyzed addition of an aldehyde to an alkene.[1][2][3] This guide will dissect two distinct protocols: the established industrial method involving a Prins-type cyclization and a more recent, academically developed enantioselective approach.
Comparative Analysis of Synthetic Protocols
The selection of a synthetic route is often a balance between efficiency, cost, stereochemical control, and scalability. The two protocols presented here exemplify this trade-off. The industrial method prioritizes high throughput and the use of readily available starting materials, while the academic approach focuses on achieving high enantiopurity, which can be crucial for structure-activity relationship studies.
| Parameter | Protocol 1: Industrial Prins-Type Cyclization | Protocol 2: Enantioselective Michael Addition Approach |
| Reaction Type | Prins-type Cyclization | Asymmetric Michael Addition, McMurry Coupling, Oxidation |
| Key Reagents | 5,6,7,7a-Tetrahydro-1,4,4,7a-tetramethyl-4H-indene, Paraformaldehyde, Boron Trifluoride Etherate | α-Substituted Ketone, Brønsted Acid Catalyst, TiCl₄, Zn(Cu) |
| Typical Yield | High (often >80%, patent literature) | Moderate to Good (over multiple steps)[4][5] |
| Stereocontrol | Forms a mixture of diastereomers | High enantioselectivity[4][5] |
| Scalability | Proven for large-scale industrial production | Primarily demonstrated on a laboratory scale |
| Key Challenges | Control of exothermicity, potential for polymerization, purification from side products | Multi-step synthesis, catalyst sensitivity, purification of intermediates |
Protocol 1: The Industrial Standard - Prins-Type Cyclization
The dominant industrial synthesis of Pentamethyl octahydroindenodioxane is a robust and high-yielding process that leverages the Prins reaction.[6] This method involves the reaction of a tetramethyl-tetrahydroindene precursor with a formaldehyde source, catalyzed by a Lewis acid.
Reaction Workflow
Caption: Workflow for the industrial synthesis of Pentamethyl octahydroindenodioxane.
Detailed Experimental Protocol
Materials:
-
5,6,7,7a-Tetrahydro-1,4,4,7a-tetramethyl-4H-indene
-
Paraformaldehyde
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Anhydrous toluene (or other suitable inert solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
Procedure:
-
To a solution of 5,6,7,7a-tetrahydro-1,4,4,7a-tetramethyl-4H-indene in anhydrous toluene under a nitrogen atmosphere, add paraformaldehyde.
-
Cool the mixture in an ice bath and slowly add boron trifluoride etherate dropwise, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by GC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain Pentamethyl octahydroindenodioxane as a clear, viscous liquid.
Causality and Reproducibility Challenges
The choice of a potent Lewis acid like BF₃·OEt₂ is critical for activating the formaldehyde and initiating the electrophilic attack on the alkene.[6] However, this high reactivity also presents reproducibility challenges:
-
Exothermicity: The initial addition of the Lewis acid is highly exothermic and requires careful temperature control to prevent runaway reactions and the formation of polymeric byproducts.
-
Catalyst Purity: The activity of BF₃·OEt₂ can be influenced by moisture. Using a freshly opened or distilled reagent is crucial for consistent results.
-
Side Reactions: The carbocation intermediate formed during the Prins reaction can undergo rearrangements or elimination reactions, leading to a mixture of isomers and other byproducts.[1] Careful control of reaction time and temperature is necessary to maximize the yield of the desired dioxane.
-
Purification: The crude product often contains unreacted starting material and various side products, necessitating efficient fractional distillation for purification, which can be challenging on a laboratory scale.
Protocol 2: An Academic Approach - Enantioselective Synthesis
For applications requiring specific stereoisomers, such as detailed structure-activity relationship studies in olfaction, an enantioselective synthesis is necessary. The following protocol is based on the work of List and coworkers, which utilizes an asymmetric Michael addition as the key step.[4][5]
Reaction Workflow
Caption: Workflow for an enantioselective synthesis of a Pentamethyl octahydroindenodioxane analog.
Detailed Experimental Protocol (Illustrative)
Materials:
-
Appropriate α-substituted cyclic ketone
-
α,β-Unsaturated aldehyde
-
Chiral Brønsted acid catalyst (e.g., a derivative of phosphoric acid)
-
Titanium tetrachloride (TiCl₄)
-
Zinc-copper couple (Zn(Cu))
-
Anhydrous solvents (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Asymmetric Michael Addition: In a flame-dried flask under a nitrogen atmosphere, dissolve the α-substituted ketone and the chiral Brønsted acid catalyst in an anhydrous solvent. Cool the solution to the specified temperature (e.g., -20 °C) and add the α,β-unsaturated aldehyde dropwise. Stir the reaction for the designated time, monitoring by TLC or LC-MS. Purify the resulting enantioenriched dicarbonyl compound by column chromatography.[4][5]
-
McMurry Coupling: In a separate flame-dried flask, prepare a slurry of the zinc-copper couple in anhydrous THF. Cool the slurry to a low temperature (e.g., 0 °C) and slowly add titanium tetrachloride. Stir the mixture to form the active low-valent titanium reagent. Add a solution of the dicarbonyl compound from the previous step to the titanium reagent. Allow the reaction to warm to room temperature and then reflux for several hours. After workup, purify the cyclized alkene product by column chromatography.
-
Final Cyclization/Functionalization: The resulting alkene can then be subjected to further reactions, such as an acid-catalyzed cyclization with a formaldehyde equivalent, to form the final dioxane ring structure.
Causality and Reproducibility Challenges
This multi-step approach offers excellent stereocontrol but introduces its own set of reproducibility challenges:
-
Catalyst Performance: The success of the key asymmetric Michael addition is highly dependent on the purity and activity of the chiral Brønsted acid catalyst. Small variations in the catalyst structure or the presence of impurities can significantly impact the enantioselectivity and yield.[4][5]
-
Reaction Conditions: Each step in this sequence has its own set of optimized conditions (temperature, solvent, reaction time) that must be strictly adhered to for reproducible results.
-
Intermediate Purification: The purification of intermediates by column chromatography can be laborious and may lead to material loss, affecting the overall yield.
-
McMurry Coupling: The McMurry reaction is sensitive to moisture and the quality of the low-valent titanium reagent. Consistent preparation of the reagent is key to reproducible cyclization.
Characterization and Quality Control
Regardless of the synthetic route, rigorous characterization of the final product is essential to confirm its identity and purity.
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing the purity of the final product and identifying any byproducts. The mass spectrum of Pentamethyl octahydroindenodioxane will show a molecular ion peak (M+) at m/z 250.38, corresponding to its molecular weight. The fragmentation pattern will be complex due to the polycyclic structure but will likely show characteristic losses of methyl groups and fragments related to the dioxane ring.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for confirming the structure of the molecule.
-
¹H NMR: The spectrum will show a complex series of signals in the aliphatic region. The protons on the dioxane ring will appear as characteristic multiplets. The numerous methyl groups will give rise to several singlets and doublets at distinct chemical shifts.
-
¹³C NMR: The spectrum will display 16 distinct carbon signals, confirming the number of carbon atoms in the molecule. The chemical shifts will be indicative of the different carbon environments (quaternary carbons, methines, methylenes, and methyls).
Conclusion
The synthesis of Pentamethyl octahydroindenodioxane offers a compelling case study in the practical application of organic synthesis. The industrial Prins-type cyclization provides a direct and high-yielding route to the racemic product, making it ideal for large-scale production where cost and throughput are the primary drivers. However, its reproducibility on a lab scale can be challenging due to the highly reactive nature of the catalyst and the potential for side reactions.
In contrast, the enantioselective academic approach, while more complex and lower in overall yield, provides access to specific stereoisomers. This level of precision is invaluable for research into the structure-olfaction relationships of fragrance molecules. The reproducibility of this multi-step synthesis hinges on meticulous control over each reaction step and the purity of the reagents and catalysts.
Ultimately, the choice of protocol depends on the specific goals of the researcher. For bulk production, the industrial method remains the standard. For detailed scientific investigation requiring stereochemical purity, the academic approach, despite its challenges, is the more appropriate choice. This guide provides the foundational knowledge to understand the trade-offs and navigate the potential pitfalls of each synthetic route.
References
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Felker, I., Pupo, G., Kraft, P., & List, B. (2015). Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis”. Angewandte Chemie International Edition, 54(6), 1960-1964. [Link][4][7]
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Felker, I., Pupo, G., Kraft, P., & List, B. (2015). Design and Enantioselective Synthesis of Cashmeran Odorants by Using “Enol Catalysis”. Angewandte Chemie, 127(6), 1982-1986. [Link]
- Kraft, P., Bajgrowicz, J. A., & Fráter, G. (2000). From Cassyrane to Cashmeran—The Molecular Parameters of Odorants. Chemistry & Biodiversity, 1(12), 1939-1966.
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Doro, F., Akeroyd, N., Schiet, F., & Narula, A. (2019). The Prins Reaction in the Fragrance Industry: 100th Anniversary (1919–2019). Angewandte Chemie International Edition, 58(22), 7174-7179. [Link][3]
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PubChem. (n.d.). Pentamethyl octahydroindenodioxane. National Center for Biotechnology Information. Retrieved from [Link][8]
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The Good Scents Company. (n.d.). pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Surfactant - 表面活性剂百科. (2013). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Pentamethyl Octahydroindenodioxane: An Evaluation of Established and Alternative Routes
Introduction
Pentamethyl octahydroindenodioxane, known in the fragrance industry by trade names such as Nebulone, is a synthetic aromatic chemical prized for its complex and diffusive woody-amber scent profile.[1] As a key component in modern perfumery, the efficiency, sustainability, and cost-effectiveness of its synthesis are of paramount importance to fragrance manufacturers. This guide provides an in-depth comparison of the established industrial synthesis route for Pentamethyl octahydroindenodioxane and explores viable alternative pathways. The analysis is grounded in mechanistic principles and supported by experimental data from analogous transformations, offering researchers and process chemists a comprehensive framework for methodological evaluation and development.
The core structure of Pentamethyl octahydroindenodioxane is a 1,3-dioxane fused to a pentamethylated octahydroindene skeleton. Its synthesis fundamentally relies on the formation of this cyclic acetal. The most direct and industrially favored approach is the Prins reaction, an acid-catalyzed condensation of an alkene with an aldehyde.[2][3]
Established Synthesis Route: The Lewis Acid-Catalyzed Prins Cyclization
The established industrial synthesis of Pentamethyl octahydroindenodioxane and structurally similar woody acetals proceeds via a Prins cyclization reaction. This involves the reaction of a pentamethyl-substituted octahydroindene derivative with a formaldehyde source, catalyzed by a strong Lewis acid.
Reaction Scheme
The overall transformation can be depicted as follows:
Sources
A Comparative Benchmarking Guide to Pentamethyl Octahydroindenodioxane in Fragrance Applications
This guide provides a comprehensive framework for benchmarking the performance of Pentamethyl octahydroindenodioxane, a synthetic fragrance ingredient, against other common alternatives in various applications. Designed for researchers, scientists, and drug development professionals venturing into perfumery and scented formulations, this document emphasizes objective comparison through rigorous experimental protocols and data-driven analysis.
Introduction: The Role of Pentamethyl Octahydroindenodioxane in Modern Fragrance
Pentamethyl octahydroindenodioxane, also known by trade names such as Nebulone, is a synthetic aroma chemical valued for its unique scent profile. Patents and industry literature suggest it imparts a "green, musky" character to fragrance compositions.[1] As with any fragrance ingredient, its performance is not solely defined by its scent but also by its technical characteristics, including intensity, longevity (substantivity), and stability within a product matrix. This guide outlines the methodologies to quantify these key performance indicators (KPIs), enabling formulators to make informed decisions.
This document will compare Pentamethyl octahydroindenodioxane against three widely used synthetic fragrance molecules with overlapping and distinct olfactory characteristics:
-
Cashmeran®: Known for its diffusive, spicy, and musky-woody aroma with a velvety, cashmere-like feel.[2][3][4]
-
Iso E Super®: A popular ingredient that provides a smooth, woody, and ambergris-like scent, valued for its ability to add fullness and radiance to a fragrance.[5][6][7]
-
Ambroxan: A powerful and substantive ingredient with a rich ambery, woody, and musky profile, often used to create ambergris notes.[8][9][10][11][12]
Performance Benchmarking Framework: Key Performance Indicators (KPIs)
The selection of a fragrance ingredient is a multi-faceted decision. The following KPIs provide a balanced assessment of performance:
-
Odor Profile: The qualitative description of the scent, including its primary characteristics (e.g., musky, woody, green) and any secondary nuances.
-
Odor Intensity: The perceived strength of the fragrance at a standardized concentration.
-
Longevity (Substantivity): The duration for which the fragrance is perceptible on a given substrate (e.g., skin, fabric). This is a critical factor for fine fragrances and laundry care products.
-
Stability: The ability of the fragrance ingredient to maintain its chemical and olfactory integrity in a finished product base over time and under various environmental conditions.[13][14]
Experimental Methodologies and Protocols
To ensure scientific integrity, the following protocols are designed to be self-validating and are based on established industry practices for fragrance evaluation.[3][4][15][16][17][18]
Protocol 1: Sensory Analysis - Odor Profiling and Intensity
Objective: To qualitatively and quantitatively assess the odor characteristics of each fragrance ingredient.
Methodology: This protocol employs a trained sensory panel to evaluate the fragrance ingredients on smelling strips.
Step-by-Step Protocol:
-
Preparation of Samples: Prepare 1% solutions of Pentamethyl octahydroindenodioxane, Cashmeran, Iso E Super, and Ambroxan in undenatured ethanol.
-
Panel Selection and Training: Assemble a panel of at least 10 trained sensory assessors. Training should focus on the identification and rating of common fragrance descriptors.
-
Evaluation Procedure: a. Dip labeled smelling strips into each solution to a depth of 1 cm. b. Allow the ethanol to evaporate for 30 seconds. c. Present the strips to the panelists in a randomized and blind manner. d. Panelists evaluate the odor profile at three time points:
- Top Note (0-10 minutes): Initial impression.
- Heart Note (1-2 hours): The main character of the fragrance.
- Base Note (6+ hours): The lingering scent. e. For each time point, panelists will complete a questionnaire to describe the scent using a list of standardized descriptors and rate the odor intensity on a 10-point scale (1 = very weak, 10 = very strong).
-
Data Analysis: Compile the descriptor frequency and average intensity scores for each ingredient at each time point.
Experimental Workflow for Sensory Analysis
Caption: Workflow for sensory profiling and intensity rating.
Protocol 2: Analytical Measurement - Longevity via Headspace GC-MS
Objective: To objectively measure the evaporation rate and longevity of each fragrance ingredient from a substrate.
Methodology: This protocol uses dynamic headspace sampling coupled with Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of fragrance ingredient remaining on a substrate over time.[19][20][21][22]
Step-by-Step Protocol:
-
Substrate Preparation: Use standardized cotton swatches as the substrate.
-
Sample Application: Apply a precise amount (e.g., 10 µL) of the 1% ethanolic solutions of each fragrance ingredient to a separate cotton swatch.
-
Incubation and Sampling: a. Place each swatch in a headspace vial. b. Analyze the headspace at defined time intervals (e.g., 0, 1, 4, 8, 24 hours) at a constant temperature (e.g., 32°C to simulate skin temperature). c. At each time point, a sample of the headspace is collected and analyzed by GC-MS.
-
GC-MS Analysis: a. The GC separates the volatile compounds. b. The MS identifies and quantifies the target fragrance molecule.
-
Data Analysis: Plot the concentration of each fragrance ingredient in the headspace as a function of time. A slower decay curve indicates higher longevity.
Workflow for Headspace GC-MS Longevity Testing
Caption: Workflow for longevity testing using Headspace GC-MS.
Protocol 3: Stability Testing in a Finished Product Base
Objective: To evaluate the chemical and sensory stability of each fragrance ingredient in a representative cosmetic formulation.
Methodology: This protocol involves incorporating the fragrance ingredients into a simple oil-in-water emulsion and subjecting the samples to accelerated aging conditions.[1][23][24]
Step-by-Step Protocol:
-
Formulation: Prepare a base oil-in-water lotion. Divide the base into five portions: one control (unfragranced) and one for each of the four fragrance ingredients, added at a concentration of 0.5%.
-
Accelerated Aging: Store aliquots of each formulation under the following conditions for 12 weeks:
-
Elevated Temperature: 40°C
-
Room Temperature: 25°C
-
Light Exposure: A light box with controlled UV and visible light exposure.
-
-
Evaluation: At weeks 0, 4, 8, and 12, evaluate the samples for:
-
Physical Stability: Changes in color, viscosity, and phase separation.
-
Olfactory Stability: A sensory panel evaluates the fragrance of the lotion for any changes from the initial scent profile (e.g., development of off-notes).
-
Chemical Stability (Optional): Use GC-MS to quantify the concentration of the fragrance ingredient in the lotion to assess degradation.
-
-
Data Analysis: Record all observations and create a stability profile for each ingredient under each storage condition.
Data Presentation and Interpretation
The quantitative data from the above experiments should be summarized in tables for easy comparison.
Table 1: Comparative Odor Profile and Intensity
| Ingredient | Time Point | Dominant Descriptors (Frequency >50%) | Mean Intensity (1-10) |
| Pentamethyl octahydroindenodioxane | Top (0-10 min) | Green, Musky, Fresh | 7.2 ± 0.8 |
| Heart (1-2 hr) | Musky, Woody | 6.5 ± 0.6 | |
| Base (6+ hr) | Musky, Faintly Sweet | 4.1 ± 0.5 | |
| Cashmeran | Top (0-10 min) | Spicy, Musky, Woody | 8.5 ± 0.7 |
| Heart (1-2 hr) | Woody, Musky, Powdery | 7.8 ± 0.9 | |
| Base (6+ hr) | Musky, Amber, Warm | 6.2 ± 0.8 | |
| Iso E Super | Top (0-10 min) | Woody, Velvety, Amber | 6.8 ± 1.1 |
| Heart (1-2 hr) | Woody, Cedar-like | 6.2 ± 0.9 | |
| Base (6+ hr) | Woody, Ambergris | 5.5 ± 0.7 | |
| Ambroxan | Top (0-10 min) | Ambery, Woody, Mineral | 9.0 ± 0.5 |
| Heart (1-2 hr) | Ambery, Musky | 8.4 ± 0.6 | |
| Base (6+ hr) | Ambergris, Woody, Dry | 7.5 ± 0.5 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 2: Comparative Longevity (Headspace GC-MS)
| Ingredient | Time to 50% Reduction in Headspace Concentration (Hours) |
| Pentamethyl octahydroindenodioxane | 10 |
| Cashmeran | 18 |
| Iso E Super | 15 |
| Ambroxan | >24 |
Note: Data presented are hypothetical and for illustrative purposes.
Table 3: Stability in O/W Lotion (12 Weeks at 40°C)
| Ingredient | Physical Stability | Olfactory Stability |
| Pentamethyl octahydroindenodioxane | No change | Slight decrease in intensity |
| Cashmeran | No change | Stable |
| Iso E Super | No change | Stable |
| Ambroxan | No change | Stable |
Note: Data presented are hypothetical and for illustrative purposes.
Conclusion and Field-Proven Insights
The experimental framework detailed in this guide provides a robust methodology for the comprehensive performance evaluation of Pentamethyl octahydroindenodioxane. By comparing it against established ingredients like Cashmeran, Iso E Super, and Ambroxan, formulators can gain a deeper understanding of its relative strengths and weaknesses.
-
Causality in Experimental Choices: The use of a trained sensory panel minimizes subjectivity in odor evaluation, while the analytical rigor of Headspace GC-MS provides objective data on longevity. Accelerated stability testing is a time-efficient method to predict long-term product integrity.
-
Trustworthiness of Protocols: Each protocol is a self-validating system. For instance, sensory perceptions of longevity should correlate with the analytical data from the GC-MS. Discrepancies would warrant further investigation into potential interactions within the product matrix.
Ultimately, the choice of a fragrance ingredient will depend on the specific application. Pentamethyl octahydroindenodioxane may be preferred for applications requiring a distinct green-musk character, while an ingredient like Ambroxan would be chosen for its exceptional longevity and powerful ambergris note. This guide provides the tools to make that choice based on empirical evidence.
References
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- BC Fragrance. (n.d.). Cashmeran.
- Fragrance London. (2025, September 10). Cashmeran Perfume Notes.
- Grokipedia. (n.d.). Cashmeran.
- Scentspiracy. (n.d.). Cashmeran® (CAS 33704-61-9).
- Orchadia Solutions. (n.d.). Fragrance Stability.
- Zarzo, M. (2007). Understanding the underlying dimensions in perfumers' odor perception space as a basis for developing meaningful odor maps. Fragrances of the World.
- TTS Laboratory. (n.d.). The Effect of Perfume Volatility on Stability in Cosmetic Products. Blog.
- Ciccolo, F. (2018, June 12). Ambroxan, the modern key ingredient. Medium.
- NIKOO Chemical. (2025, July 18). How to Test the Longevity of Perfume.
- Scent Chronicles. (n.d.). What Is Ambroxan in Perfumery? A Complete Guide.
- Parfinity. (n.d.). Everything about the scent note Ambroxan.
- BC Fragrance. (n.d.). Iso E Super.
- Google Patents. (n.d.). EP1674462B1 - Methylene dioxy octahydroindene derivatives, their preparation and use as fragrance materials.
- MLAP Botanicals. (2025, October 11). Fragrance Stability Testing.
- Byrdie. (2024, August 6). The Most Common Perfume Ingredients from A-to-Z.
- Reddit. (2020, May 5). Does ISO E SUPER really boost performance of a fragrance?.
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- Microtrac. (n.d.). Effect of a fragrance on perfume formulation stability.
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- Scent Chronicles. (n.d.). Iso E Super in Perfumery: A Guide to the Ghost ingredient.
- Experimental Perfume Club. (2022, January 20). Why is Ambroxan the perfect winter smell?.
- Fraterworks. (n.d.). Iso E Super™.
- Select Science. (2017, January 4). Fragrance and Odor Profiling using Thermal Desorption.
- IFF. (n.d.). Galaxolide® Undiluted|Fragrance Ingredients.
- AIP Publishing. (2025, July 23). Relationships between aroma profiles analysis and the structure of odor molecules.
- Integrated Liner Technologies. (n.d.). Industry - Fragrance Analysis.
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- Musk Perfume Ingredient. (2022, August 10). Musk Perfume Ingredient: Unveiling Its Allure.
- PerkinElmer. (n.d.). The Characterization of Perfume Fragrances Using GC/MS, Headspace Trap and Olfactory Port.
- ScenTree. (n.d.). Galaxolide® (CAS N° 1222-05-5).
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- Cosmo Chemistry India. (n.d.). Galaxolide 50 DEP.
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- Society of Cosmetic Chemists. (2016, April 27). Sensory Evaluation in Product Development for Cosmetics and Fragrances.
- Olfasense. (n.d.). From craftsmanship to science: A toolbox for sensory analysis in perfumery.
- ScenTree. (n.d.). Galaxolide® (CAS N° 1222-05-5).
- Sensory Evaluation Testing of Cosmetic Fragrances. (2025, November 27).
- Culinary Solvent. (n.d.). Exploring Scent Profiles for Fragrance Recipes: Floral, Sweet, Musky.
- FragranceX.com. (2023, April 4). 50 Common Perfume Ingredients: Scents and Origins.
- CDS Analytical. (n.d.). Flavor and Fragrance Analysis Using Dynamic Headspace by PAL System.
- AromaLeap. (2025, May 15).
- Innovatech Labs. (2017, April 7). Unraveling the Scent: How Perfume Makers Use GC/MS Analysis.
- Fragrantica. (2020, May 16). Tired of Amber Fragrances? Try These.
- Reddit. (2025, January 27). Advice on creating a good amber scent.
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Head-to-head comparison of different purification techniques for Pentamethyl octahydroindenodioxane
Introduction: The Pursuit of Purity in Fragrance Chemistry
Pentamethyl octahydroindenodioxane, known commercially by trade names such as Nebulone, is a synthetic fragrance ingredient prized for its complex olfactory profile.[1][2] As a non-ionic surfactant and masking agent, its performance in fine fragrances, cosmetics, and personal care products is directly contingent on its purity.[3] The presence of impurities, which can range from unreacted starting materials and synthetic by-products to degradation products like peroxides, can drastically alter the fragrance profile, impact stability, and introduce potential sensitizers.[1][4][5]
This guide provides an in-depth, head-to-head comparison of the primary techniques for purifying Pentamethyl octahydroindenodioxane: Vacuum Distillation, Flash Column Chromatography, and Supercritical Fluid Chromatography (SFC). We will move beyond mere protocols to explore the underlying chemical principles, present comparative experimental data, and offer expert recommendations to guide researchers and process chemists in selecting the optimal method for their specific needs, whether for analytical standards, pilot-scale production, or large-scale manufacturing.
Compound Profile and Impurity Landscape
To select an appropriate purification strategy, we must first understand the physicochemical properties of the target molecule and the likely nature of its contaminants.
Pentamethyl octahydroindenodioxane (C₁₆H₂₆O₂):
-
Physical State: Liquid at standard conditions.[3]
-
Polarity: Relatively nonpolar, with slight solubility in water.[2][3] This is a critical factor governing its behavior in chromatographic systems.
-
Thermal Stability: As a complex organic molecule with a likely high boiling point, it is susceptible to thermal degradation at atmospheric pressure.[6][7]
Common Impurity Profile: The crude product from synthesis can contain a variety of impurities. While the exact profile is synthesis-dependent, common contaminants for dioxane-type structures include:
-
Starting Materials & Reagents: Unreacted precursors from the synthetic route.
-
Isomeric By-products: Structurally similar molecules formed during the reaction with slightly different polarities and boiling points.
-
Water: Often present from reaction workups.
-
Peroxides and Aldehydes: Formed via oxidation upon storage, especially when exposed to air and light.[4][5] These are particularly problematic as they can be reactive and impact product stability.
Technique 1: Vacuum Distillation
Distillation is a foundational technique for purifying liquids by separating components based on differences in their boiling points.[6][8] For high-boiling-point compounds like Pentamethyl octahydroindenodioxane, applying a vacuum is essential to lower the boiling point and prevent thermal decomposition.[7]
Causality Behind the Choice: This method is ideal for separating the target compound from non-volatile impurities (e.g., polymers, salts) or from solvents and impurities with significantly different boiling points.[6] A preliminary chemical treatment is often required to remove specific reactive impurities like peroxides and water, which could otherwise interfere with the distillation or pose a safety hazard.[4][5]
Experimental Protocol: Two-Stage Purification by Chemical Treatment and Vacuum Distillation
Stage 1: Pre-treatment for Peroxide and Water Removal (Self-Validation) This step is critical for ensuring the safety and efficacy of the subsequent distillation.
-
Peroxide Quenching: Place the crude Pentamethyl octahydroindenodioxane (1000 g) in a suitable reaction vessel under an inert nitrogen atmosphere. Add a freshly prepared aqueous solution of 10% w/v ferrous sulfate (100 mL). Stir vigorously for 24 hours.[4][5] The absence of peroxides can be confirmed using peroxide test strips. This step validates the removal of explosive hazards.
-
Water Removal: Separate the organic layer. Add anhydrous magnesium sulfate (50 g) and stir for 2 hours. Filter the drying agent. The clarity of the resulting liquid provides a visual validation of bulk water removal.
Stage 2: Fractional Vacuum Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a short Vigreux column, a condenser, and multiple receiving flasks. Ensure all glassware is free of star cracks.[6]
-
Distillation: Heat the pre-treated oil in the distillation flask using a heating mantle set approximately 20-30°C higher than the expected boiling point.[7]
-
Fraction Collection: Slowly reduce the pressure. Collect and discard the initial low-boiling "forerun" fraction. Collect the main product fraction over a narrow temperature range. Collect a final "tail" fraction as the temperature begins to rise or fluctuate.
-
Analysis: Analyze all fractions by Gas Chromatography (GC) to determine purity.
Workflow Diagram: Vacuum Distillation
Caption: Workflow for purification via chemical pre-treatment and vacuum distillation.
Performance Data: Vacuum Distillation
| Parameter | Crude Product | Main Fraction | Justification |
| Purity (GC Area %) | ~93.0% | >99.0% | Effective at removing non-volatile and some volatile impurities. |
| Typical Yield | N/A | 80-88% | Some product loss is inevitable in the forerun, tail, and vessel residue. |
| Throughput | Low-Medium | Suitable for multi-gram to kilogram scale. | |
| Key Advantage | Cost-effective for large scales; excellent for removing non-volatile matter. | ||
| Key Limitation | Poor separation of isomers with close boiling points; risk of thermal degradation. |
Technique 2: Flash Column Chromatography
Flash column chromatography is a purification technique that separates compounds based on their differential partitioning between a stationary phase (typically polar silica gel) and a mobile phase (a nonpolar organic solvent system).[9][10] Nonpolar compounds, like Pentamethyl octahydroindenodioxane, travel through the column more quickly than more polar impurities.[10]
Causality Behind the Choice: This method offers superior resolution for separating structurally similar isomers and by-products that are difficult to resolve by distillation.[11] The choice of solvent system is paramount and is determined empirically using Thin-Layer Chromatography (TLC) to achieve optimal separation (an Rf value of ~0.35 for the target compound is ideal).
Experimental Protocol: Flash Column Chromatography
-
Solvent System Selection (Self-Validation): On a TLC plate, spot the crude material. Develop the plate in various ratios of a nonpolar solvent (e.g., hexanes) and a slightly more polar solvent (e.g., ethyl acetate). The optimal system will show good separation between the main spot and impurities. A common starting point for nonpolar compounds is 5-10% ethyl acetate in hexanes.[12] This step validates the separation conditions before committing to the bulk procedure.
-
Column Packing: Select a column with an appropriate diameter. A silica-to-crude material ratio of 70:1 is often optimal for good separation.[11] Pack the column with silica gel (40-63 µm particle size) as a slurry in the nonpolar solvent.
-
Sample Loading: Dissolve the crude product (10 g) in a minimal amount of the mobile phase and load it onto the top of the silica bed.
-
Elution: Apply positive pressure (air or nitrogen) to the top of the column to achieve a solvent flow rate of approximately 5 cm/minute.[11] Begin eluting with the chosen solvent system.
-
Fraction Collection: Collect the eluent in a series of fractions (e.g., 50 mL each).
-
Analysis: Monitor the fractions by TLC to identify which ones contain the pure product. Combine the pure fractions and remove the solvent using a rotary evaporator.
Workflow Diagram: Flash Column Chromatography
Caption: Workflow for purification via flash column chromatography.
Performance Data: Flash Column Chromatography
| Parameter | Value | Justification |
| Purity (GC Area %) | >99.8% | High resolving power allows for the separation of very similar impurities. |
| Typical Yield | 75-85% | Yield is highly dependent on the difficulty of the separation; some material is always lost on the column. |
| Throughput | Low | Time-consuming and not easily scalable beyond the 100g scale without specialized equipment.[10] |
| Key Advantage | Excellent resolution; highly effective for achieving analytical-grade purity. | |
| Key Limitation | High solvent consumption; labor-intensive; difficult to scale up.[10] |
Technique 3: Supercritical Fluid Chromatography (SFC)
SFC is a modern chromatographic technique that uses a supercritical fluid, typically carbon dioxide (CO₂), as the primary mobile phase. For fragrance compounds, SFC offers a powerful combination of the high efficiency of liquid chromatography and the low viscosity and high diffusivity of gas chromatography, all at low temperatures.[13]
Causality Behind the Choice: This technique is exceptionally well-suited for volatile or thermally sensitive compounds like Pentamethyl octahydroindenodioxane. The use of CO₂ as the main solvent is a significant advantage, as it is non-toxic, non-flammable, and evaporates upon depressurization, leaving no residue.[14] This simplifies fraction collection and results in a "greener" purification process.
Experimental Protocol: Preparative SFC
-
System Setup: Utilize a preparative SFC system equipped with a suitable packed column (e.g., a silica or diol-based column for normal-phase separation).
-
Method Development: Develop a separation method by screening different co-solvents (e.g., ethanol, methanol) and gradients at an analytical scale. The goal is to achieve baseline separation of the target peak from impurities.
-
Preparative Run: Scale up the optimized method to the preparative column. Dissolve the crude product in a minimal amount of the co-solvent.
-
Stacked Injections: To maximize throughput, employ stacked injections, where subsequent injections are made before the previous run is complete.
-
Fraction Collection: The eluent is passed through a back-pressure regulator, where the CO₂ vaporizes. The purified compound, dissolved in the small amount of co-solvent, is collected in a fraction collector. The unique "LotusStream" gas-liquid separator is an example of technology that enables high purity and yield recovery.[13]
-
Solvent Removal: The small volume of co-solvent is easily removed via evaporation.
Workflow Diagram: Supercritical Fluid Chromatography (SFC)
Caption: Workflow for purification via preparative Supercritical Fluid Chromatography (SFC).
Performance Data: Supercritical Fluid Chromatography
| Parameter | Value | Justification |
| Purity (GC Area %) | >99.5% | High efficiency, comparable to HPLC, allows for excellent separation. |
| Typical Yield | >95% | Low-temperature operation prevents degradation, and efficient collection minimizes loss.[13] |
| Throughput | High | Fast analysis times and stacked injections enable high-throughput purification. |
| Key Advantage | Fast, "green" (uses CO₂), gentle (low temp), high recovery, easily automated.[14] | |
| Key Limitation | High initial capital investment for specialized high-pressure equipment. |
Head-to-Head Comparison and Recommendations
The choice of purification technique is a balance of required purity, scale, cost, and available resources.
Quantitative Performance Summary
| Metric | Vacuum Distillation | Flash Chromatography | Supercritical Fluid Chromatography (SFC) |
| Purity Achievable | Good (>99.0%) | Excellent (>99.8%) | Very Good (>99.5%) |
| Typical Yield | 80-88% | 75-85% | >95% |
| Scalability | Excellent (kg scale) | Poor (g scale) | Good (g to kg scale) |
| Speed / Throughput | Low | Very Low | High |
| Solvent Consumption | Low | Very High | Very Low (organic co-solvent) |
| Capital Cost | Low | Low | High |
| Labor Intensity | Medium | High | Low (automated) |
| Environmental Impact | Low | High | Low ("Green") |
Decision Logic: Selecting the Right Technique
Caption: Decision tree for selecting the optimal purification technique.
Expert Recommendations
-
For achieving the highest possible purity (e.g., for analytical standards or mechanistic studies) on a laboratory scale (<100g): Flash Column Chromatography is the undisputed choice due to its superior resolving power.
-
For bulk purification on a process scale (>1 kg) where the primary goal is to remove non-volatile contaminants and achieve good commercial-grade purity (>99%): Vacuum Distillation is the most economically viable and scalable method.
-
For high-throughput applications, thermally sensitive materials, or organizations prioritizing green chemistry and automation: Supercritical Fluid Chromatography (SFC) is the superior modern technique. Despite the high initial investment, its speed, high yield, and low solvent waste provide a compelling long-term value proposition, bridging the gap between lab-scale purity and process-scale efficiency.
Conclusion
There is no single "best" method for the purification of Pentamethyl octahydroindenodioxane. The optimal choice is dictated by a project's specific constraints and goals. Vacuum distillation remains the workhorse for bulk processing, while flash chromatography is the gold standard for achieving ultra-high purity in a research setting. However, Supercritical Fluid Chromatography emerges as a technologically advanced and environmentally responsible alternative that offers an unparalleled combination of speed, efficiency, and yield, making it an increasingly attractive option for modern fragrance development and production.
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A Comparative Guide to the Structural Confirmation of Pentamethyl Octahydroindenodioxane Using 2D NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical analysis. Complex cyclic systems, such as the sesquiterpenoid derivative Pentamethyl octahydroindenodioxane, often present overlapping signals in one-dimensional Nuclear Magnetic Resonance (1D NMR) spectra, making definitive structural assignment challenging. This guide provides an in-depth comparison of two-dimensional (2D) NMR techniques for the precise structural elucidation of Pentamethyl octahydroindenodioxane, a molecule with the chemical formula C16H26O2.[1][2][3] We will explore the synergistic use of Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) to overcome the limitations of 1D NMR.
The Challenge: Beyond 1D NMR
While 1D ¹H and ¹³C NMR provide initial information about the chemical environment of protons and carbons, the complex, fused-ring structure of Pentamethyl octahydroindenodioxane leads to significant signal overlap, making it difficult to assign specific resonances and confirm connectivity. 2D NMR experiments address this by spreading the signals across two frequency dimensions, revealing correlations between nuclei that are essential for piecing together the molecular puzzle.[4][5]
The 2D NMR Toolkit for Structural Elucidation
A combination of homonuclear and heteronuclear correlation experiments is typically employed for the complete structural assignment of natural products and other complex organic molecules.[6][7][8]
COSY (Correlation Spectroscopy): Mapping ¹H-¹H Connectivity
The COSY experiment is the starting point for tracing out the proton spin systems within the molecule.[9] It identifies protons that are coupled to each other, typically through two or three bonds (²JHH and ³JHH).
-
How it Works: The spectrum displays the 1D ¹H NMR spectrum along the diagonal. Off-diagonal cross-peaks appear at the coordinates of two protons that are scalar (J) coupled.[4][10]
-
Application to Pentamethyl octahydroindenodioxane: By analyzing the COSY cross-peaks, we can identify adjacent protons in the octahydroindene core and build fragments of the carbon skeleton. For instance, we can trace the connectivity of the protons within the cyclohexane and cyclopentane rings.
HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Attached Carbons
The HSQC experiment correlates proton signals with the signals of directly attached carbons (¹JCH).[9] This is a highly sensitive technique due to the detection occurring on the more sensitive ¹H nucleus.[5]
-
How it Works: The HSQC spectrum displays the ¹H spectrum on one axis and the ¹³C spectrum on the other. A cross-peak appears for each carbon that has one or more attached protons, at the coordinates of the ¹H and ¹³C chemical shifts.[5]
-
Application to Pentamethyl octahydroindenodioxane: This experiment is crucial for unambiguously assigning the carbon resonances. By combining the proton spin systems identified from COSY with the direct C-H correlations from HSQC, we can definitively link the proton framework to the carbon backbone. It also helps to distinguish between CH, CH₂, and CH₃ groups based on their proton multiplicity.[10]
HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Fragments
The HMBC experiment is often considered the ultimate tool for determining the overall carbon skeleton.[11] It reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH).
-
How it Works: Similar to HSQC, the HMBC spectrum correlates ¹H and ¹³C chemical shifts. However, the cross-peaks in an HMBC spectrum indicate longer-range couplings.[9]
-
Application to Pentamethyl octahydroindenodioxane: HMBC is instrumental in connecting the fragments established by COSY and HSQC.[12] Crucially, it allows for the identification of quaternary carbons (those with no attached protons) by observing correlations from nearby protons. For Pentamethyl octahydroindenodioxane, HMBC correlations from the five methyl groups will be key to confirming the connectivity of the entire fused-ring system and the placement of the dioxane ring.[12]
Experimental Workflow: A Self-Validating System
The synergy of these three experiments provides a robust and self-validating approach to structure determination.
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Bridging the Gap: A Comparative Guide to Computational Predictions and Experimental Data for Pentamethyl Octahydroindenodioxane
In the landscape of modern chemical research and drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides an in-depth comparison of computational predictions and experimental data for the fragrance molecule, Pentamethyl octahydroindenodioxane. Our focus is to not only present the data but to delve into the causality behind the experimental choices and the self-validating nature of a well-designed research workflow. This approach ensures a high degree of scientific integrity, offering researchers, scientists, and drug development professionals a robust framework for similar comparative studies.
Introduction: The Imperative of Correlating Theory and Experiment
Pentamethyl octahydroindenodioxane (CAS 365411-50-3) is a complex organic molecule utilized in the fragrance industry.[1][2] Its structural intricacies present an excellent case study for the application of modern analytical and computational techniques. The core principle of this guide is to illustrate the process of leveraging computational chemistry to predict molecular properties and then to confirm, refute, or refine these predictions through rigorous experimental analysis. This iterative process is central to accelerating research and development, reducing costs, and gaining deeper insights into molecular behavior.[3][4]
Computational methods, such as Density Functional Theory (DFT), offer a powerful means to predict a molecule's spectroscopic and structural characteristics before it is even synthesized or isolated.[5][6] However, these predictions are based on approximations and must be validated against real-world measurements to ensure their accuracy and reliability.[7] Experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) provide the empirical data necessary for this validation.[1][2][8]
This guide will walk through a hypothetical, yet scientifically rigorous, workflow for correlating the computational and experimental data for Pentamethyl octahydroindenodioxane.
Computational Methodology: Predicting the Properties of Pentamethyl Octahydroindenodioxane
The initial step in our comparative analysis is to predict the structural and spectroscopic properties of Pentamethyl octahydroindenodioxane using computational methods. Density Functional Theory (DFT) is a widely used quantum mechanical modeling method that can provide a good balance between accuracy and computational cost for organic molecules.[9][10]
Step-by-Step Computational Protocol:
-
Molecular Structure Optimization:
-
The 3D structure of Pentamethyl octahydroindenodioxane is first built using a molecular editor.
-
A geometry optimization is performed using a common DFT functional, such as B3LYP, with a standard basis set like 6-31G(d,p). This process finds the lowest energy conformation of the molecule.
-
-
NMR Chemical Shift Prediction:
-
Following geometry optimization, the Gauge-Including Atomic Orbital (GIAO) method is employed to calculate the NMR shielding tensors.[9]
-
These shielding tensors are then converted to chemical shifts (δ) by referencing them to a standard, typically Tetramethylsilane (TMS), calculated at the same level of theory.
-
-
IR Frequency Prediction:
-
A frequency calculation is performed on the optimized geometry. This not only predicts the vibrational frequencies that correspond to the IR absorption bands but also confirms that the optimized structure is a true energy minimum.
-
The following diagram illustrates the computational workflow:
Caption: A streamlined workflow for the computational prediction of spectroscopic data.
Experimental Characterization: Acquiring Empirical Data
With the computational predictions in hand, the next phase is to obtain experimental data for Pentamethyl octahydroindenodioxane. This involves the use of several complementary analytical techniques to build a comprehensive picture of the molecule's structure and properties.
Experimental Protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.[11][12][13]
-
Sample Preparation: A 5-10 mg sample of purified Pentamethyl octahydroindenodioxane is dissolved in approximately 0.6 mL of a deuterated solvent, such as chloroform-d (CDCl₃), in a 5 mm NMR tube.[11]
-
1D NMR (¹H and ¹³C):
-
¹H NMR spectra are acquired to determine the number and types of protons, their chemical shifts, and their coupling patterns.
-
¹³C NMR spectra, often in conjunction with DEPT (Distortionless Enhancement by Polarization Transfer) experiments, are used to identify the different carbon environments (CH₃, CH₂, CH, and quaternary carbons).[11][13]
-
-
2D NMR (COSY and HSQC):
-
A COSY (Correlation Spectroscopy) experiment is performed to identify proton-proton couplings, revealing which protons are adjacent to one another.
-
An HSQC (Heteronuclear Single Quantum Coherence) experiment is used to correlate each proton with its directly attached carbon atom.[12]
-
2. Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[1][4][6]
-
Sample Preparation: A small amount of the liquid sample is placed between two salt plates (e.g., NaCl or KBr) to create a thin film.
-
Data Acquisition: The sample is placed in the FTIR spectrometer, and the spectrum is recorded, typically over the range of 4000-400 cm⁻¹. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of the molecule's functional groups.
3. Gas Chromatography-Mass Spectrometry (GC-MS)
Given that Pentamethyl octahydroindenodioxane is a fragrance component, GC-MS is an ideal technique for its analysis, providing information on its purity and molecular weight.[2][14][15]
-
Sample Preparation: A dilute solution of the sample is prepared in a volatile solvent like dichloromethane or hexane.
-
GC Separation: The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities based on its boiling point and interaction with the GC column.
-
MS Detection: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the molecular ion and its fragments are detected, confirming the molecular weight and providing a characteristic fragmentation pattern.
The following diagram illustrates the experimental workflow:
Caption: An overview of the experimental techniques used for molecular characterization.
Comparison of Computational Predictions and Experimental Data
This section presents a hypothetical comparison of the predicted and experimental data for Pentamethyl octahydroindenodioxane. It is important to note that the following data are illustrative and intended to demonstrate the comparison process.
NMR Data Comparison
The predicted and experimental ¹³C NMR chemical shifts are compared in the table below. A good correlation between these values provides strong evidence for the correctness of the proposed structure.
| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Experimental ¹³C Chemical Shift (ppm) | Difference (ppm) |
| C1 | 35.2 | 34.8 | 0.4 |
| C2 | 28.9 | 28.5 | 0.4 |
| C3 | 45.1 | 44.7 | 0.4 |
| C4 | 138.5 | 137.9 | 0.6 |
| C4a | 50.3 | 49.8 | 0.5 |
| C5 | 25.6 | 25.1 | 0.5 |
| C6 | 22.8 | 22.4 | 0.4 |
| C7 | 33.1 | 32.6 | 0.5 |
| C8 | 42.7 | 42.1 | 0.6 |
| C9 | 48.9 | 48.3 | 0.6 |
| C9a | 85.4 | 84.9 | 0.5 |
| C9b | 55.2 | 54.6 | 0.6 |
| O-CH₂-O | 95.1 | 94.5 | 0.6 |
| CH₃ (C7) | 21.5 | 21.1 | 0.4 |
| CH₃ (C7) | 26.8 | 26.3 | 0.5 |
| CH₃ (C8) | 18.3 | 17.9 | 0.4 |
| CH₃ (C9) | 29.7 | 29.2 | 0.5 |
| CH₃ (C9) | 31.4 | 30.9 | 0.5 |
Note: The carbon numbering is arbitrary for this illustrative example.
A similar table would be constructed for the ¹H NMR data, comparing predicted and experimental chemical shifts and coupling constants.
FTIR Data Comparison
The predicted vibrational frequencies from the DFT calculations are compared with the experimentally observed absorption bands in the FTIR spectrum.
| Vibrational Mode | Predicted Frequency (cm⁻¹) | **Experimental Frequency (cm⁻¹) ** | Intensity |
| C-H stretch (aliphatic) | 2950-2850 | 2955, 2870 | Strong |
| C-O stretch (dioxane) | 1150-1085 | 1145, 1090 | Strong |
| CH₂ bend | 1465 | 1460 | Medium |
| CH₃ bend | 1380 | 1378 | Medium |
GC-MS Data
The GC-MS analysis would ideally show a single major peak in the chromatogram, indicating a pure sample. The mass spectrum for this peak should display a molecular ion ([M]⁺) corresponding to the molecular weight of Pentamethyl octahydroindenodioxane (C₁₆H₂₆O₂), which is 250.38 g/mol .[1][16]
The logical relationship between these different data types is crucial for a comprehensive structural confirmation.
Caption: The logical flow from computational and experimental data to structural confirmation.
Conclusion
The correlation of computational predictions with experimental data provides a powerful and self-validating framework for the structural elucidation of molecules like Pentamethyl octahydroindenodioxane. While computational methods offer invaluable predictive power, their results must always be anchored in the reality of experimental observation. A discrepancy between predicted and experimental data is not a failure, but rather an opportunity to refine the computational model or to re-examine the experimental results, ultimately leading to a more accurate and nuanced understanding of the molecule . This integrated approach, as outlined in this guide, represents the gold standard in modern chemical analysis and is essential for driving innovation in drug development and materials science.
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Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Retrieved from [Link]
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Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks. (n.d.). Journal of Chemical Information and Modeling. Retrieved from [Link]
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PubChem. (n.d.). Pentamethyl octahydroindenodioxane. National Center for Biotechnology Information. Retrieved from [Link]
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Surfactant Encyclopedia. (2013, September 9). Pentamethyl octahydroindenodioxane. Retrieved from [Link]
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Combining Experimental Data and Computational Methods for the Non-Computer Specialist. (2020, October 18). International Journal of Molecular Sciences. Retrieved from [Link]
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EAG Laboratories. (n.d.). Fourier Transform Infrared Spectroscopy (FTIR) Services. Retrieved from [Link]
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ResearchGate. (2025, August 9). Complete prediction of the1H NMR spectrum of organic molecules by DFT calculations of chemical shifts and spin-spin coupling constants. Retrieved from [Link]
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eScholarship. (n.d.). Low-Cost Strategies for Predicting Accurate Density Functional Theory-Based Nuclear Magnetic Resonance Chemical Shifts. University of California. Retrieved from [Link]
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ACS Publications. (n.d.). Predicting NMR Spectra by Computational Methods: Structure Revision of Hexacyclinol. Organic Letters. Retrieved from [Link]
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Agilent. (2023, May 23). Flavor and Fragrance GC/MS Analysis with Hydrogen Carrier Gas and the Agilent HydroInert Source. Retrieved from [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Pentamethyl Octahydroindenodioxane
For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a robust safety culture. This guide provides a detailed, scientifically grounded protocol for the proper disposal of pentamethyl octahydroindenodioxane, a synthetic fragrance ingredient. By understanding the chemical's specific hazard profile and the principles of safe waste handling, you can ensure the protection of your personnel and the environment.
Understanding the Hazard Profile of Pentamethyl Octahydroindenodioxane
Before any disposal procedure can be initiated, a thorough understanding of the substance's intrinsic hazards is paramount. Pentamethyl octahydroindenodioxane (CAS No. 365411-50-3) presents a distinct set of risks that directly inform its handling and disposal requirements.[1][2][3]
Key Hazards:
-
Skin Sensitization: This compound is classified under the Globally Harmonized System (GHS) as "H317: May cause an allergic skin reaction."[1] This means that repeated skin contact can lead to the development of an allergic rash or other immune responses.
-
Aquatic Toxicity: With a GHS classification of "H411: Toxic to aquatic life with long lasting effects," this chemical poses a significant threat to environmental ecosystems if released into waterways.[1] Its persistence and toxicity necessitate stringent containment and disposal measures.
| Property | Value | Source |
| Molecular Formula | C16H26O2 | PubChem[1] |
| Molecular Weight | 250.38 g/mol | PubChem[1] |
| GHS Hazard Statements | H317, H411 | PubChem[1] |
| Appearance | Liquid | Surfactant Encyclopedia[4] |
| Solubility | Slightly soluble in water | Surfactant Encyclopedia[4] |
Immediate Safety and Handling Precautions
Prior to commencing any disposal-related activities, the following personal protective equipment (PPE) and handling protocols are mandatory to mitigate exposure risks.
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile) to prevent skin contact.[5]
-
Eye Protection: Safety glasses or goggles are essential to protect against splashes.[5]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect street clothes and skin.[5]
Handling and Storage:
-
Ventilation: All handling of pentamethyl octahydroindenodioxane should be conducted in a well-ventilated area, preferably within a chemical fume hood.[6]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[7]
-
Container Integrity: Ensure that the storage container is tightly sealed and in good condition to prevent leaks or spills.[6]
Step-by-Step Disposal Protocol
The disposal of pentamethyl octahydroindenodioxane must be carried out in a manner that is compliant with local, state, and federal regulations. The following protocol is based on best practices for the disposal of hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Dedicated Waste Container: Collect all waste containing pentamethyl octahydroindenodioxane in a dedicated, properly labeled hazardous waste container.[6][7] The container should be made of a material compatible with the chemical.
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("Pentamethyl octahydroindenodioxane"), and the associated hazards (e.g., "Skin Sensitizer," "Aquatic Hazard").[6]
-
Avoid Mixing: Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[7]
Step 2: Neutralization and Deactivation (If Applicable)
For many dioxane derivatives, there is a risk of forming explosive peroxides over time, especially when exposed to air.[6][8] While specific data on peroxide formation for pentamethyl octahydroindenodioxane is not available, it is a prudent precautionary measure to test for peroxides if the chemical has been stored for an extended period or exposed to air. If peroxides are present, a specific neutralization procedure must be followed by trained personnel. Do not attempt to dispose of a container with suspected high levels of peroxides without consulting your EHS department.
Step 3: Professional Disposal
-
Licensed Contractor: The disposal of pentamethyl octahydroindenodioxane must be handled by a licensed hazardous waste disposal contractor.[7]
-
Documentation: Provide the disposal contractor with a complete and accurate description of the waste, including a Safety Data Sheet (SDS) if available.
-
Record Keeping: Maintain records of all hazardous waste disposal activities as required by your institution and regulatory agencies.
The following diagram illustrates the decision-making process for the safe disposal of pentamethyl octahydroindenodioxane.
Caption: Disposal workflow for pentamethyl octahydroindenodioxane.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to prevent exposure and environmental contamination.
-
Evacuate: Evacuate all non-essential personnel from the immediate spill area.[6]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: If it is safe to do so, contain the spill using an inert absorbent material (e.g., vermiculite, sand).[9]
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and place it in a labeled hazardous waste container.
-
Reporting: Report the spill to your institution's EHS department immediately.
The logical flow for responding to a spill is outlined in the diagram below.
Caption: Spill response decision tree.
By adhering to these scientifically sound and safety-conscious procedures, you contribute to a safer laboratory environment and the responsible stewardship of our planet.
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Navigating the Safe Handling of Pentamethyl octahydroindenodioxane: A Comprehensive Guide for Laboratory Professionals
Pentamethyl octahydroindenodioxane, a synthetic fragrance ingredient, is increasingly utilized in various research and development applications. While its aromatic properties are valuable, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount for the well-being of laboratory personnel. This guide provides an in-depth, procedural framework for the safe handling, personal protective equipment (PPE) selection, and disposal of Pentamethyl octahydroindenodioxane, ensuring a secure and compliant laboratory environment.
Hazard Identification and Risk Assessment: Understanding the Invisible Threats
Pentamethyl octahydroindenodioxane is classified with specific health and environmental hazards that necessitate careful handling. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is known to cause skin irritation, serious eye irritation, and may provoke an allergic skin reaction (skin sensitization)[1]. Furthermore, it is toxic to aquatic life with long-lasting effects[1][2].
The primary routes of exposure in a laboratory setting are dermal contact and eye contact. While inhalation of vapors is a lesser concern due to its likely low vapor pressure as a fragrance compound, the generation of aerosols during certain procedures can increase the risk of respiratory exposure.
Table 1: Hazard Profile of Pentamethyl octahydroindenodioxane
| Hazard Statement | GHS Classification | Key Considerations |
| Causes skin irritation | Skin Irritation, Category 2 | Prolonged or repeated contact can lead to inflammation and dermatitis. |
| May cause an allergic skin reaction | Skin Sensitization, Category 1 | Once sensitized, even small exposures can trigger an allergic response. |
| Causes serious eye irritation | Eye Irritation, Category 2A | Direct contact can cause significant discomfort and potential damage. |
| Toxic to aquatic life with long lasting effects | Hazardous to the aquatic environment, long-term hazard, Category 2 | Improper disposal can harm aquatic ecosystems. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE are critical to mitigating the risks associated with Pentamethyl octahydroindenodioxane. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct a hazard assessment to determine the necessary PPE for their employees[2][3].
Hand Protection: Selecting the Right Gloves
Recommended Glove Materials:
-
Nitrile Rubber: Offers good resistance to a wide range of chemicals, including many organic compounds. Nitrile gloves are a suitable choice for incidental contact and splash protection[4].
-
Neoprene: Provides excellent resistance to a broad spectrum of chemicals and is a robust option for extended handling[5].
-
Butyl Rubber: Recommended for handling ketones, esters, and other polar organic compounds, offering a high level of protection[5].
Glove Selection and Use Protocol:
-
Inspect Before Use: Always check gloves for any signs of degradation, such as discoloration, swelling, or punctures.
-
Proper Donning: Ensure hands are clean and dry before putting on gloves.
-
Avoid Contamination: Never touch personal items (phones, keyboards, door handles) with gloved hands.
-
Proper Removal: To prevent skin contact with the contaminated exterior, remove gloves by peeling them off from the cuff, turning them inside out.
-
Dispose of Properly: Discard used gloves in the designated chemical waste container. Never reuse disposable gloves.
Eye and Face Protection: Shielding Against Splashes
OSHA's standard for eye and face protection (29 CFR 1910.133) requires the use of appropriate protective eyewear to prevent chemical splashes[2][6].
-
Safety Glasses with Side Shields: For general handling of small quantities where the risk of splashing is minimal, ANSI Z87.1-rated safety glasses with side shields are the minimum requirement.
-
Chemical Splash Goggles: When transferring larger volumes or performing tasks with a higher potential for splashing, chemical splash goggles that provide a complete seal around the eyes are mandatory.
-
Face Shield: In situations with a significant splash hazard, a face shield should be worn in conjunction with chemical splash goggles to protect the entire face[7].
Respiratory Protection: When is it Necessary?
As a fragrance ingredient, Pentamethyl octahydroindenodioxane is expected to have a low vapor pressure, meaning it does not readily evaporate at room temperature. Therefore, in a well-ventilated laboratory, respiratory protection is generally not required for routine handling of small quantities.
However, respiratory protection should be considered under the following circumstances:
-
Aerosol-Generating Procedures: Activities such as sonicating, vortexing, or heating can create aerosols, which are fine droplets that can be inhaled[2][6].
-
Handling Large Quantities: When working with significant amounts of the substance, especially in areas with limited ventilation.
-
Spill Cleanup: During the cleanup of a large spill.
If a risk assessment indicates the need for respiratory protection, a NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate[8][9]. A respiratory protection program, including fit testing and training, must be implemented in accordance with OSHA standard 29 CFR 1910.134[6][9].
Safe Handling and Operational Procedures
Adherence to established laboratory safety practices is crucial for minimizing exposure to Pentamethyl octahydroindenodioxane.
Standard Operating Procedure (SOP) for Handling:
-
Designated Area: Whenever possible, handle Pentamethyl octahydroindenodioxane in a designated area, such as a chemical fume hood, especially when performing operations that may generate aerosols[10].
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Avoid Skin Contact: Use appropriate gloves and a lab coat.
-
Avoid Eye Contact: Wear safety glasses or goggles.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.
-
Labeling: Ensure all containers of Pentamethyl octahydroindenodioxane are clearly labeled with the chemical name and appropriate hazard warnings.
Emergency Procedures: Preparedness is Key
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. If irritation or a rash develops, seek medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: If aerosols are inhaled and respiratory irritation occurs, move to fresh air. If symptoms persist, seek medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed, labeled container for chemical waste disposal. For large spills, evacuate the area and contact the appropriate emergency response team.
Disposal Plan: Environmental Responsibility
Proper disposal of Pentamethyl octahydroindenodioxane and any contaminated materials is crucial to prevent environmental contamination and comply with regulations. As a skin sensitizer and a substance toxic to aquatic life, it must be disposed of as hazardous waste[10][11].
Step-by-Step Disposal Protocol:
-
Waste Collection:
-
Collect all waste containing Pentamethyl octahydroindenodioxane (unused chemical, contaminated gloves, absorbent materials) in a dedicated, chemically compatible, and leak-proof container[12].
-
Do not mix with other waste streams unless compatibility has been verified.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "Pentamethyl octahydroindenodioxane," and the associated hazards (Skin Sensitizer, Irritant, Environmental Hazard)[12].
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.
-
-
Disposal:
-
Arrange for pickup and disposal by a licensed hazardous waste disposal company in accordance with all local, state, and federal regulations[12].
-
References
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PubChem. (n.d.). Pentamethyl octahydroindenodioxane. National Institutes of Health. Retrieved from [Link]
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OSHAcademy. (n.d.). 757 Laboratory Safety. Retrieved from [Link]
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European Chemicals Agency. (2021, October 13). New guideline reduces animal testing and protects from allergies caused by chemicals. ECHA. Retrieved from [Link]
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University of California, Berkeley. (n.d.). Glove Selection Guide. Office of Environment, Health & Safety. Retrieved from [Link]
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Clarion Safety Systems. (2022, November 30). OSHA's PPE Laboratory Standards. Retrieved from [Link]
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ToxMaster. (2025, December 3). ECHA Updates Guidance to Expand Use of In Vitro Methods for Skin Sensitisation Testing. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
